molecular formula C16H14F3N3O2S B1675109 Levolansoprazole CAS No. 138530-95-7

Levolansoprazole

Cat. No.: B1675109
CAS No.: 138530-95-7
M. Wt: 369.4 g/mol
InChI Key: MJIHNNLFOKEZEW-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levolansoprazole is a proton pump inhibitor that irreversibly inhibits H+/K+-stimulated ATPase pumps in parietal cells (IC50 = 5.2 µM), inhibiting gastric acid secretion and increasing intragastric pH. It also inhibits acid formation in isolated canine parietal cells (IC50 = 82 µM). Lansoprazole is an enantiomerically pure form of lansoprazole. Both (S)- and (R)-lansoprazole are pharmacologically active with similar potencies.

Properties

IUPAC Name

2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160706
Record name Levolansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138530-95-7
Record name Levolansoprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138530957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levolansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB55O16184
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chiral Synthesis and Purification of Levolansoprazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levolansoprazole, the (R)-enantiomer of lansoprazole, is a second-generation proton pump inhibitor (PPI) that demonstrates superior pharmacokinetic and pharmacodynamic properties compared to its racemic counterpart.[1][2] This technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis and purification of this compound (also known as dexlansoprazole). We will delve into the mechanistic intricacies of catalytic asymmetric oxidation, a cornerstone of modern chiral synthesis, and explore advanced purification techniques essential for achieving the high enantiomeric purity demanded by regulatory authorities. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of chiral active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chirality in Lansoprazole Therapy

Lansoprazole, like other members of the benzimidazole class of PPIs, contains a chiral sulfoxide center. The two enantiomers, (R)-lansoprazole (this compound) and (S)-lansoprazole, exhibit stereoselective pharmacokinetics.[3] The (R)-enantiomer, this compound, is metabolized more slowly than the (S)-enantiomer, leading to higher plasma concentrations and a more sustained acid suppression effect.[3] This improved therapeutic profile has driven the development of enantiopure this compound as a standalone drug, offering patients enhanced efficacy in the treatment of acid-related disorders.

The critical nature of chirality in drug action underscores the necessity for robust and efficient methods for the synthesis and purification of the desired enantiomer.[4][5][6] The Food and Drug Administration (FDA) and other global regulatory bodies mandate stringent control over the enantiomeric purity of chiral drugs, making the development of stereoselective processes a paramount concern in pharmaceutical manufacturing.[4]

Chiral Synthesis of this compound: Asymmetric Oxidation Strategies

The most direct and industrially viable approach to this compound is the asymmetric oxidation of the prochiral lansoprazole sulfide.[1][7][8] This method avoids the lower yields and waste generation associated with the resolution of racemic mixtures. Catalytic asymmetric oxidation, in particular, has emerged as the preferred strategy due to its efficiency and sustainability.[8][9][10]

The Kagan-Sharpless Asymmetric Oxidation: A Foundational Method

A widely employed method for the asymmetric oxidation of sulfides is the Kagan-Sharpless protocol, which utilizes a chiral titanium complex.[1][7][8][11] This system has been successfully adapted for the large-scale synthesis of this compound.[1][7]

The key components of this catalytic system are:

  • Titanium(IV) isopropoxide [Ti(O-iPr)₄]: The metal center that coordinates with the other components to form the active catalyst.

  • A Chiral Ligand: Typically a tartrate ester, such as (+)-diethyl L-tartrate ((+)-DET), which imparts chirality to the catalytic complex.[7]

  • An Oxidant: Cumene hydroperoxide (CHP) is a commonly used oxidant in this process.[7][12]

  • A Base: An organic amine, such as diisopropylethylamine (DIPEA), is often added to enhance the enantioselectivity.[7]

The reaction proceeds through the formation of a chiral titanium-peroxo complex, which then selectively oxidizes one of the lone pairs of electrons on the sulfur atom of lansoprazole sulfide, leading to the preferential formation of the (R)-enantiomer. The presence of water can influence the enantioselectivity of the reaction and must be carefully controlled.[13]

Experimental Protocol: Kagan-Sharpless Asymmetric Oxidation of Lansoprazole Sulfide

  • Catalyst Formation: In a suitable reactor, dissolve lansoprazole sulfide and (+)-diethyl L-tartrate in a solvent such as dichloromethane (CH₂Cl₂) or toluene.[1][7]

  • Add Titanium(IV) isopropoxide and heat the mixture to reflux for a specified period (e.g., 30-90 minutes) to facilitate the formation of the chiral titanium complex.[7]

  • Cool the reaction mixture to a controlled temperature (e.g., 25°C) and add diisopropylethylamine (DIPEA). Stir for approximately 30 minutes.[7]

  • Oxidation: Further cool the mixture to a lower temperature (e.g., 0°C).[7]

  • Slowly add cumene hydroperoxide to the reaction mixture while maintaining the temperature.[7][12]

  • Monitor the reaction progress by a suitable analytical technique (e.g., in-situ infrared spectroscopy or HPLC) to determine the endpoint and minimize over-oxidation to the sulfone impurity.[7][11]

  • Work-up: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate to decompose any remaining peroxide.[12]

  • Extract the product into an organic solvent. The crude this compound can then be isolated, for example, by crystallization.[12]

Alternative Chiral Catalytic Systems

While the titanium-tartrate system is well-established, research continues to explore other metal-ligand combinations to improve yield, enantioselectivity, and process efficiency. Vanadium and iron-based catalysts with chiral Salan ligands have also shown promise in the asymmetric oxidation of sulfides.[14][15] Biocatalytic approaches, utilizing enzymes such as Baeyer-Villiger monooxygenases (BVMOs), offer a green and highly selective alternative for chiral sulfoxide synthesis, although their industrial application for this compound is still under development.[8][16][17]

Purification of this compound: Achieving High Enantiomeric Purity

Even with highly enantioselective synthetic methods, achieving the requisite >99.5% enantiomeric excess (e.e.) often necessitates a dedicated purification step.[18] Chiral chromatography is the most powerful technique for separating enantiomers on both analytical and preparative scales.[5][19]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for both the analysis and purification of this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Table 1: Commonly Used Chiral Stationary Phases for Lansoprazole Enantiomer Separation

Chiral Stationary Phase (CSP)Base MaterialReported to Resolve Lansoprazole Enantiomers?Reference
Chiralcel ODCellulose tris(3,5-dimethylphenylcarbamate)Yes[3]
Chiralpak ASAmylose tris((S)-1-phenylethylcarbamate)Yes[3]
Chiralpak ICCellulose tris(3,5-dichlorophenylcarbamate)Yes[20]

The choice of mobile phase is crucial for achieving optimal separation. A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol) is commonly used in normal-phase chromatography.[19]

Experimental Protocol: Analytical Chiral HPLC for this compound

  • Column: Chiralpak IC (150 mm x 4.6 mm, 5 µm)[20]

  • Mobile Phase: 10 mM ammonium acetate solution with 0.05% acetic acid/acetonitrile (50:50, v/v)[20]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[20]

  • Detection: UV at 285 nm[21]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Simulated Moving Bed (SMB) Chromatography

For large-scale purification, Simulated Moving Bed (SMB) chromatography offers a continuous and more efficient alternative to traditional batch preparative HPLC.[2][22][23][24] SMB technology significantly reduces solvent consumption and increases productivity, making it a cost-effective solution for the industrial production of enantiopure APIs.[2][22][25]

The SMB process simulates a counter-current movement between the stationary phase and the mobile phase by using a series of interconnected columns and a complex valve system.[22][23] This allows for the continuous injection of the racemic feed and the simultaneous collection of the separated enantiomers.

Visualization of Key Processes

Synthetic Pathway of this compound

G cluster_0 Synthesis of Lansoprazole Sulfide cluster_1 Asymmetric Oxidation cluster_2 Purification 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Lansoprazole_Sulfide Lansoprazole Sulfide 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine->Lansoprazole_Sulfide Coupling 2-mercaptobenzimidazole 2-mercaptobenzimidazole 2-mercaptobenzimidazole->Lansoprazole_Sulfide This compound Crude this compound ((R)-Lansoprazole) Lansoprazole_Sulfide->this compound Kagan-Sharpless Oxidation [Ti(O-iPr)4, (+)-DET, CHP, DIPEA] Pure_this compound Pure this compound (>99.5% e.e.) This compound->Pure_this compound Chiral Chromatography (e.g., SMB)

Caption: Synthetic and purification workflow for this compound.

Simulated Moving Bed (SMB) Chromatography Workflow

SMB_Workflow cluster_zones SMB Column Zones cluster_io Inputs and Outputs Zone1 Zone I Desorbent Regeneration Zone2 Zone II Raffinate Purification Zone1->Zone2 Zone3 Zone III Extract Purification Zone2->Zone3 Raffinate Raffinate (Undesired Enantiomer) Zone2->Raffinate Output Zone4 Zone IV Eluent Regeneration Zone3->Zone4 Zone4->Zone1 Recycle Extract Extract (Desired Enantiomer - this compound) Zone4->Extract Output Feed Racemic Feed Feed->Zone3 Input Eluent Eluent Eluent->Zone1 Input

Caption: Schematic of a 4-zone Simulated Moving Bed (SMB) system.

Conclusion

The development of this compound as an enantiopure drug highlights the critical role of stereochemistry in modern pharmaceutical science. The successful chiral synthesis of this compound on an industrial scale is a testament to the power of catalytic asymmetric oxidation, particularly the Kagan-Sharpless method. Furthermore, the implementation of advanced purification technologies like Simulated Moving Bed chromatography is essential for achieving the high enantiomeric purity required for therapeutic use. This guide has provided a detailed overview of these core technologies, offering valuable insights for professionals in the field of drug development and manufacturing. A continued focus on process optimization and the exploration of novel catalytic systems will undoubtedly lead to even more efficient and sustainable methods for the production of this compound and other chiral pharmaceuticals.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Yuan, Y., & Wang, Y. (2023). Precise Control of the Oxidation Reaction in a High-Purity Dexlansoprazole Synthesis Process Using In Situ Infrared. Organic Process Research & Development, 27(6), 1135-1142. [Link]

  • Kagan, H. B., & Mangeney, P. (1984). Asymmetric oxidation of sulfides. Tetrahedron, 40(1), 219-226. [Link]

  • Guo, H., & List, B. (2009). Catalytic Asymmetric Oxidation of Sulfides. Advanced Synthesis & Catalysis, 351(18), 3049-3062. [Link]

  • Pais, L. S., & Loureiro, J. M. (2010). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1217(7), 815-839. [Link]

  • Juza, M., Mazzotti, M., & Morbidelli, M. (2000). Simulated moving bed chromatography and its application to enantioseparations. Trends in Biotechnology, 18(3), 108-118. [Link]

  • Lee, J. W., & Hong, J. (2015). Enantioselective determination of (R)- and (S)-lansoprazole in human plasma by chiral liquid chromatography with mass spectrometry and its application to a stereoselective pharmacokinetic study. Journal of Separation Science, 38(20), 3567-3574. [Link]

  • Kaspereit, M., & Kienle, A. (2007). Simulated moving bed chromatography. Chemie Ingenieur Technik, 79(10), 1591-1605. [Link]

  • Song, Y., et al. (2023). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. Electrophoresis, 40(18-19), 2374-2382. [Link]

  • Takeda Pharmaceutical Company Limited. (2008). Process for the preparation of dexlansoprazole.
  • Reddy, K. S., et al. (2011). An efficient synthesis of dexlansoprazole employing asymmetric oxidation strategy. Tetrahedron Letters, 52(42), 5464-5466. [Link]

  • Katsuki, T. (2007). Chiral Sulfoxide Synthesis by Oxidation. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2012). Method for synthesizing and purifying dexlansoprazole.
  • Chiral Technologies Europe. (n.d.). Handbook of Chiral Separations. [Link]

  • Jin, G. (2016). A kind of synthetic method of Dexlansoprazole.
  • Lee, S. H., et al. (2000). Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 143-150. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. [Link]

  • Bolm, C., & Toru, T. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

  • Chen, Y., et al. (2024). Synthesis of Chiral Sulfoxides by A Cyclic Oxidation-Reduction Multi-Enzymatic Cascade Biocatalysis. Chemistry – A European Journal, 30(14), e202304081. [Link]

  • Kleemann, A., & Engel, J. (2009). Pharmaceutical Substances: Syntheses, Patents, Applications (5th ed.). Thieme. [Link]

Sources

Pharmacokinetic and pharmacodynamic profile of Levolansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of Levolansoprazole

Introduction

This compound, the (S)-enantiomer of lansoprazole, is a member of the proton pump inhibitor (PPI) class of drugs, which are mainstays in the treatment of acid-related gastrointestinal disorders.[1][2] Lansoprazole is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[3] However, the distinct pharmacokinetic properties of these enantiomers, particularly the faster metabolism of this compound, necessitate a focused analysis to understand its clinical profile fully. This guide provides a detailed examination of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. We will explore its mechanism of action, its journey through the body (ADME - Absorption, Distribution, Metabolism, and Excretion), and the experimental methodologies used to characterize these properties.

Pharmacodynamic Profile: The Mechanism of Gastric Acid Inhibition

Core Mechanism of Action

This compound's therapeutic effect stems from its ability to potently suppress gastric acid secretion.[2][4] It functions as a prodrug that, after systemic absorption, specifically targets the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system—the proton pump—located on the secretory surface of gastric parietal cells.[5][6] This enzyme represents the final step in the pathway of gastric acid production.[6][7]

The process is initiated in the acidic environment of the parietal cell's secretory canaliculus, where this compound undergoes a proton-catalyzed conversion into its active form, a tetracyclic sulfenamide.[8][9] This activated metabolite then forms a stable, covalent disulfide bond with cysteine residues on the H+/K+-ATPase.[7] This binding is irreversible, effectively inactivating the proton pump.[6][8] Consequently, both basal and stimulated gastric acid secretion are inhibited, regardless of the stimulus.[6][10] The regeneration of acid-secreting capability requires the synthesis of new H+/K+-ATPase enzymes, a process that takes 24 to 48 hours.[9][11] This explains why the pharmacodynamic effect of this compound is significantly longer than its plasma half-life.[1][11]

G cluster_blood Systemic Circulation cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen Levolansoprazole_prodrug This compound (Prodrug) Activated_Metabolite Active Sulfenamide Metabolite Levolansoprazole_prodrug->Activated_Metabolite Proton-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Metabolite->Proton_Pump Forms covalent disulfide bond H_ion H+ (Acid) Proton_Pump->H_ion Inhibited Secretion K_ion_lumen K+ K_ion_lumen->Proton_Pump K+ influx caption Mechanism of H+/K+ ATPase Inhibition by this compound

Caption: Mechanism of H+/K+ ATPase Inhibition by this compound

Pharmacodynamic Effects on Gastric Acidity

Clinical studies demonstrate that administration of lansoprazole leads to a significant increase in mean intragastric pH and the percentage of time the pH remains above critical thresholds of 3 and 4.[6] After initial dosing, an increase in gastric pH is observed within 1-2 hours for a 30 mg dose.[6] The inhibition of acid secretion gradually returns to baseline levels over 2 to 4 days after drug discontinuation, without evidence of rebound acid hypersecretion.[6][11]

Pharmacokinetic Profile: The Journey of this compound

The pharmacokinetic profile of lansoprazole is characterized by stereoselectivity, meaning the (S)- and (R)-enantiomers behave differently in the body.[12][13][14] this compound, the (S)-enantiomer, is subject to more rapid metabolism, which influences its plasma concentration and overall exposure.

Absorption

This compound is administered orally in a gastric acid-resistant formulation to prevent premature activation in the stomach.[15]

  • Bioavailability: The oral bioavailability of racemic lansoprazole is generally high, often exceeding 80%.[1][16]

  • Time to Peak Concentration (Tmax): Peak plasma concentrations are typically reached within 1.5 to 2.0 hours after oral administration in a fasting state.[8][10]

  • Effect of Food: The presence of food can significantly impact absorption. Administration with a meal can decrease the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) by 50-70%.[5][17] Therefore, administration on an empty stomach is recommended to ensure optimal absorption.[17][18][19]

Distribution

Once absorbed into the systemic circulation, this compound is widely distributed.

  • Protein Binding: It is highly bound to plasma proteins, approximately 97%.[1][15] This binding is constant over the clinically relevant concentration range.[16] Studies in rats and dogs have shown enantioselective protein binding, with (R)-lansoprazole exhibiting greater binding than this compound ((S)-lansoprazole), which contributes to the higher plasma concentrations of the (R)-enantiomer.[13][14][20]

  • Volume of Distribution: The apparent volume of distribution is approximately 15.7 L, suggesting it is primarily distributed in the extracellular fluid.[16]

Metabolism

Metabolism is the most critical phase where the stereoselective properties of this compound become prominent. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][8][15]

  • Primary Metabolic Pathways:

    • CYP2C19: This enzyme is responsible for the 5-hydroxylation of the benzimidazole ring, forming 5-hydroxylansoprazole.[3][21] This is the main disposition route for lansoprazole.[3]

    • CYP3A4: This enzyme mediates the oxidation of the sulfinyl group to form lansoprazole sulfone.[3][15][21]

  • Enantioselectivity: The metabolism is highly stereoselective. The affinity and intrinsic clearance for CYP2C19-catalyzed 5-hydroxylation are significantly higher for this compound ((S)-enantiomer) compared to the (R)-enantiomer.[3][12] This results in this compound being cleared from the plasma more rapidly than its (R)-counterpart.[12][13][14]

  • Genetic Polymorphisms: The disposition of this compound is strongly influenced by genetic polymorphisms in the CYP2C19 gene.[3] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). In PMs, who have deficient CYP2C19 activity, the clearance of this compound is reduced, leading to substantially higher plasma concentrations and greater systemic exposure (AUC) compared to EMs.[3][12]

G This compound This compound ((S)-Lansoprazole) CYP2C19 CYP2C19 (Major Pathway for S-enantiomer) This compound->CYP2C19 CYP3A4 CYP3A4 This compound->CYP3A4 Metabolite_Hydroxy 5-Hydroxy-S-lansoprazole Metabolite_Sulfone Lansoprazole Sulfone CYP2C19->Metabolite_Hydroxy 5-Hydroxylation CYP3A4->Metabolite_Sulfone Sulfoxidation caption Primary Metabolic Pathways of this compound

Caption: Primary Metabolic Pathways of this compound

Excretion

Following extensive metabolism, the resulting metabolites are eliminated from the body.

  • Route of Elimination: Unchanged lansoprazole is not detected in the urine.[15] Approximately one-third of a dose is excreted in the urine as metabolites, while two-thirds are recovered in the feces, indicating significant biliary excretion.[16]

  • Elimination Half-Life (t1/2): The plasma elimination half-life is short, typically between 1.3 and 2.1 hours in healthy volunteers.[15] As previously noted, this short half-life does not reflect the prolonged duration of acid suppression.[1]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data, emphasizing the differences observed between the enantiomers of lansoprazole from preclinical and clinical studies.

ParameterObservation for this compound ((S)-Lansoprazole)Context / ComparisonReference
Cmax Lower than (R)-lansoprazoleIn rats, Cmax for (+)-lansoprazole was 5-6 times greater.[13]
AUC Lower than (R)-lansoprazoleIn humans, AUC ratios (R/S) were 12.7, 8.5, and 5.8 for homozygous EMs, heterozygous EMs, and PMs, respectively.[12]
Metabolism Preferentially metabolized by CYP2C19The contribution of CYP2C19 to 5-hydroxylation is greater for the (S)-enantiomer than the (R)-enantiomer.[3][12]
t1/2 1.0 - 1.5 hours (racemate)The plasma half-life does not correlate with the duration of pharmacodynamic effect.[1]
Protein Binding Lower than (R)-lansoprazoleIn dogs, the mean unbound fraction of (-)-lansoprazole was significantly greater than the (+)-enantiomer.[14][20]

Key Experimental Methodologies

The characterization of this compound's PK/PD profile relies on robust and validated experimental protocols.

Protocol 1: Human Pharmacokinetic and Bioequivalence Study

Objective: To determine the pharmacokinetic parameters and assess the bioequivalence of a new this compound formulation against a reference standard.

Methodology:

  • Study Design: A randomized, open-label, single-dose, two-period crossover study.

  • Subject Recruitment: Enroll a cohort of healthy adult volunteers (e.g., n=36). Subjects are screened for inclusion/exclusion criteria, including CYP2C19 genotype status.

  • Treatment Periods:

    • Subjects are randomized to receive either the test or reference formulation of this compound (e.g., 30 mg) after an overnight fast.

    • A washout period of at least 7 days separates the two treatment periods.

  • Blood Sampling:

    • A pre-dose blood sample is collected.

    • Post-dose blood samples are collected at predetermined intervals (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Processing and Analysis:

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to calculate key PK parameters: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.

  • Statistical Analysis:

    • Analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.

    • Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC fall within the standard 0.80 to 1.25 range.[22]

G cluster_analysis Data Analysis Start Subject Screening (Inclusion/Exclusion, Genotyping) Randomization Randomization (2 Groups) Start->Randomization Period1 Period 1: Single Dose Administration (Test or Reference) Randomization->Period1 Sampling1 Serial Blood Sampling (0-24h) Period1->Sampling1 Washout Washout Period (≥7 days) Sampling1->Washout Analysis Plasma Sample Analysis (HPLC-MS/MS) Sampling1->Analysis Period2 Period 2: Crossover Administration (Reference or Test) Washout->Period2 Sampling2 Serial Blood Sampling (0-24h) Period2->Sampling2 Sampling2->Analysis PK_Calc Pharmacokinetic Analysis (Cmax, AUC, Tmax) Analysis->PK_Calc Stats Statistical Analysis (90% CI for Bioequivalence) PK_Calc->Stats End Study Conclusion Stats->End caption Workflow for a Human Bioequivalence Study

Caption: Workflow for a Human Bioequivalence Study

Protocol 2: In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary CYP450 enzymes responsible for the metabolism of this compound.

Methodology:

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, this compound, and specific chemical inhibitors for major CYP enzymes (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19).

  • Incubation:

    • A reaction mixture containing HLMs, phosphate buffer, and this compound is prepared.

    • For inhibition assays, a specific CYP inhibitor is pre-incubated with the HLMs before adding the substrate.

    • The reaction is initiated by adding the NADPH regenerating system.

  • Reaction Conditions: Incubations are carried out at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS.

    • The rate of formation of metabolites (5-hydroxylansoprazole, lansoprazole sulfone) is quantified.

  • Interpretation: A significant reduction in the formation of a specific metabolite in the presence of a chemical inhibitor indicates the involvement of the corresponding CYP enzyme in that metabolic pathway.[14]

Conclusion

This compound is a potent inhibitor of gastric acid secretion, acting via the irreversible inactivation of the H+/K+-ATPase proton pump. Its pharmacokinetic profile is defined by rapid absorption in the fasting state, high plasma protein binding, and, most notably, extensive and stereoselective metabolism. The preferential and rapid metabolism of this compound by CYP2C19 leads to lower systemic exposure compared to its (R)-enantiomer, a characteristic that is highly dependent on the patient's CYP2C19 genotype. A thorough understanding of this distinct PK/PD profile, elucidated through rigorous experimental methodologies, is essential for the rational design of clinical studies and the optimization of therapeutic strategies for acid-related disorders.

References

  • Miura, M., et al. (2005). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 59(1), 45-53. Available at: [Link]

  • Arimori, K., et al. (1998). Pharmacokinetic differences between lansoprazole enantiomers in rats. Journal of Pharmacy and Pharmacology, 50(12), 1409-1414. Available at: [Link]

  • Choi, S. J., et al. (2001). Pharmacokinetic differences between lansoprazole enantiomers and contribution of cytochrome P450 isoforms to enantioselective metabolism of lansoprazole in dogs. Journal of Pharmaceutical Sciences, 90(11), 1849-1857. Available at: [Link]

  • Miura, M., et al. (2004). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 58(5), 516-524. Available at: [Link]

  • Choi, S. J., et al. (2001). Pharmacokinetic Differences between Lansoprazole Enantiomers and Contribution of Cytochrome P450 Isoforms to Enantioselective Metabolism of Lansoprazole in Dogs. Journal of Pharmaceutical Sciences, 90(11), 1849-1857. Available at: [Link]

  • Delhotal-Landes, B., et al. (1992). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 22(5), 341-353. Available at: [Link]

  • Freston, J. W., et al. (2001). Comparative pharmacokinetics and pharmacodynamics of lansoprazole oral capsules and suspension in healthy subjects. Journal of Clinical Pharmacology, 41(3), 293-301. Available at: [Link]

  • PharmaCompass. (n.d.). LANSOPRAZOLE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from: [Link]

  • Delhotal-Landes, B., et al. (1991). The effect of food and antacids on lansoprazole absorption and disposition. European Journal of Drug Metabolism and Pharmacokinetics, 16(4), 315-320. Available at: [Link]

  • RxList. (n.d.). Lansoprazole: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from: [Link]

  • Minicule. (n.d.). Lansoprazole: Uses, Dosage, Side Effects & Interactions. Retrieved from: [Link]

  • Bec-Krasniqi, B., et al. (2009). Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction. BMC Gastroenterology, 9, 74. Available at: [Link]

  • Delhotal-Landes, B., et al. (1991). The effect of food and antacids on lansoprazole absorption and disposition. European Journal of Drug Metabolism and Pharmacokinetics, 16(4), 315-320. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem Compound Database. Retrieved from: [Link]

  • Wikipedia. (n.d.). Lansoprazole. Retrieved from: [Link]

  • PrescriberPoint. (n.d.). Drug Interactions for Lansoprazole. Retrieved from: [Link]

  • PathWhiz. (n.d.). Lansoprazole Metabolism Pathway (old). Retrieved from: [Link]

  • Drugs.com. (n.d.). Lansoprazole Interactions Checker. Retrieved from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lansoprazole?. Retrieved from: [Link]

  • Langtry, H. D., & Wilde, M. I. (1997). Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses. Drugs, 54(3), 473-500. Available at: [Link]

  • PharmGKB. (n.d.). Lansoprazole Pathway, Pharmacokinetics. Retrieved from: [Link]

  • U.S. Food and Drug Administration. (2004). PREVACID I.V. (lansoprazole) for Injection Label. Retrieved from: [Link]

  • ScriptSave WellRx. (n.d.). Lansoprazole Food, Alcohol, Supplements and Drug Interactions. Retrieved from: [Link]

  • Drugs.com. (n.d.). Lansoprazole Disease Interactions. Retrieved from: [Link]

  • Health Service Executive. (n.d.). Lansoprazole: medicine to lower stomach acid. Retrieved from: [Link]

  • U.S. Food and Drug Administration. (2009). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from: [Link]

  • Freston, J. W. (1999). Safety profile of Lansoprazole: the US clinical trial experience. Alimentary Pharmacology & Therapeutics, 13(Suppl 3), 27-32. Available at: [Link]

  • Furuta, T., et al. (2011). The effect of food intake on pharmacokinetics of lansoprazole OD tablet. Gastroenterology, 140(5), S-471. Available at: [Link]

  • Langtry, H. D., & Wilde, M. I. (1997). Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses. Semantic Scholar. Retrieved from: [Link]

  • Langtry, H. D., & Wilde, M. I. (1997). Lansoprazole: Pharmacokinetics, pharmacodynamics and clinical uses. Request PDF. Retrieved from: [Link]

  • Peura, D. A., et al. (2009). Clinical trial: lansoprazole 15 or 30 mg once daily vs. placebo for treatment of frequent nighttime heartburn in self-treating subjects. Alimentary Pharmacology & Therapeutics, 30(5), 459-468. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Lansoprazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from: [Link]

  • Tolman, K. G., et al. (1997). Duration of effect of lansoprazole on gastric pH and acid secretion in normal male volunteers. Alimentary Pharmacology & Therapeutics, 11(6), 1045-1051. Available at: [Link]

  • The American Lung Association Asthma Clinical Research Centers. (2012). Randomized Clinical Trial of Lansoprazole for Poorly Controlled Asthma in Children. Journal of the American Medical Association, 308(10), 983-991. Available at: [Link]

  • Clinicaltrials.eu. (n.d.). Study on Lansoprazole for Preventing Acid Reflux in Patients with Esophageal Achalasia After Endoscopic Myotomy. Retrieved from: [Link]

  • Li, X. Q., et al. (2014). Pharmacokinetics of lansoprazole and its main metabolites after single intravenous doses in healthy Chinese subjects. ResearchGate. Retrieved from: [Link]

Sources

An In-Depth Technical Guide to the Acidic Stability and Degradation of Levolansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levolansoprazole, the (R)-enantiomer of lansoprazole, is a potent proton pump inhibitor (PPI) pivotal in the management of acid-related gastrointestinal disorders. As a substituted benzimidazole, its chemical architecture renders it inherently susceptible to degradation in acidic environments. This guide provides a comprehensive technical examination of the stability of this compound under acidic conditions, delving into the kinetics and mechanisms of its degradation, the structural elucidation of its primary degradation products, and the methodologies for its stability assessment. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of established principles and field-proven insights to support robust and reliable stability studies.

Introduction: The Chemical Nuances of this compound's Acidity

This compound, chemically known as (R)-2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole, belongs to the class of proton pump inhibitors that require an acidic environment for their therapeutic activation. This activation, however, is a double-edged sword, as the same acidic conditions that lead to its pharmacologically active form also drive its degradation into inactive and potentially undesirable byproducts. The stability of this compound in acidic milieu is, therefore, a critical parameter influencing its formulation, bioavailability, and therapeutic efficacy.

The core of this compound's acid lability lies in its benzimidazole and pyridine ring systems, connected by a methylsulfinyl bridge. In the highly acidic environment of the stomach, or under forced degradation conditions in the laboratory, the molecule undergoes a series of protonation and rearrangement reactions. A nuanced understanding of these pathways is essential for the development of stable pharmaceutical formulations and accurate analytical methods. While much of the detailed degradation research has been conducted on the racemic mixture, lansoprazole, the fundamental pathways are directly applicable to the (R)-enantiomer, this compound.

The Mechanism of Acid-Catalyzed Degradation

The degradation of this compound in an acidic medium is a multi-step process initiated by protonation. The proposed mechanism involves the following key stages:

  • Initial Protonation: The reaction commences with the protonation of the pyridine nitrogen, which is the most basic site on the molecule. This is followed by a second protonation on the benzimidazole nitrogen.

  • Intramolecular Rearrangement: The diprotonated species is highly unstable and undergoes a rapid intramolecular rearrangement. This leads to the formation of a spiro intermediate.

  • Formation of Sulfenic Acid: The spiro intermediate then rearranges to form a sulfenic acid derivative.

  • Conversion to the Active Sulfenamide: The sulfenic acid is a transient species that quickly dehydrates to yield the tetracyclic sulfenamide. This sulfenamide is the active metabolite responsible for covalently binding to and inhibiting the H+/K+-ATPase pump in parietal cells.

  • Formation of Degradation Products: In parallel to the formation of the active sulfenamide, the highly reactive intermediates can undergo further reactions to form various degradation products. These reactions are influenced by the specific acidic conditions, temperature, and the presence of other nucleophiles.

G cluster_activation Activation Pathway cluster_degradation Degradation Pathway A This compound B Protonated Species A->B + H+ C Spiro Intermediate B->C Rearrangement D Sulfenic Acid C->D Ring Opening E Active Sulfenamide D->E - H2O F Degradation Products (Sulfide, Sulfone, etc.) D->F Side Reactions

Figure 1: General pathway of acid-catalyzed activation and degradation of this compound.

Principal Degradation Products in Acidic Conditions

Forced degradation studies on lansoprazole, conducted under acidic conditions as per ICH guidelines, have identified several key degradation products.[1] These are expected to be the same for this compound. The primary degradation pathways lead to the formation of sulfide and sulfone analogs, along with other related substances.

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Formation Pathway
This compound SulfideC₁₆H₁₄F₃N₃OS353.36Reduction of the sulfoxide group.
This compound SulfoneC₁₆H₁₄F₃N₃O₃S385.36Oxidation of the sulfoxide group, though more prominent under oxidative stress, can also occur under certain hydrolytic conditions.
2-MercaptobenzimidazoleC₇H₆N₂S150.20Cleavage of the methylene bridge between the benzimidazole and pyridine rings.
2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineC₉H₁₀F₃NO₂237.18Cleavage of the methylene bridge.

Methodologies for Stability Assessment: A Practical Approach

A robust stability-indicating analytical method is paramount for accurately quantifying the degradation of this compound and resolving its degradation products from the parent drug. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating method.[2][3]

Objective: To generate the potential degradation products of this compound under acidic stress and to validate the analytical method's ability to separate them.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Stress Conditions:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.1 N hydrochloric acid.

    • Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

    • After the specified time, withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide to halt the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

G A Prepare this compound Stock Solution (1 mg/mL) B Add 0.1 N HCl A->B C Incubate at Controlled Temperature (e.g., 60°C) B->C D Withdraw Samples at Time Intervals C->D E Neutralize with 0.1 N NaOH D->E F Dilute with Mobile Phase E->F G Inject into HPLC System F->G G A Stressed this compound Sample B Preparative HPLC Isolation A->B C Collect Fractions of Degradation Products B->C D LC-MS/MS Analysis C->D F NMR Spectroscopy (1H, 13C, 2D) C->F E Determine Molecular Weight & Fragmentation D->E G Confirm Chemical Structure E->G F->G

Sources

Enantioselective Synthesis of Levolansoprazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chirality of a Proton Pump Inhibitor

Lansoprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, exists as a racemic mixture of two enantiomers, (R)-lansoprazole (Levolansoprazole) and (S)-lansoprazole. The pharmacological activity of lansoprazole resides primarily in the (R)-enantiomer, this compound, which exhibits a longer plasma half-life and provides more effective and sustained inhibition of the gastric H+/K+-ATPase proton pump compared to the racemate. This stereochemical nuance has driven the development of robust and efficient enantioselective synthetic methods to produce this compound in high optical purity, a critical requirement for modern therapeutics.

This technical guide provides an in-depth exploration of the principal methodologies for the enantioselective synthesis of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only procedural details but also the underlying mechanistic rationale and field-proven insights to inform process development and optimization. We will delve into the intricacies of asymmetric oxidation, the elegance of biocatalysis, and the classical approach of optical resolution, providing a comprehensive framework for producing this vital active pharmaceutical ingredient (API).

Core Synthetic Strategy: From Prochiral Sulfide to Chiral Sulfoxide

The synthetic backbone for lansoprazole, and by extension this compound, involves two primary stages. The first is the construction of the prochiral sulfide backbone, and the second, and most critical for enantioselectivity, is the asymmetric oxidation of the sulfur atom to create the chiral sulfoxide center.

G cluster_0 Part 1: Prochiral Sulfide Synthesis cluster_1 Part 2: Asymmetric Oxidation Pyridine 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine Sulfide Lansoprazole Sulfide (Prochiral Precursor) Pyridine->Sulfide Condensation Mercaptan 2-Mercaptobenzimidazole Mercaptan->Sulfide This compound (R)-Lansoprazole (this compound) Sulfide->this compound Enantioselective Oxidation

Figure 1: Overall synthetic workflow for this compound.

The initial condensation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 2-mercaptobenzimidazole yields the lansoprazole sulfide precursor[1]. This prochiral sulfide is the key intermediate from which the desired (R)-enantiomer is selectively formed. The challenge and elegance of this compound synthesis lie in the precise control of the oxidation of this sulfide to the sulfoxide without over-oxidation to the achiral sulfone impurity.

Methodology 1: Asymmetric Oxidation via Modified Sharpless-Kagan Catalysis

The most widely adopted and industrially proven method for the enantioselective synthesis of this compound is the asymmetric oxidation of the prochiral sulfide using a modified Sharpless-Kagan catalyst[2]. This method, originally developed for the epoxidation of allylic alcohols, was ingeniously adapted by Kagan and Modena for the asymmetric oxidation of sulfides[1][3][4].

Causality and Mechanistic Insights

The success of this method hinges on the formation of a chiral titanium complex in situ. The key components are:

  • Titanium (IV) Isopropoxide (Ti(OiPr)₄): The central metal atom that orchestrates the geometry of the complex.

  • Chiral Diethyl Tartrate (DET): The source of chirality. For this compound, (+)-Diethyl D-tartrate is used to favor the formation of the (R)-sulfoxide.

  • Water: Crucial for forming a rigid, dimeric titanium-tartrate complex, which enhances enantioselectivity. The absence of water leads to poor stereocontrol[4].

  • Hydroperoxide Oxidant: Typically, cumene hydroperoxide (CHP) is preferred over tert-butyl hydroperoxide (TBHP) as it has been shown to provide higher enantiomeric excess (ee)[5].

The proposed mechanism involves the formation of a dimeric titanium complex where the two titanium centers are bridged by tartrate ligands. The lansoprazole sulfide coordinates to one of the titanium centers, and the hydroperoxide oxidant coordinates to the other. The rigid, chiral environment of the complex then directs the delivery of the oxygen atom to one specific face of the prochiral sulfur atom, leading to the formation of one enantiomer in excess.

// Nodes Catalyst_Formation [label="1. Catalyst Formation\nTi(OiPr)₄ + (+)-DET + H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Catalyst [label="Dimeric Chiral\nTitanium Complex", fillcolor="#FBBC05"]; Substrate_Coordination [label="2. Substrate Coordination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Catalyst-Sulfide-Oxidant\nComplex"]; Oxygen_Transfer [label="3. Enantioselective\nOxygen Transfer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Release [label="4. Product Release\n& Catalyst Regeneration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="(R)-Lansoprazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Regenerated Catalyst", fillcolor="#FBBC05"];

// Edges Catalyst_Formation -> Active_Catalyst; Active_Catalyst -> Substrate_Coordination [label=" + Lansoprazole Sulfide\n + Cumene Hydroperoxide (CHP)", style=dotted]; Substrate_Coordination -> Complex; Complex -> Oxygen_Transfer [label="O atom from CHP attacks\none face of sulfur", style=dotted]; Oxygen_Transfer -> Product_Release; Product_Release -> this compound; Product_Release -> Catalyst_Regen; } dot

Figure 2: Mechanistic pathway of Kagan asymmetric sulfoxidation.
Detailed Experimental Protocol: Kagan Asymmetric Oxidation

This protocol is a representative synthesis and may require optimization based on specific laboratory conditions and scale.

  • Catalyst Preparation:

    • To a stirred solution of toluene (10 volumes) in a nitrogen-purged reactor, add (+)-Diethyl D-tartrate (2.2 equivalents) followed by Titanium (IV) isopropoxide (1.1 equivalents) at ambient temperature.

    • Stir the mixture for 30 minutes to allow for ligand exchange.

    • Add deionized water (1.0 equivalent) and stir for another 30 minutes. The formation of the active catalyst complex is critical for high enantioselectivity.

  • Reaction Execution:

    • Add lansoprazole sulfide (1.0 equivalent) to the catalyst mixture.

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add a solution of cumene hydroperoxide (1.2 equivalents in toluene) over 2-3 hours, maintaining the temperature between 0-5 °C. The slow addition is crucial to minimize uncatalyzed oxidation and the formation of the sulfone impurity.

    • Monitor the reaction progress by HPLC until the starting sulfide is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide.

    • Add an aqueous solution of sodium hydroxide (10% w/v) to precipitate the titanium salts.

    • Filter the mixture through a pad of celite, washing the filter cake with toluene.

    • Separate the organic layer, and wash with brine.

    • Concentrate the organic layer under reduced pressure.

    • Crystallize the crude product from a suitable solvent system (e.g., acetone/heptane) to yield this compound with high chemical and optical purity.

Methodology 2: Biocatalytic Asymmetric Sulfoxidation

The quest for greener and more selective synthetic routes has led to the exploration of biocatalysis. Enzymes, particularly Baeyer-Villiger Monooxygenases (BVMOs) and other flavin-containing monooxygenases, have emerged as powerful tools for the asymmetric oxidation of sulfides[6][7][8][9].

Causality and Mechanistic Insights

Biocatalytic sulfoxidation offers several advantages:

  • High Enantioselectivity: The enzyme's chiral active site provides a highly controlled environment for the oxidation, often leading to enantiomeric excesses >99%.

  • Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near ambient temperature and neutral pH.

  • Reduced Waste: Avoids the use of heavy metal catalysts and organic solvents.

The mechanism involves the enzyme utilizing a cofactor, typically NADPH, and molecular oxygen to form a reactive flavin-peroxide intermediate. The lansoprazole sulfide substrate binds to the enzyme's active site in a specific orientation. This precise positioning ensures that the flavin-peroxide delivers the oxygen atom to only one of the two prochiral faces of the sulfur atom, resulting in the formation of a single enantiomer[10]. Recent work has shown that engineered BVMOs can be highly effective for producing (R)-prazoles like this compound, with minimal over-oxidation to the sulfone byproduct[6].

Detailed Experimental Protocol: Biocatalytic Oxidation with a BVMO

This protocol outlines a general procedure using a whole-cell biocatalyst expressing a BVMO. Specific enzyme and strain selection, as well as fermentation and reaction conditions, will require optimization.

  • Biocatalyst Preparation:

    • Cultivate a recombinant E. coli strain engineered to overexpress a suitable (R)-selective Baeyer-Villiger Monooxygenase in a suitable fermentation medium.

    • Induce protein expression (e.g., with IPTG) and grow the cells to a high density.

    • Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to form a whole-cell biocatalyst suspension.

  • Enzymatic Reaction:

    • In a temperature-controlled bioreactor, add the whole-cell biocatalyst suspension.

    • Add a glucose solution as a co-substrate for cofactor (NADPH) regeneration, along with a glucose dehydrogenase enzyme if not endogenously present in the host.

    • Add the lansoprazole sulfide substrate, typically dissolved in a water-miscible co-solvent like DMSO to aid solubility, to a final concentration of 10-50 mM[6].

    • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation and aeration to ensure a sufficient supply of molecular oxygen.

    • Monitor the conversion of the sulfide and the formation of this compound by HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, separate the biomass by centrifugation or filtration.

    • Extract the aqueous supernatant with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting this compound by crystallization as described in the previous method.

Methodology 3: Optical Resolution of Racemic Lansoprazole

While asymmetric synthesis is generally preferred to avoid the loss of 50% of the material, optical resolution of the racemate remains a viable, albeit less common, strategy[11][12][]. This method involves separating the two enantiomers of pre-formed racemic lansoprazole.

Causality and Mechanistic Insights

This technique relies on the reaction of the racemic lansoprazole with a single enantiomer of a chiral resolving agent, typically a chiral acid or base[11]. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By exploiting this difference, one of the diastereomeric salts can be selectively crystallized from the solution. After separation, the chiral resolving agent is removed, yielding the desired enantiomer of lansoprazole. A patent describes the use of (R)-(+)-1,1,2-triphenyl-1,2-ethanediol as a resolving agent for racemic lansoprazole[14].

Comparative Analysis of Synthetic Methods

The choice of synthetic route in a drug development setting is a multifactorial decision, balancing efficiency, cost, scalability, and environmental impact.

Method Key Advantages Key Challenges Typical Yield Typical ee%
Kagan Asymmetric Oxidation Well-established, scalable, high yields, good enantioselectivity.Requires stoichiometric or near-stoichiometric amounts of the chiral complex, use of a metal catalyst, and careful control of reaction conditions to avoid sulfone formation[2].70-90%90-98%
Biocatalytic Oxidation Extremely high enantioselectivity (>99%), green (uses water, air), mild conditions, avoids metal catalysts.Requires specialized expertise in biocatalysis and fermentation, lower substrate concentrations can impact throughput, enzyme stability and cost.50-80%>99%[6]
Optical Resolution Utilizes readily available racemic lansoprazole, established chemical principles.Theoretical maximum yield is 50% unless the unwanted enantiomer is racemized and recycled, can be labor-intensive to find a suitable resolving agent and crystallization conditions[11].<50% (per cycle)>99%

Analytical Control: Determination of Enantiomeric Excess

A critical component of any enantioselective synthesis is the accurate determination of the optical purity of the final product. For this compound, this is achieved using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Protocol
  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as Chiralpak IA , Chiralpak AS , or Chiralcel OD have been shown to provide excellent resolution of lansoprazole enantiomers[15][16].

  • Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane or methyl-tert-butyl ether (MtBE), ethyl acetate, and an alcohol like ethanol, often with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape[16]. For example, a mobile phase of MtBE-ethyl acetate-ethanol-DEA (60:40:5:0.1 v/v/v/v) has been successfully used with a Chiralpak IA column[16].

  • Detection: UV detection at a wavelength of 285 nm is commonly employed.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a testament to the power of modern asymmetric chemistry. The modified Kagan oxidation represents a robust and scalable industrial process that has reliably delivered this important API. However, the increasing demand for sustainable manufacturing practices is driving significant interest in biocatalytic routes. The exceptional selectivity and environmentally benign nature of enzymes like BVMOs position them as the future of this compound synthesis. As enzyme engineering and process optimization technologies continue to advance, biocatalytic methods are poised to become not only the greenest but also the most economically viable approach for producing this key proton pump inhibitor. This guide serves as a foundational resource for scientists and researchers tasked with navigating the complexities of its synthesis and contributing to the next generation of pharmaceutical manufacturing.

References

  • The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. (URL: [Link])

  • Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. (URL: [Link])

  • Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Oxidation of Sulfides. Science of Synthesis. (URL: [Link])

  • Katsuki, H., et al. (1996). Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans. PubMed. (URL: [Link])

  • Wang, Y., et al. (2023). Engineering of a (R)-selective Baeyer-Villiger monooxygenase to minimize overoxidation activity for asymmetric synthesis of active pharmaceutical prazoles. PubMed. (URL: [Link])

  • Reddy, G. S., et al. (2010). Development and validation of an enantioselective and chemoselective HPLC method using a Chiralpak IA column to simultaneously quantify (R)-(+)- and (S)-(-)-lansoprazole enantiomers and related impurities. PubMed. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (URL: [Link])

  • Process for preparing (r)-(+)-lansoprazole and intermediate used therein.
  • Expanding the toolbox of Baeyer–Villiger and flavin monooxygenase biocatalysts for the enantiodivergent green synthesis of sulfoxides. National Institutes of Health. (URL: [Link])

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. (URL: [Link])

  • Daicel Chiral Technologies' Frequently Asked Questions. Daicel Chiral Technologies. (URL: [Link])

  • Development and Scale-up of a Biocatalytic Process To Form a Chiral Sulfoxide. ResearchGate. (URL: [Link])

  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. National Institutes of Health. (URL: [Link])

  • Chiral resolution. Wikipedia. (URL: [Link])

  • Sharpless asymmetric dihydroxylation. Wikipedia. (URL: [Link])

  • Chiral resolution. chemeurope.com. (URL: [Link])

  • Precise Control of the Oxidation Reaction in a High-Purity Dexlansoprazole Synthesis Process Using In Situ Infrared. ACS Publications. (URL: [Link])

  • Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. PubMed. (URL: [Link])

  • Production and Characterization of New Baeyer-Villiger Monooxygenases. Padua Research Archive. (URL: [Link])

  • Process for synthesis of substituted sulphoxides.
  • A process for oxidizing cumene to cumene hydroperoxide.
  • Enantioselective Synthesis. ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of Levolansoprazole in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the in vitro metabolism of levolansoprazole, the (S)-enantiomer of lansoprazole, using human liver microsomes (HLM). Designed for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, the roles of key cytochrome P450 (CYP) enzymes, and the practical application of established experimental protocols. By synthesizing mechanistic insights with field-proven methodologies, this guide serves as an authoritative resource for designing, executing, and interpreting in vitro studies essential for preclinical drug development.

Introduction: The Rationale for Studying this compound Metabolism

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is a racemic mixture of two enantiomers: (S)-lansoprazole (this compound) and (R)-lansoprazole (dexlansoprazole).[1] While the racemate has been effective in treating acid-related disorders, understanding the stereoselective metabolism of each enantiomer is critical for optimizing pharmacokinetics and pharmacodynamics. The liver is the primary site of metabolism for PPIs, with clearance mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes.[1][2]

In vitro models, particularly human liver microsomes (HLM), are indispensable tools in early drug development.[3][4][5] HLMs are subcellular fractions of the liver's endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably CYPs.[6][7] Studying this compound's metabolism in this system allows for:

  • Identification of major metabolic pathways.

  • Characterization of the specific enzymes responsible (reaction phenotyping).

  • Determination of key kinetic parameters (Km, Vmax) and intrinsic clearance (CLint).

  • Prediction of potential drug-drug interactions (DDIs).

This guide focuses on this compound, elucidating the stereoselective nuances of its biotransformation and providing the technical framework to investigate it robustly.

Core Metabolic Pathways of this compound

The biotransformation of this compound is primarily an oxidative process catalyzed by two key enzymes: CYP2C19 and CYP3A4.[1][8][9] The metabolism is stereoselective, meaning the two enantiomers of lansoprazole are metabolized at different rates by these enzymes.[10][11][12]

The two principal metabolic reactions are:

  • 5-Hydroxylation: This reaction is predominantly catalyzed by CYP2C19 , leading to the formation of 5-hydroxylansoprazole.[1][9][13] Studies have shown that CYP2C19 has a higher affinity for the (S)-enantiomer (this compound) for this pathway.[9][11][12] This is a critical point, as the genetic polymorphism of CYP2C19 can significantly impact the plasma concentrations and clearance of this compound.[1][13]

  • Sulfoxidation: This reaction is mainly mediated by CYP3A4 , which converts this compound to lansoprazole sulfone.[1][13][14] CYP3A4 preferentially metabolizes the (R)-enantiomer, but it is also a significant pathway for this compound.[10][11][12]

The interplay between these two enzymes dictates the overall metabolic clearance of the drug.

Levolansoprazole_Metabolism cluster_main This compound Metabolism in Human Liver Microsomes cluster_enzymes Catalyzing Enzymes (CYP450) Parent This compound ((S)-Lansoprazole) Metabolite1 5-Hydroxylansoprazole Parent->Metabolite1  Hydroxylation Metabolite2 Lansoprazole Sulfone Parent->Metabolite2  Sulfoxidation CYP2C19 CYP2C19 CYP2C19->Parent CYP3A4 CYP3A4 CYP3A4->Parent

Caption: Metabolic pathways of this compound in HLM.

Experimental Design: A Self-Validating System

A robust experimental design is crucial for generating reliable and reproducible data. The following sections outline the core components and a workflow for studying this compound metabolism.

Key Reagents and Materials
  • Human Liver Microsomes (HLM): Pooled from multiple donors to average out inter-individual variability. Store at -80°C.[15]

  • This compound: High purity standard.

  • Cofactor System: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is essential to ensure a sustained supply of the necessary cofactor for CYP activity.[16][17]

  • Buffer: Potassium phosphate buffer (pH 7.4) to mimic physiological conditions.[16]

  • Positive Control Substrates: Known substrates for CYP2C19 (e.g., (S)-mephenytoin) and CYP3A4 (e.g., testosterone, midazolam) to validate microsomal activity.

  • Quenching Solution: Cold acetonitrile or methanol, often containing an internal standard for analytical quantification.

  • Analytical System: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) for sensitive and specific quantification of the parent drug and its metabolites.[18]

Experimental Workflow

The workflow for an in vitro metabolism assay is a multi-step process designed to ensure accuracy and minimize variability.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_processing Phase 3: Sample Processing cluster_analysis Phase 4: Analysis A Prepare Reagents (Buffer, Cofactors, Drug Stock) B Thaw Liver Microsomes (On Ice) C Pre-incubation (Microsomes + Buffer + Drug) @ 37°C B->C D Initiate Reaction (Add NADPH System) C->D E Incubate at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) @ 37°C with Agitation D->E F Terminate Reaction (Add Cold Quenching Solvent + Internal Standard) E->F G Centrifuge to Precipitate Protein F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Interpretation (Calculate t½, CLint) I->J

Caption: General workflow for an in vitro microsomal metabolism assay.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two fundamental assays in drug metabolism studies.

Protocol 1: Metabolic Stability Assay

This assay determines the rate at which this compound is consumed over time, which is used to calculate its intrinsic clearance (CLint).

Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of this compound in HLM.

Methodology:

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.[15]

    • This compound Stock: Prepare a 10 mM stock in DMSO, then dilute to a working concentration (e.g., 100 µM) in buffer. The final organic solvent concentration in the incubation should be low (<0.5%) to avoid inhibiting enzyme activity.[4]

    • NADPH-Regenerating System Solution: Prepare a solution in phosphate buffer containing NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), MgCl2 (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL).[16]

  • Incubation Setup:

    • On ice, prepare master mixes for reactions. For a final volume of 200 µL:

      • 150 µL Phosphate Buffer

      • 20 µL HLM (final concentration 0.5 mg/mL)[19]

      • 10 µL this compound (final concentration 1 µM)

    • Include a negative control without the NADPH-regenerating system.

  • Reaction:

    • Pre-incubate the HLM, buffer, and this compound mixture for 5 minutes at 37°C.[20]

    • Initiate the reaction by adding 20 µL of the NADPH-regenerating system solution.

    • At specified time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination:

    • Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound).

    • Vortex vigorously and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining percentage of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of this compound versus time.

    • The slope of the linear portion of this plot equals the elimination rate constant (k).

    • Calculate half-life (t½) as: 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Enzyme Kinetics (Michaelis-Menten)

This assay determines the kinetic parameters for the formation of this compound's major metabolites.

Objective: To determine the Km and Vmax for the formation of 5-hydroxylansoprazole and lansoprazole sulfone.

Methodology:

  • Reagent Preparation: Similar to the stability assay, but metabolite standards (5-hydroxylansoprazole, lansoprazole sulfone) are required for creating calibration curves.

  • Incubation Setup:

    • Prepare a series of incubations with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).[19] The range should bracket the expected Km value.

    • The incubation time and protein concentration must be optimized to ensure initial rate conditions (linear metabolite formation, <15-20% substrate turnover).[15]

  • Reaction and Termination:

    • Follow the same procedure as the stability assay (pre-incubation, initiation with NADPH, incubation at 37°C).

    • Terminate all reactions at a single, pre-determined time point (e.g., 10 minutes).

  • Analysis:

    • Analyze samples by LC-MS/MS. Quantify the amount of 5-hydroxylansoprazole and lansoprazole sulfone formed using calibration curves prepared with authentic standards.

  • Data Analysis:

    • Plot the reaction velocity (v, rate of metabolite formation in pmol/min/mg protein) against the substrate concentration ([S], this compound concentration in µM).

    • Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression software.

    • This will yield the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

    • Intrinsic clearance (CLint) for each pathway can be calculated as Vmax / Km.

Data Presentation and Interpretation

Quantitative data from enzyme kinetic studies should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Representative Enzyme Kinetic Parameters for this compound Metabolism

Metabolic Pathway Primary Enzyme Km (µM) Vmax (pmol/min/mg) Intrinsic Clearance (CLint, µL/min/mg) (Vmax/Km)
5-Hydroxylation CYP2C19 ~2.3[12] - ~179.6 (nmol p450)[12]
Sulfoxidation CYP3A4 - - ~76.5 (nmol p450)[12]

Note: Data presented are illustrative and derived from literature values for (S)-lansoprazole.[12] Actual experimental results will vary. Vmax and CLint values from literature may be reported per nmol of P450 instead of per mg of microsomal protein and require conversion.

Interpretation:

  • A lower Km value indicates a higher affinity of the enzyme for the substrate. The data suggests CYP2C19 has a very high affinity for hydroxylating this compound.[12]

  • Vmax represents the maximum rate of the reaction at saturating substrate concentrations.

  • Intrinsic Clearance (CLint) is a crucial parameter that reflects the overall efficiency of the metabolic pathway at low, clinically relevant drug concentrations. It is a primary input for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters. The higher CLint for hydroxylation suggests it is a highly efficient clearance pathway for this compound.[11][12]

Conclusion and Future Directions

The in vitro metabolism of this compound in human liver microsomes is a stereoselective process dominated by CYP2C19-mediated hydroxylation and CYP3A4-mediated sulfoxidation.[10][11] Understanding these pathways and their kinetics is fundamental to predicting the drug's pharmacokinetic profile and its susceptibility to genetic polymorphisms and drug-drug interactions. The methodologies detailed in this guide provide a robust framework for conducting these critical preclinical studies. By adhering to principles of self-validating experimental design and precise analytical techniques, researchers can generate high-quality data to inform and de-risk the drug development process.

Future studies could involve using recombinant human CYP enzymes to confirm the specific contributions of each isoform and employing more complex models like cryopreserved human hepatocytes to investigate the interplay between Phase I and Phase II metabolism.

References

  • Katsuki, H., Hamada, A., Nakamura, C., Arimori, K., & Nakano, M. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. European Journal of Clinical Pharmacology, 57(10), 709–715. [Link]

  • Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2002). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Xenobiotica, 32(8), 695–705. [Link]

  • PharmGKB. (n.d.). Lansoprazole Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs. European Journal of Gastroenterology & Hepatology, 8 Suppl 1, S21-5. [Link]

  • Yasui-Furukori, N., et al. (2004). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 57(4), 468–474. [Link]

  • Miura, M., et al. (2002). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Drug Metabolism and Disposition, 30(8), 859-864. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Obach, R. S. (1999). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology, 27(1), 113–118. [Link]

  • Kumar, S., & S, S. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Pearce, R. E., Rodrigues, A. D., Goldstein, J. A., & Parkinson, A. (1995). Oxidative metabolism of lansoprazole by human liver cytochromes P450. Molecular Pharmacology, 47(6), 1157–1167. [Link]

  • Miura, M., Kagaya, H., Tada, H., Uno, T., Yasui-Furukori, N., Tateishi, T., & Suzuki, T. (2006). Intestinal CYP3A4 is not involved in the enantioselective disposition of lansoprazole. Xenobiotica, 36(1), 1–11. [Link]

  • Liu, Z. Q., et al. (2005). The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects. Journal of Clinical Pharmacy and Therapeutics, 30(5), 487–492. [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 2(1), 17–38. [Link]

  • Lima, J. J., et al. (2021). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1297–1311. [Link]

  • Katsuki, H., Hamada, A., Nakamura, C., Arimori, K., & Nakano, M. (2001). High-performance liquid chromatographic assay for the simultaneous determination of lansoprazole enantiomers and metabolites in human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 757(1), 127–133. [Link]

  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. AxisPharm Laboratories. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

  • Gupta, S. K., et al. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]

Sources

Levolansoprazole crystal structure and polymorphism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Levolansoprazole

Authored by a Senior Application Scientist

Abstract

This compound, the (S)-enantiomer of lansoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] Like many active pharmaceutical ingredients (APIs), its solid-state properties are of paramount importance, directly influencing stability, bioavailability, and manufacturability. This technical guide provides an in-depth exploration of the crystalline structures and polymorphism of lansoprazole, with a focus on principles applicable to its levo-enantiomer. We will dissect the known polymorphic forms, detail the analytical techniques for their characterization, provide validated experimental protocols, and discuss the therapeutic implications of solid-state control. This document is intended for researchers, formulation scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of pharmaceutical science.

The Critical Role of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a different internal crystal lattice structure.[3][4] This phenomenon is not a mere academic curiosity; it is a critical variable in drug development. Different polymorphs of the same API can exhibit divergent physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[3]

  • Stability: Both physical and chemical stability can vary, impacting shelf-life and degradation pathways.[5]

  • Mechanical Properties: Influencing tablet compaction, powder flow, and overall manufacturability.

  • Melting Point: A key thermal characteristic used for identification.

The potential for a stable polymorph to convert to a less soluble form upon storage can have disastrous clinical consequences. Therefore, comprehensive polymorphic screening and characterization are non-negotiable steps in ensuring a drug product's safety, quality, and efficacy. For lansoprazole, the control of its crystalline form is essential to guarantee consistent therapeutic performance.[6]

Identified Crystalline Forms of Lansoprazole

Research and patent literature have primarily described the polymorphism of racemic lansoprazole. These findings provide the foundational framework for understanding the solid-state behavior of its enantiomer, this compound. The most well-documented forms are designated as Form I, Form II, and Form III.

Form I: The Thermodynamically Stable Polymorph

Lansoprazole Form I is recognized as the most thermodynamically stable and thus the "pharmaceutically advantageous" form.[6] Its high stability ensures consistency during the manufacturing of pharmaceutical formulations and throughout the product's shelf life.[6] Once formed, it does not readily convert to other polymorphic forms under typical storage conditions.[6]

Form II: A Metastable Intermediate

Form II is a metastable polymorph, meaning it is kinetically favored under certain crystallization conditions but is less stable than Form I.[6] It can be produced during the initial purification of crude lansoprazole, particularly through crystallization from aqueous ethanol.[6] The key challenge with Form II is its propensity to convert to the more stable Form I, especially at elevated temperatures, which can alter the drug product's properties over time.[6]

Form III: A Novel Crystalline Form

A third polymorph, designated Form III, has also been identified.[7][8] This form is produced under specific crystallization conditions, notably from methanol at low temperatures.[7][8] Like other polymorphs, it is distinguished by a unique X-ray diffraction pattern.[7]

Analytical Characterization of this compound Polymorphs

Differentiating between polymorphs requires a suite of analytical techniques that probe the unique structural and energetic properties of each crystalline form.

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for polymorph identification.[9][10] Each crystalline form produces a unique diffraction pattern, a "fingerprint" arising from the distinct arrangement of molecules in its crystal lattice.[10] The pattern is a plot of X-ray intensity versus the diffraction angle (2θ).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-solid phase transitions between polymorphs.[3] For instance, an unstable form might show an exothermic event (recrystallization to a more stable form) followed by the melting of the stable form.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. Differences in the crystal lattice can lead to subtle but distinct shifts in the IR absorption bands, particularly in regions corresponding to N-H and C-H stretching vibrations.[6] This makes it a valuable complementary tool for polymorph characterization.

Workflow for Polymorph Identification and Characterization

The following diagram illustrates a typical workflow for identifying and characterizing a new potential polymorph of an API like this compound.

G cluster_0 Phase 1: Discovery & Isolation cluster_1 Phase 2: Primary Characterization cluster_2 Phase 3: Structural & Spectroscopic Analysis cluster_3 Phase 4: Final Assessment Crude Crude API Synthesis Screen Polymorphic Screen (Various Solvents, Temps, Pressures) Crude->Screen Input Material Isolate Isolate Unique Crystalline Solids Screen->Isolate Identify Hits XRPD X-Ray Powder Diffraction (XRPD) (Primary Fingerprint) Isolate->XRPD DSC Differential Scanning Calorimetry (DSC) (Thermal Properties) XRPD->DSC TGA Thermogravimetric Analysis (TGA) (Solvate/Hydrate Check) DSC->TGA IR Infrared (IR) & Raman Spectroscopy (Vibrational Modes) TGA->IR SSNMR Solid-State NMR (Local Atomic Environment) IR->SSNMR SCXRD Single Crystal X-Ray Diffraction (Definitive Structure, if possible) SSNMR->SCXRD Stability Stability & Interconversion Studies (Temp, Humidity, Light) SCXRD->Stability Report Final Report: Polymorph Designation Stability->Report

Caption: Experimental workflow for the discovery and characterization of new polymorphs.

Quantitative Data Summary

The distinct analytical signatures of lansoprazole Forms I, II, and III are summarized below. These values serve as benchmarks for identifying the specific polymorph present in a sample.

Crystalline FormKey XRPD Peaks (2θ degrees)[6][7][8]DSC Melting Point (°C)[6]
Form I Characterized by high stability.~183.57
Form II 5.16, 5.54, 6.77, 10.44, 11.17, 15.76, 16.73, 17.81, 18.50, 21.13~182.38
Form III 5.6, 11.3, 12.7, 14.2, 16.9, 17.5, 18.6, 22.3, 23.4, 24.9, 25.6Not specified in sources

Note: Specific peak lists for Form I are detailed in patent literature but are omitted here for brevity; its primary characteristic is its high stability and distinct pattern compared to Form II.

Experimental Protocols

The ability to selectively produce a desired polymorph is crucial for pharmaceutical manufacturing. The following protocols are derived from established patent literature.

Protocol 5.1: Preparation of Lansoprazole Crystalline Form II
  • Rationale: This protocol utilizes a specific solvent system (aqueous ethanol) and temperature control to kinetically trap the metastable Form II. The presence of water is critical for the nucleation of this specific form.

  • Methodology:

    • Add 35g of crude lansoprazole to 300 mL of 90% ethanol that has been pre-heated to 55°C.[6]

    • Stir the mixture until the solid is fully dissolved.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate slowly to a temperature below 0°C.

    • Maintain the low temperature to allow for complete crystallization.

    • Collect the resulting precipitate by filtration.

    • Wash the collected solid with a small amount of cold 90% ethanol.

    • Dry the solid under vacuum at a temperature not exceeding 40°C. The resulting crystal is Form II.[6]

Protocol 5.2: Preparation of Lansoprazole Crystalline Form I (via Conversion)
  • Rationale: This protocol demonstrates the conversion of a less stable form (or a mixture) into the thermodynamically stable Form I. Acetone is used as the recrystallization solvent, which does not favor the formation of Form II and allows the system to reach its lowest energy state, Form I.[6]

  • Methodology:

    • Dissolve 100g of lansoprazole (prepared as Form II or other crude forms) in 1500 mL of acetone at boiling temperature.[6]

    • Filter the hot solution to ensure clarity.

    • Cool the solution to room temperature, then continue to cool slowly over 3 hours to 0°C.[6] Slow cooling is essential to ensure the formation of well-ordered, thermodynamically stable crystals.

    • Filter the resulting precipitate.

    • Dry the collected solid for 2 hours at a temperature below 50°C to yield the highly stable crystallographic Form I.[6]

Protocol 5.3: Preparation of Lansoprazole Crystalline Form III
  • Rationale: This protocol uses a different solvent (methanol) and a specific temperature range to produce the novel Form III. The choice of solvent and the cooling profile are the critical parameters that direct crystallization toward this unique form.[7][8]

  • Methodology:

    • Dissolve crude lansoprazole in methanol at a temperature between 20-30°C.[7][8]

    • Stir the solution to ensure complete dissolution.

    • Cool the solution to between 0-10°C.[7][8]

    • Continue stirring the cooled solution for approximately 1 to 1.5 hours to induce crystallization.[7][8]

    • Collect the solid by filtration and dry appropriately to yield Form III.[7][8]

Polymorphic Interconversion Pathway

The relationship between the different forms is not static. The ability to convert from a metastable to a stable form is a critical consideration for formulation and storage.

G Crude Crude Lansoprazole Form2 Form II (Metastable) Crude->Form2 Crystallize: 90% Ethanol, <0°C Form1 Form I (Stable) Crude->Form1 Direct Crystallization: Acetone Form3 Form III (Novel Form) Crude->Form3 Crystallize: Methanol, 0-10°C Form2->Form1 Recrystallize: Acetone, 0°C

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Levolansoprazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document details a robust, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Levolansoprazole in human plasma. This compound, the (R)-enantiomer of lansoprazole, is a potent proton pump inhibitor used in the treatment of acid-related gastrointestinal disorders. Accurate measurement of its concentration in plasma is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This method employs a liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes pantoprazole as a suitable internal standard (IS). The chromatographic separation is achieved on a C18 reversed-phase column with a buffered mobile phase, offering excellent selectivity and resolution. The method is validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring its reliability for research and clinical applications.[1][2]

Scientific Principles and Method Rationale

The development of a reliable bioanalytical method is grounded in the physicochemical properties of the analyte and the rigorous standards of regulatory guidelines.[3][4] This section explains the scientific reasoning behind the key choices made in this protocol.

Analyte and Internal Standard (IS) Selection
  • This compound: As the active enantiomer of lansoprazole, its specific quantification is crucial. This compound is a substituted benzimidazole, a class of compounds that typically exhibits strong UV absorbance, making it a suitable candidate for HPLC-UV analysis.[5] The UV spectrum of the closely related lansoprazole shows a maximum absorbance around 285 nm, which was chosen as the detection wavelength to maximize sensitivity while minimizing potential interference from endogenous plasma components.[6][7]

  • Internal Standard (IS): Pantoprazole was selected as the internal standard. A suitable IS should be chemically similar to the analyte and not be present endogenously in the sample. Pantoprazole, another proton pump inhibitor, shares structural similarities and extraction characteristics with this compound, making it an ideal choice to compensate for variations during sample preparation and injection.[5][8] Using a structurally related IS is a common practice that enhances the precision and accuracy of the method.[9]

Chromatographic Separation Strategy

Reversed-phase HPLC is the technique of choice for separating moderately polar compounds like this compound from a complex biological matrix.

  • Stationary Phase: A C18 (octadecylsilyl) column is used due to its hydrophobic nature, which provides excellent retention for this compound. The high surface area and carbon load of modern C18 columns ensure efficient separation and good peak shape.

  • Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer (Ammonium Acetate, pH 7.0) and an organic modifier (Acetonitrile). The pH of the mobile phase is a critical parameter. This compound is a weak base; maintaining the pH at 7.0 ensures that the molecule is in its neutral, non-ionized form. This state enhances its hydrophobicity, leading to better retention on the C18 column and improved peak symmetry. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength, which allows for a reasonable analysis time.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Quantification from a complex biological matrix like plasma requires an efficient sample preparation step to remove proteins and other interfering substances. While protein precipitation is a simpler technique, Liquid-Liquid Extraction (LLE) was chosen for this method because it typically yields a much cleaner extract.[10] A cleaner sample is paramount for HPLC-UV analysis to reduce baseline noise, minimize matrix effects, and prolong column life. A solvent mixture of diethyl ether and dichloromethane is used, which has been shown to be effective for extracting lansoprazole and related compounds from plasma.[9][10]

Materials and Methods

Chemicals and Reagents
  • This compound Reference Standard (>99% purity)

  • Pantoprazole (Internal Standard) Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Diethyl Ether (Analytical Grade)

  • Dichloromethane (Analytical Grade)

  • Ammonium Acetate (Analytical Grade)

  • Ammonia Solution

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free Human Plasma (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate (pH 7.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 285 nm
Internal Standard Pantoprazole
Run Time ~10 minutes
Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Pantoprazole reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (5 µg/mL): Dilute the Pantoprazole primary stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL). Prepare Quality Control (QC) samples at four levels: LLOQ (Lower Limit of Quantification, 10 ng/mL), Low QC (30 ng/mL), Mid QC (300 ng/mL), and High QC (800 ng/mL).

Experimental Protocols

Sample Preparation Protocol (Liquid-Liquid Extraction)

The following workflow outlines the extraction process from plasma.

G cluster_prep Sample Preparation Workflow cluster_extract Extraction & Reconstitution plasma 1. Pipette 500 µL of Plasma (Blank, Standard, QC, or Unknown) add_is 2. Add 50 µL of IS Working Solution (5 µg/mL Pantoprazole) plasma->add_is vortex1 3. Vortex for 30 seconds add_is->vortex1 add_solvent 4. Add 3 mL of Extraction Solvent (Diethyl Ether:Dichloromethane, 70:30 v/v) vortex1->add_solvent vortex2 5. Vortex vigorously for 2 minutes add_solvent->vortex2 centrifuge 6. Centrifuge at 4000 rpm for 10 minutes vortex2->centrifuge transfer 7. Transfer organic supernatant to a clean tube centrifuge->transfer evaporate 8. Evaporate to dryness under N2 at 40°C transfer->evaporate reconstitute 9. Reconstitute with 200 µL of Mobile Phase evaporate->reconstitute vortex3 10. Vortex for 30 seconds reconstitute->vortex3 inject 11. Inject 20 µL into HPLC System vortex3->inject

Caption: Liquid-Liquid Extraction workflow for this compound.

Method Validation Protocol

The method was validated following the principles outlined in the ICH M10 guideline to demonstrate its fitness for purpose.[1][2]

G cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Selectivity Selectivity & Specificity - No interference at analyte/IS retention times - Analysis of 6 blank plasma lots FitForPurpose Validated 'Fit-for-Purpose' Method Selectivity->FitForPurpose Linearity Linearity Linearity->FitForPurpose Accuracy Accuracy - %Deviation within ±15% of nominal (±20% for LLOQ) - Assessed at LLOQ, LQC, MQC, HQC Accuracy->FitForPurpose Precision Precision - RSD ≤ 15% (≤ 20% for LLOQ) - Intra-day and Inter-day runs Precision->FitForPurpose Recovery Extraction Recovery - Compare response of extracted samples to unextracted standards Recovery->Accuracy MatrixEffect Matrix Effect - Compare response in post-extraction spiked blank to pure solution standard MatrixEffect->Accuracy Stability Stability Freeze-Thaw Short-Term (Bench-Top) Post-Preparative (Autosampler) Long-Term Storage Stability->FitForPurpose

Caption: Inter-relationship of bioanalytical method validation parameters.

  • Selectivity: Assessed by analyzing six different blank human plasma lots to check for interferences at the retention times of this compound and the IS.

  • Linearity: Determined by plotting the peak area ratio (Analyte/IS) against the nominal concentration and applying a weighted (1/x²) linear regression.

  • Accuracy and Precision: Evaluated by analyzing QC samples at four concentration levels in six replicates on three separate days (n=6). Accuracy is expressed as the percent deviation from the nominal value, and precision is expressed as the relative standard deviation (RSD%).

  • Extraction Recovery: Calculated by comparing the peak areas of extracted QC samples to those of unextracted standards (spiked into the mobile phase).

  • Stability: Assessed by analyzing QC samples subjected to various storage and handling conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for 6 hours.

    • Post-Preparative Stability: In the autosampler at 10°C for 24 hours.

Results and Discussion

The developed HPLC-UV method demonstrated excellent performance characteristics.

  • Chromatography: Representative chromatograms of a blank plasma sample, a spiked LLOQ sample, and a study sample are shown below. No significant interfering peaks were observed at the retention times of this compound (~6.5 min) and Pantoprazole (~8.2 min), confirming the selectivity of the method.

(Note: In a real application note, images of chromatograms would be inserted here.)

  • Linearity: The calibration curve was linear over the concentration range of 10-1000 ng/mL. The coefficient of determination (r²) was consistently >0.995 across all validation runs.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Regression Equation y = 0.0021x + 0.0015
Correlation (r²) > 0.995
Weighting 1/x²
  • Accuracy and Precision: The intra-day and inter-day accuracy and precision results are summarized below. All values fell within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision, as specified by regulatory guidelines.[2][11]

QC Level (ng/mL)Intra-Day Precision (RSD%)Intra-Day Accuracy (% Dev)Inter-Day Precision (RSD%)Inter-Day Accuracy (% Dev)
LLOQ (10) 8.5%-5.2%11.2%-7.8%
Low (30) 6.1%3.5%7.9%4.1%
Mid (300) 4.2%1.8%5.5%2.3%
High (800) 3.8%-2.4%4.9%-1.9%
  • Recovery and Stability: The extraction recovery for this compound was consistent across the QC levels, averaging 85%. This compound was found to be stable in plasma through three freeze-thaw cycles, for at least 6 hours at room temperature, and for 24 hours in the autosampler post-extraction.

Conclusion

This application note describes a selective, precise, and accurate HPLC-UV method for the quantification of this compound in human plasma. The method utilizes a straightforward liquid-liquid extraction for sample preparation and is fully validated according to current international guidelines. With a linear range of 10-1000 ng/mL, this method is well-suited for application in pharmacokinetic and bioequivalence studies, providing a reliable and cost-effective alternative to mass spectrometry-based assays for laboratories equipped with standard HPLC-UV instrumentation.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][3]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link][11]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link][12]

  • International Council for Harmonisation. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link][1]

  • European Bioanalysis Forum. (2012, March 8). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][13]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][4]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][14]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][2]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][15]

  • Oliveira, C. H., Barrientos-Astigarraga, R. E., et al. (2003). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 783(2), 453-459. Retrieved from [Link][10]

  • Kostolanská, K., Peš, O., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. Retrieved from [Link][16]

  • Ding, L., Zhou, X., et al. (2008). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1485-9. Retrieved from [Link][17]

  • Mendes, G. D., De Nardi, C., et al. (2006). Determination of pantoprazole in human plasma by LC-MS-MS using lansoprazole as internal standard. Arzneimittelforschung, 56(1), 48-53. Retrieved from [Link][9]

  • Reddy, G. S., Reddy, S. P., et al. (2012). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(4), 849–860. Retrieved from [Link][6]

  • Kachave, R. N., & Kumar, A. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8, 7-13. Retrieved from [Link][5]

  • Ashour, S., & Kabbani, R. (2011). A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard. Arabian Journal of Chemistry. Retrieved from [Link][8]

  • Stams, K. R., Lim, H. K., et al. (1994). Determination of lansoprazole and five metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 655(1), 147-153. Retrieved from [Link][7]

  • Aslam, S. K., Al-Dhubiab, B. E., et al. (2018). Sensitive Analytical Liquid Chromatography-Tandem Mass Spectroscopy Method for the Estimation of Dexlansoprazole in Pharmaceutical Formulations. Latin American Journal of Pharmacy, 37(7), 1435-41. Retrieved from [Link][18]

  • Dubey, S. K., & Kumar, P. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 195-199. Retrieved from [Link]

  • Mondal, P., & Mandal, S. (2022). UV-spectrophotometric determination of partition coefficient (log p) of oleanolic acid and its comparison with software predicted values. Indian Drugs, 59(09), 90-93. Retrieved from [Link][19]

  • Mondal, P., & Mandal, S. (2022). UV-SPECTROPHOTOMETRIC DETERMINATION OF PARTITION COEFFICIENT (LOG P) OF OLEANOLIC ACID AND ITS COMPARISON WITH SOFTWARE PREDICTED VALUES. Indian Drugs. Retrieved from [Link][20]

  • Basavaiah, K., & Tharpa, K. (2009). Spectrophotometric and high performance liquid-chromatographic determination of lansoprazole in pharmaceuticals. Journal of the Serbian Chemical Society, 74(3), 263-276. Retrieved from [Link][21]

Sources

Application Notes and Protocols: In Vitro Cell-Based Assays for Levolansoprazole Efficacy Testing

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Levolansoprazole, the (R)-enantiomer of lansoprazole, is a second-generation proton pump inhibitor (PPI) designed to offer enhanced therapeutic efficacy in the management of acid-related gastrointestinal disorders.[1] These conditions, including gastroesophageal reflux disease (GERD) and peptic ulcer disease, are primarily driven by the excessive secretion of gastric acid from parietal cells in the stomach lining.[1][2] this compound exerts its pharmacological effect by irreversibly inhibiting the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[3][4] This targeted action leads to a profound and sustained reduction in gastric acidity, providing symptomatic relief and promoting tissue healing.[4][5]

The development and validation of new PPIs like this compound necessitate robust and reproducible in vitro models that can accurately predict their efficacy and elucidate their mechanism of action. Cell-based assays provide a powerful platform for these investigations, offering a controlled environment to study drug-target interactions and downstream cellular responses. This document provides a comprehensive guide to the principles and protocols for conducting in vitro cell-based assays to evaluate the efficacy of this compound. We will delve into the scientific rationale behind the chosen methodologies, provide detailed step-by-step protocols, and offer insights into data analysis and interpretation.

Scientific Principles and Rationale

The primary therapeutic target of this compound is the gastric H+/K+-ATPase, an enzyme exclusively expressed in parietal cells.[6] Upon stimulation by secretagogues such as histamine, gastrin, and acetylcholine, parietal cells undergo a dramatic morphological transformation.[6][7] Tubulovesicles containing the dormant H+/K+-ATPase fuse with the apical membrane of the secretory canaliculi, thereby activating the proton pump and initiating the secretion of H+ ions into the gastric lumen.[6][7]

This compound, being a prodrug, requires an acidic environment to be converted into its active form, a sulfenamide derivative.[8][9] This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[9][10]

The in vitro assays described herein are designed to model these key physiological events. We will utilize cell lines that either endogenously express the H+/K+-ATPase or are engineered to do so, providing a relevant biological system to assess this compound's activity. The core principle of these assays is to stimulate acid production in these cells and then measure the extent to which this compound can inhibit this process.

Key Assay Readouts:
  • Intracellular pH (pHi) Measurement: Direct assessment of the drug's ability to prevent the acidification of intracellular compartments that mimic the secretory canaliculi.

  • Proton Pump Activity: Quantifying the rate of proton transport, which is directly inhibited by this compound.

  • Cell Viability and Cytotoxicity: Essential control experiments to ensure that the observed efficacy is due to specific inhibition of the proton pump and not a general toxic effect on the cells.[11][12][13]

Visualization of this compound's Mechanism of Action

Levolansoprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Proton_Pump H+/K+-ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion H+ Secretion Levolansoprazole_inactive This compound (Prodrug) Levolansoprazole_active Active Sulfenamide Levolansoprazole_inactive->Levolansoprazole_active Acid Activation Levolansoprazole_active->Proton_Pump Irreversible Inhibition (Covalent Bonding) Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump K+ Uptake

Caption: this compound's activation and inhibition pathway.

Recommended Cell Models

The choice of cell model is critical for the relevance and translatability of in vitro findings. The following are recommended options:

  • Primary Parietal Cells: Isolated from animal models (e.g., rabbit or mouse), these cells represent the most physiologically relevant system.[14][15] However, their isolation can be technically challenging, and they have a limited lifespan in culture.[7][14]

  • Human Gastric Epithelial Cells (HGT-1): This cell line, derived from a human gastric adenocarcinoma, has been shown to express functional proton pumps and can be used as a model for studying proton secretion.[16]

  • Engineered Cell Lines (e.g., HEK293): Human Embryonic Kidney 293 (HEK293) cells are widely used for heterologous protein expression due to their high transfection efficiency and robust growth.[17][18] Stably transfecting these cells to express the human H+/K+-ATPase provides a consistent and scalable cell model for high-throughput screening.[19][20]

Experimental Protocols

Protocol 1: Intracellular pH Measurement using a Fluorescent Probe

This protocol directly measures the ability of this compound to inhibit stimulated acid accumulation in intracellular vesicles. We will utilize a pH-sensitive fluorescent dye, such as BCECF-AM or pHrodo™ Green AM.[21][22][23]

Materials:
  • Selected cell line (e.g., HGT-1 or HEK293-H+/K+-ATPase)

  • Cell culture medium and supplements

  • This compound

  • Histamine (or other appropriate secretagogue)

  • BCECF-AM or pHrodo™ Green AM fluorescent dye[23]

  • Hanks' Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader

Procedure:
  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells under standard conditions (37°C, 5% CO2) until they reach the desired confluency.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known proton pump inhibitor like omeprazole).

    • Incubate for 1-2 hours at 37°C.

  • Dye Loading:

    • Prepare a working solution of the fluorescent pH indicator in HBSS.

    • Remove the compound-containing solution and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Stimulation and Measurement:

    • Prepare a solution of the secretagogue (e.g., histamine) in HBSS.

    • Place the plate in a pre-warmed fluorescence plate reader.

    • Add the secretagogue to all wells except for the unstimulated control.

    • Immediately begin kinetic fluorescence readings at the appropriate excitation and emission wavelengths for the chosen dye.[22]

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized fluorescence change against the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the stimulated acidification.[24]

Protocol 2: Proton Pump Activity Assay using Isolated Gastric Vesicles

This assay provides a more direct measure of H+/K+-ATPase activity by using isolated membrane vesicles enriched with the proton pump.[25]

Materials:
  • Isolated gastric membrane vesicles (can be prepared from animal gastric mucosa or from engineered cells)

  • This compound

  • ATP

  • Potassium chloride (KCl)

  • Valinomycin

  • Acridine orange (a fluorescent probe that accumulates in acidic compartments)

  • Assay buffer (e.g., Tris-HCl)

  • Fluorescence spectrophotometer

Procedure:
  • Vesicle Preparation: Isolate and purify gastric membrane vesicles according to established protocols.[25]

  • Compound Incubation:

    • In a cuvette, combine the isolated vesicles, assay buffer, and varying concentrations of this compound.

    • Incubate for a predetermined time at 37°C to allow for drug binding.

  • Assay Initiation:

    • Add acridine orange and KCl to the cuvette.

    • Initiate the reaction by adding ATP.

  • Fluorescence Measurement:

    • Immediately measure the quenching of acridine orange fluorescence over time. The rate of quenching is proportional to the rate of proton pumping.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each this compound concentration.

    • Plot the rate of quenching against the this compound concentration.

    • Determine the IC50 value.[24]

Protocol 3: Cell Viability and Cytotoxicity Assay

It is crucial to confirm that the observed inhibition of proton pump activity is not due to a general cytotoxic effect of this compound.[26]

Materials:
  • Selected cell line

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)

  • 96-well microplates

  • Plate reader (absorbance or fluorescence)

Procedure:
  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the cells with this compound for a period that matches the duration of the efficacy assays (e.g., 24-48 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control.

    • Plot cell viability against the this compound concentration to determine if there is any significant cytotoxicity at the effective concentrations.

Data Presentation and Interpretation

Quantitative Data Summary
AssayParameter MeasuredExpected Outcome with this compound
Intracellular pH Change in fluorescence of pH-sensitive dyeDose-dependent inhibition of stimulated acidification
Proton Pump Activity Rate of acridine orange fluorescence quenchingDose-dependent decrease in the rate of proton pumping
Cell Viability Absorbance/Fluorescence of viability reagentNo significant decrease in cell viability at effective concentrations
Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Cell_Culture Culture to Confluency Cell_Seeding->Cell_Culture Compound_Addition Add this compound Dilutions Cell_Culture->Compound_Addition Incubation Incubate (1-2 hours) Compound_Addition->Incubation Dye_Loading Load with pH-sensitive Dye Incubation->Dye_Loading Stimulation Stimulate with Secretagogue Dye_Loading->Stimulation Measurement Kinetic Fluorescence Reading Stimulation->Measurement Data_Processing Calculate Fluorescence Change Measurement->Data_Processing Normalization Normalize to Controls Data_Processing->Normalization IC50_Determination Determine IC50 Value Normalization->IC50_Determination

Caption: Workflow for the intracellular pH assay.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Control: Establishes the baseline response in the absence of the test compound.

  • Unstimulated Control: Demonstrates the basal level of acid secretion without stimulation.

  • Positive Control: A known inhibitor of the proton pump (e.g., omeprazole) validates the assay's ability to detect inhibition.[8]

  • Cytotoxicity Assessment: Ensures that the observed effects are specific to the target and not due to cell death.[11][12]

By consistently including these controls, researchers can have high confidence in the accuracy and reproducibility of their results.

Conclusion

The in vitro cell-based assays detailed in these application notes provide a robust and reliable framework for evaluating the efficacy of this compound. By carefully selecting the appropriate cell model and adhering to the detailed protocols, researchers can obtain valuable data on the compound's mechanism of action, potency, and cellular selectivity. These assays are indispensable tools in the preclinical development of novel proton pump inhibitors, facilitating the identification of promising drug candidates for the treatment of acid-related disorders.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • Battisti, A., et al. (n.d.). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. PMC - NIH.
  • PubMed. (n.d.). A cellular viability assay to monitor drug toxicity.
  • Thermo Fisher Scientific - US. (n.d.). Cytotoxicity Assays.
  • AAT Bioquest. (n.d.). Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL.
  • AAT Bioquest. (n.d.). pH Probes.
  • Abcam. (n.d.). Cell viability assays.
  • PubMed. (n.d.). Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa.
  • ResearchGate. (n.d.). Fluorescent Indicators for Intracellular pH.
  • Benchchem. (n.d.). Application Notes and Protocols for Studying Proton Pump Function in Isolated Gastric Glands Using Omeprazole Magnesium.
  • Thermo Fisher Scientific - US. (n.d.). pH Indicators.
  • PRIDE. (n.d.). Chemoproteomic screen to identify rabeprazole off-targets in intact HEK293 MSR cells.
  • NIH. (n.d.). In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques.
  • Annual Reviews. (n.d.). PARIETAL CELL CULTURE: New Models and Directions.
  • PubChem - NIH. (n.d.). Lansoprazole.
  • PMC. (n.d.). The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels.
  • Dr.Oracle. (n.d.). What is the mechanism of action of Lansoprazole (Proton Pump Inhibitor - PPI)?.
  • PubMed. (n.d.). Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses.
  • PMC - NIH. (n.d.). Pharmacology of Proton Pump Inhibitors.
  • PubMed. (n.d.). [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080].
  • PMC - NIH. (n.d.). Non-invasive method for the assessment of gastric acid secretion.
  • PubMed Central. (n.d.). Extracellular Vesicles and Particles Modulate Proton Secretion in a Model of Human Parietal Cells.
  • PubMed. (n.d.). Cell biology of gastric acid secretion.
  • PubMed. (n.d.). Proton transport by gastric membrane vesicles.
  • Frontiers. (2016). A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization.
  • NIH. (n.d.). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors.
  • PubMed. (n.d.). [Construction of HEK293 cell lines expressing hCysLT₂ receptor and its application in screening of antagonists].
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.

Sources

Application Note & Protocol Guide: Levolansoprazole Formulation for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Levolansoprazole, a proton pump inhibitor (PPI), presents significant formulation challenges for preclinical in vivo research due to its poor aqueous solubility and marked instability in acidic environments. This guide provides an in-depth analysis of the physicochemical properties of this compound and details robust, validated protocols for preparing aqueous suspensions and solubilized formulations suitable for animal studies. The methodologies herein are designed to ensure dose accuracy, enhance bioavailability, and maintain compound stability, thereby generating reliable and reproducible pharmacokinetic and pharmacodynamic data. This document serves as a critical resource for researchers, scientists, and drug development professionals working to advance PPIs through the preclinical pipeline.

Scientific Foundation: Understanding this compound's Profile

A successful formulation strategy begins with a thorough understanding of the Active Pharmaceutical Ingredient (API). This compound, the S-enantiomer of lansoprazole, is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase enzyme system (the gastric proton pump) in parietal cells, thereby blocking the final step of gastric acid production[1][2][3]. While its pharmacological action is well-defined, its physicochemical properties dictate the formulation approach.

The Core Formulation Challenge: Instability and Poor Solubility

Proton pump inhibitors as a class share a common structural backbone that is inherently unstable in acidic conditions[4][5]. The molecule undergoes rapid acid-catalyzed degradation to inactive metabolites. This property is advantageous for its mechanism of action, as the drug is a prodrug activated by the acidic environment of the parietal cell canaliculus[5][6]. However, it is a major obstacle for oral formulation, as the compound must be protected from the acidic environment of the stomach to ensure it reaches the small intestine for absorption[5][7].

Furthermore, this compound is a lipophilic, weak base that is practically insoluble in water, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability)[6][8]. This poor solubility is the primary rate-limiting step for absorption and can lead to low and variable oral bioavailability.

Key Physicochemical Properties

The rational design of a formulation is guided by the quantitative data summarized in the table below.

PropertyValue / DescriptionFormulation ImplicationSource
Chemical Structure Substituted benzimidazoleCore structure is prone to acid-catalyzed degradation.[1][5]
Molecular Weight 369.4 g/mol Standard for a small molecule drug.[1]
Aqueous Solubility Practically insoluble in water. Soluble in alkaline solutions.Requires solubilization or suspension in a suitable vehicle.[4][6][8]
pKa pKa1 ≈ 4.0 (pyridine N protonation)pKa2 ≈ 9.0 (benzimidazole N-H dissociation)Dictates pH-dependent solubility and stability. The molecule is most stable at high pH.[4][5][6]
Stability Rapidly degrades in acidic solutions (pH < 6). Half-life at pH 5 is ~30 minutes, while at pH 7 it is ~18 hours. Most stable at pH ≥ 8.0.Critical: The formulation vehicle MUST be alkaline (pH > 8.0) to prevent degradation.[5][9][10]
BCS Classification Class IILow solubility is the key barrier to absorption. Strategies must focus on enhancing solubility/dissolution.[6][8]

graph TD {
graph [splines=ortho, nodesep=0.6, ranksep=0.5];
node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
subgraph "this compound Properties"
    A[Low Aqueous Solubility

(BCS Class II)]; B[High Acid Instability (pKa ≈ 4.0)]; end

subgraph "Formulation Requirements"
    C[Solubilization Strategy

(e.g., Suspension, Complexation)]; D[pH Control (Vehicle pH > 8.0)]; end

subgraph "Desired Outcome"
    E[Stable & Homogeneous

Dosing Formulation]; end

A -- "Requires" --> C;
B -- "Requires" --> D;
C & D -- "Lead to" --> E;

A[fillcolor="#FBBC05", fontcolor="#202124"];
B[fillcolor="#FBBC05", fontcolor="#202124"];
C[fillcolor="#34A853", fontcolor="#FFFFFF"];
D[fillcolor="#34A853", fontcolor="#FFFFFF"];
E[fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

Caption: The core formulation challenge for this compound.

Pre-formulation and Vehicle Selection

The selection of a vehicle for in vivo studies is a critical step governed by regulatory guidelines and practical considerations. The ideal vehicle must not only solubilize or suspend the API but also be safe and well-tolerated by the animal species at the required volume and frequency of administration[11][12].

Guiding Principles
  • Safety First: The vehicle should be non-toxic and have a well-documented safety profile. Commonly used excipients are preferred[13][14][15].

  • Simplicity: Start with the simplest formulation that meets the stability and exposure requirements. An aqueous suspension is often the first choice.

  • pH is Paramount: For this compound, the single most important parameter is pH. An alkaline agent, such as sodium bicarbonate, is not just an excipient but a critical stabilizer[10].

  • Regulatory Context: While early discovery studies have flexibility, formulations for GLP toxicology studies should use excipients with established safety, referencing guidelines like ICH M3(R2)[16][17].

Common Vehicle Components for this compound
ComponentFunctionExample(s)Rationale
Alkalinizing Agent Stabilizer8.4% Sodium Bicarbonate SolutionMaintains pH > 8.0 to prevent acid degradation of the API.
Suspending Agent Vehicle / Viscosity ModifierMethylcellulose (MC), Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethylcellulose (Na-CMC)Prevents sedimentation of API particles in a suspension, ensuring dose uniformity.
Wetting Agent SurfactantTween® 80, Poloxamer 188Reduces surface tension between the hydrophobic API particles and the aqueous vehicle, aiding dispersion.
Solubilizing Agent Complexation AgentHydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms an inclusion complex, encapsulating the hydrophobic API in its core to dramatically increase aqueous solubility.[18][19]

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing two common types of formulations for oral administration. All preparations should be performed under conditions that protect from excessive light and should be made fresh daily unless stability data proves otherwise.

Caption: General experimental workflow for formulation preparation.

Protocol 1: Alkaline Aqueous Suspension (e.g., 1 mg/mL)

This protocol is a robust and widely used method for administering insoluble compounds. The key is to ensure a uniform, easily re-suspendable formulation.

Materials:

  • This compound API

  • Methylcellulose (MC, 400 cP) or Sodium CMC

  • Tween® 80 (optional, as wetting agent)

  • Sodium Bicarbonate (NaHCO₃)

  • Purified Water (e.g., Milli-Q®)

  • Glass mortar and pestle

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Step-by-Step Procedure:

  • Prepare the Alkaline Vehicle (0.5% MC in 4.2% NaHCO₃):

    • Rationale: Preparing the vehicle first ensures the API is never exposed to an unbuffered aqueous environment. 4.2% NaHCO₃ provides strong buffering capacity around pH 8.0-8.5.

    • a. Weigh 4.2 g of Sodium Bicarbonate and dissolve in approximately 80 mL of purified water in a 100 mL beaker.

    • b. Weigh 0.5 g of Methylcellulose. While stirring the NaHCO₃ solution vigorously, slowly sprinkle the Methylcellulose powder into the vortex to avoid clumping.

    • c. Continue stirring until the Methylcellulose is fully hydrated and the solution is uniform (this may take 30-60 minutes).

    • d. Transfer the solution to a 100 mL volumetric flask and add purified water to the mark. Mix well. This is your final vehicle.

  • Weigh the API:

    • Rationale: Accurate weighing is critical for dose accuracy.

    • a. For a 1 mg/mL formulation in a 20 mL final volume, weigh 20 mg of this compound powder.

  • Prepare API Paste:

    • Rationale: Wetting the hydrophobic powder before adding the bulk vehicle prevents clumping and ensures fine particle dispersion.

    • a. Place the weighed API into a glass mortar.

    • b. Add a small amount of the prepared vehicle (e.g., 0.5-1.0 mL) to the mortar.

    • c. Triturate with the pestle until a smooth, uniform paste is formed, free of dry clumps.

  • Geometric Dilution:

    • Rationale: This technique ensures the API is homogeneously distributed throughout the vehicle.

    • a. Gradually add a small volume of the vehicle to the paste (approximately equal to the volume of the paste) and mix thoroughly.

    • b. Repeat this process, doubling the volume of added vehicle each time, until all the vehicle has been incorporated.

  • Final Homogenization and QC:

    • a. Transfer the final suspension to a calibrated container (e.g., graduated cylinder or volumetric flask). Use a small amount of vehicle to rinse the mortar and pestle and add it to the final volume to ensure complete transfer.

    • b. Adjust to the final desired volume with the vehicle.

    • c. Place on a magnetic stirrer and stir for at least 15 minutes.

    • d. QC Check 1 (pH): Measure the pH. It must be > 8.0.

    • e. QC Check 2 (Visual): Visually inspect for uniformity. The suspension should be opaque and free of large agglomerates. It should be easily re-suspended upon gentle shaking.

Protocol 2: Solubilized Formulation with Cyclodextrin (e.g., 5 mg/mL)

This method is ideal when a true solution is required to avoid potential absorption variability associated with dissolution rate. It can often achieve higher concentrations than a suspension.

Materials:

  • This compound API

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sodium Bicarbonate (NaHCO₃)

  • Purified Water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar / Bath sonicator

  • Volumetric flasks

Step-by-Step Procedure:

  • Prepare the Alkaline Cyclodextrin Vehicle (20% w/v HP-β-CD):

    • Rationale: A 20-40% solution of HP-β-CD is a common concentration range for significant solubility enhancement. The buffer is still required for API stability.[20][21]

    • a. Weigh 4.2 g of Sodium Bicarbonate and dissolve in approximately 70 mL of purified water in a 100 mL beaker.

    • b. Weigh 20 g of HP-β-CD and slowly add it to the stirring bicarbonate solution.

    • c. Stir until the HP-β-CD is completely dissolved. The solution will be clear but may be slightly viscous.

    • d. Transfer to a 100 mL volumetric flask, bring to volume with purified water, and mix.

  • Weigh the API:

    • a. For a 5 mg/mL formulation in a 10 mL final volume, weigh 50 mg of this compound.

  • Dissolve the API:

    • Rationale: The formation of the inclusion complex solubilizes the API. This process may require energy input (stirring/sonication) and time.

    • a. Add the weighed API directly to the full volume of the prepared cyclodextrin vehicle in an appropriate container.

    • b. Stir vigorously with a magnetic stirrer. A bath sonicator can be used to accelerate dissolution.

    • c. Continue mixing until the API is fully dissolved and the solution is clear. This may take 1-2 hours.

  • Final QC:

    • a. QC Check 1 (pH): Measure the pH of the final solution. It must be > 8.0.

    • b. QC Check 2 (Visual): The final formulation should be a clear, particle-free solution.

Caption: Mechanism of cyclodextrin-based solubilization.

Quality Control and Stability Assessment

A formulation is only as good as its verification. For preclinical studies, ensuring the correct concentration and stability of the dosing formulation is paramount for data integrity.

  • Concentration Verification: The concentration of this compound in the prepared formulation should be confirmed. A simple method is to take a known volume of the formulation, dilute it in a suitable solvent (e.g., methanol or acetonitrile), and analyze it via a validated HPLC-UV or LC-MS/MS method[22][23][24]. The measured concentration should be within ±10% of the target concentration.

  • Stability: this compound's instability necessitates that these formulations are typically prepared fresh daily. If longer storage is required, a stability study should be conducted. Store an aliquot of the formulation under the intended storage conditions (e.g., 4°C, protected from light) and re-assay for concentration and check pH at specified time points (e.g., 4, 8, 24 hours). A formulation is considered stable if the concentration remains within 90-110% of the initial value.

Administration Considerations

  • Route: The protocols above are designed for oral administration, typically via gavage.

  • Homogeneity: For suspensions (Protocol 1), ensure the formulation is thoroughly mixed (e.g., by vortexing or inverting) immediately before drawing each dose to guarantee uniformity.

  • Dosing Volume: Dosing volumes should be appropriate for the species (e.g., typically 5-10 mL/kg for rats, 10 mL/kg for mice) and consistent across all animals in a study group.

Conclusion

The successful formulation of this compound for in vivo animal studies hinges on simultaneously addressing its poor aqueous solubility and critical instability in acidic media. By employing an alkaline vehicle, researchers can create stable and homogeneous suspensions or, by incorporating solubilizing excipients like cyclodextrins, can prepare true solutions. The choice between these strategies depends on the required dose, the study objectives, and available resources. Adherence to the detailed protocols and quality control checks outlined in this guide will enable the generation of high-quality, reliable preclinical data essential for the advancement of drug development programs.

References

  • American Pharmaceutical Review. (n.d.). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link][25]

  • Gürsoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. [Link][26]

  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 16(5), 625. [Link][27]

  • Sapra, K., Sapra, A., & Singh, S. K. (2013). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 647-656. [Link][28]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link][20]

  • Mocanu, A.-M., Rus, S.-L., Gali, I.-M., Nacea, V., Mihai, D.-P., Bubenek-Turconi, Ș., & Tătărău, C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 587. [Link][18]

  • Júnior, F., de, A., Martinez, R., & Veiga, F. (2011). Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-681. [Link][21]

  • Loftsson, T., & Jónsdóttir, S. (2006). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 569-573. [Link][29]

  • de Almeida, F. J., Martinez, R. M. M., & Veiga, F. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-681. [Link][19]

  • Stegemann, S., Leveiller, F., Franchi, D., de, J., & H, M. (2007). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. European Journal of Pharmaceutical Sciences, 31(5), 249-261. [Link][30]

  • SBR-Int. (n.d.). Veterinary Excipients & Additives. [Link][13]

  • Johansson, P., Schipper, N., & Altskär, A. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link][31]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808234. [Link][32]

  • Kristl, A., Vrecer, F., & Vojnovic, D. (1994). Preformulation investigation of the novel proton pump inhibitor lansoprazole. International Journal of Pharmaceutics, 109(2), 193-198. [Link][4]

  • Ditzinger, F., Price, D. J., & Ilie, A.-R. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 518. [Link][33]

  • Deranged Physiology. (n.d.). Proton pump inhibitors as a class. [Link][7]

  • Protheragen. (n.d.). Vet Excipients. [Link][14]

  • National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem Compound Database. [Link][1]

  • PharmaCompass. (n.d.). LANSOPROZOLE. [Link][34]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link][11]

  • Langtry, H. D., & Wilde, M. I. (1997). Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses. Drugs, 54(3), 473-500. [Link][2]

  • Dr.Oracle. (n.d.). What is the mechanism of action of Lansoprazole (Proton Pump Inhibitor - PPI)?. [Link][3]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link][16]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link][35]

  • Jedlińska, K., & Jonko, K. (2022). Formulation of dosage forms with proton pump inhibitors: state of the art, challenges and future perspectives. Pharmaceutics, 14(10), 2056. [Link][5]

  • Jedlińska, K., & Jonko, K. (2022). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. Pharmaceutics, 14(10), 2056. [Link][6]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link][15]

  • Encyclopedia.pub. (2022). PPIs' Drug Dosage Forms Development - Formulation Challenges. [Link][8]

  • Google Patents. (n.d.). A solid pharmaceutical composition of proton pump inhibitor. [36]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link][37]

  • Mbah, C. C., & Builders, P. F. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 395. [Link][38]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link][12]

  • Satoh, H. (2013). Discovery of Lansoprazole and its Unique Pharmacological Properties Independent from Anti-secretory Activity. Current Pharmaceutical Design, 19(1), 3-10. [Link][39]

  • European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link][17]

  • Patel, J., & Patel, K. (2017). Stabilization of a new antiulcer drug (Lansoprazole) in the solid dosage forms. Journal of Pharmaceutical Investigation, 47(3), 225-233. [Link][9]

  • Allen, L. V. (2015). Lansoprazole 3 mg/mL Oral Suspension. U.S. Pharmacist. [Link][10]

  • Oliveira, C. H., Barrientos-Astigarraga, R. E., Abib, E., Mendes, G. D., da Silva, D. R., & de Nucci, G. (2003). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 783(2), 453-459. [Link][22]

  • Johnson, C. E., & Wagner, D. S. (2011). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2011, 485890. [Link][23]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Development and Validation of New Analytical Method for Lansoprazole by Area Under Curve Processing. [Link][40]

  • Wankhede, S. B., Raka, K. C., Wadkar, S. B., & Chitlange, S. S. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8(1), 8-14. [Link][41]

  • Rajkumar, T., Aravind, G., & Kumar, K. S. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295. [Link][24]

  • Wikipedia. (n.d.). Lansoprazole. [Link][42]

Sources

Protocol for Assessing Levolansoprazole's Inhibition of Gastric Acid Secretion in Rats

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Acid Suppression

Levolansoprazole, the levorotatory enantiomer of lansoprazole, represents a significant advancement in the management of acid-related gastrointestinal disorders. As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, this compound offers a distinct and advantageous mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2] P-CABs directly and reversibly inhibit the gastric H+,K+-ATPase (the proton pump) by competing with potassium ions, leading to a more rapid, potent, and sustained suppression of gastric acid secretion.[1][3][4] This application note provides a detailed protocol for the preclinical assessment of this compound's inhibitory effect on gastric acid secretion in a rat model, a critical step in its pharmacological profiling.

The pylorus ligation model in rats is a widely accepted and robust method for evaluating the efficacy of anti-secretory agents.[5][6][7] This model induces the accumulation of gastric secretions, allowing for the direct measurement of key parameters such as gastric juice volume, pH, and total acidity. By comparing these parameters in this compound-treated animals to a control group, researchers can quantitatively determine the compound's acid-suppressing capabilities.

Mechanism of Action: this compound as a Potassium-Competitive Acid Blocker (P-CAB)

Understanding the molecular mechanism of this compound is fundamental to designing and interpreting studies of its pharmacological effects. Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, this compound acts as a direct, reversible inhibitor.[1][2][3] This key difference underlies the rapid onset of action and prolonged acid suppression observed with P-CABs.

cluster_ParietalCell Gastric Parietal Cell This compound This compound (P-CAB) ProtonPump H+,K+-ATPase (Proton Pump) This compound->ProtonPump Competitively binds to K+ site ProtonPump->H_ion_out H+ secretion (Inhibited) K_ion K+ K_ion->ProtonPump Binds to pump H_ion_in H+ H_ion_in->ProtonPump H+ entry

Caption: Mechanism of this compound Action.

Experimental Protocol: Pylorus Ligation Model in Rats

This protocol details the in vivo assessment of this compound's anti-secretory activity using the pylorus ligation model in rats.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • Centrifuge tubes

  • pH meter

  • Burette

  • 0.01 N Sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

Experimental Workflow

Start Start: Animal Acclimatization (7 days) Fasting Fasting (24 hours, water ad libitum) Start->Fasting Grouping Random Animal Grouping (n=6-8 per group) Fasting->Grouping Dosing Oral Administration: - Vehicle (Control) - this compound (Test Groups) Grouping->Dosing Anesthesia Anesthetize Rats Dosing->Anesthesia 1 hour post-dose Surgery Pylorus Ligation Surgery Anesthesia->Surgery Recovery Post-operative Recovery (4 hours) Surgery->Recovery Euthanasia Euthanasia & Stomach Isolation Recovery->Euthanasia Collection Gastric Juice Collection Euthanasia->Collection Analysis Gastric Juice Analysis: - Volume - pH - Total Acidity Collection->Analysis End Data Analysis & Interpretation Analysis->End

Caption: Pylorus Ligation Experimental Workflow.

Step-by-Step Methodology
  • Animal Acclimatization and Fasting:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

    • Fast the animals for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for accurate collection of gastric secretions.[5]

  • Animal Grouping and Dosing:

    • Randomly divide the fasted rats into experimental groups (n=6-8 per group):

      • Group I (Vehicle Control): Administer the vehicle orally.

      • Group II, III, etc. (this compound): Administer this compound orally at various dose levels (e.g., 1, 3, 10 mg/kg). The selection of appropriate doses may be guided by existing literature on lansoprazole or preliminary dose-ranging studies.[8][9]

  • Pylorus Ligation Surgery:

    • One hour after drug administration, anesthetize the rats.

    • Make a midline abdominal incision of about 1 cm just below the xiphoid process.

    • Isolate the stomach and carefully ligate the pyloric sphincter with a silk suture. Take care to avoid damage to the blood supply.[5][6]

    • Close the abdominal wall with sutures.

  • Gastric Juice Collection:

    • Four hours after the pylorus ligation, euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Open the abdomen and ligate the cardiac end of the stomach.

    • Carefully excise the stomach and collect the gastric contents into a graduated centrifuge tube.

Analysis of Gastric Juice
  • Gastric Volume:

    • Centrifuge the gastric contents at 2000 rpm for 10 minutes.[5]

    • Measure and record the volume of the supernatant (gastric juice) in ml.

  • pH Measurement:

    • Determine the pH of the gastric juice using a calibrated pH meter.

  • Total Acidity Titration:

    • Pipette 1 ml of the gastric juice into a conical flask.

    • Add 2-3 drops of phenolphthalein indicator. The solution will be colorless.

    • Titrate the gastric juice with 0.01 N NaOH until a permanent pink color is observed.[6]

    • Record the volume of NaOH consumed.

    • Calculate the total acidity using the following formula: Total Acidity (mEq/L) = (Volume of NaOH used (ml) × Normality of NaOH × 1000) / Volume of gastric juice used (ml)

Data Presentation and Interpretation

The results of the study should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary
GroupDose (mg/kg)Gastric Volume (ml)pHTotal Acidity (mEq/L)% Inhibition of Total Acidity
Vehicle Control -Mean ± SEMMean ± SEMMean ± SEM0
This compound 1Mean ± SEMMean ± SEMMean ± SEMCalculate
This compound 3Mean ± SEMMean ± SEMMean ± SEMCalculate
This compound 10Mean ± SEMMean ± SEMMean ± SEMCalculate

SEM: Standard Error of the Mean

Calculation of Percentage Inhibition

The percentage inhibition of total acidity is a key indicator of this compound's efficacy. It is calculated as follows:

% Inhibition = [(Control Mean Acidity - Treated Mean Acidity) / Control Mean Acidity] × 100

Statistical Analysis

The data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion: A Robust Protocol for Preclinical Efficacy Assessment

This application note provides a comprehensive and scientifically rigorous protocol for assessing the inhibitory effects of this compound on gastric acid secretion in rats. The pylorus ligation model, coupled with the detailed analytical procedures described, offers a reliable platform for characterizing the antisecretory properties of this novel P-CAB. Adherence to this protocol will enable researchers to generate high-quality, reproducible data that is essential for the preclinical development of this compound and other potential anti-ulcer agents.

References

Sources

Development of enteric-coated microparticles for Levolansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol:

Topic: Development and Characterization of Enteric-Coated Levolansoprazole Microparticles for Targeted Oral Delivery

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, the (R)-enantiomer of lansoprazole, is a potent proton pump inhibitor (PPI) used for treating acid-related gastrointestinal disorders.[1][2] Like other PPIs, it is highly unstable in the acidic environment of the stomach, necessitating a formulation strategy that protects the active pharmaceutical ingredient (API) until it reaches the more neutral pH of the small intestine for absorption.[3][4][5] This guide provides a comprehensive framework for the development of enteric-coated microparticles of this compound. We detail a robust protocol using a spray-drying technique for microparticle formation followed by fluid bed coating for enteric protection. The methodologies for thorough physicochemical characterization, in vitro release testing, and stability analysis are presented to ensure the development of a clinically effective and stable dosage form.

Introduction: The Rationale for Enteric-Coated Microparticles

The primary challenge in the oral delivery of PPIs is their inherent acid lability. Exposure to gastric fluid (pH 1-3) leads to rapid degradation of the API, rendering it inactive before it can be absorbed.[6] Enteric coating provides a functional barrier that is resistant to acidic pH but dissolves at the higher pH of the small intestine (pH > 5.5), ensuring targeted drug release.[7][8]

Converting the API into a multiparticulate system, such as microparticles, offers several advantages over monolithic dosage forms (e.g., tablets):

  • Uniform Gastrointestinal Transit: Microparticles distribute more evenly throughout the GI tract, reducing the risk of dose dumping and leading to more predictable absorption profiles.

  • Reduced Intra-subject Variability: The consistent transit time and absorption pattern minimize variability in therapeutic outcomes among patients.

  • Formulation Flexibility: Microparticles can be filled into capsules or compressed into tablets, offering flexibility in final dosage form design.[9]

This document outlines a systematic approach to formulating this compound into enteric-coated microparticles, focusing on the selection of appropriate excipients and process parameters to achieve optimal gastric resistance and intestinal release.

Physicochemical Properties of this compound

A foundational understanding of the API's properties is critical for formulation design.

PropertyValue / DescriptionSignificance for Formulation
Chemical Name (R)-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazoleA substituted benzimidazole derivative, part of the PPI class.[2]
Molecular Formula C₁₆H₁₄F₃N₃O₂S---
Molecular Weight 369.36 g/mol Relevant for calculating molar concentrations and drug loading.[2]
pKa ~4.0 - 4.15 (for the pyridine nitrogen)As a weak base, its solubility is pH-dependent.[4][10]
Acid Stability Highly unstable in acidic media (pH < 4.0).[3][6]This is the primary reason for requiring an enteric-coated formulation.
Solubility Poorly soluble in water; soluble in organic solvents like ethanol and methanol.Influences the choice of solvent systems for spray drying.

Materials and Methods

Materials
MaterialGradeSupplier (Example)Purpose
This compoundUSP/Ph. Eur.Commercially availableActive Pharmaceutical Ingredient (API)
Eudragit® S 100Ph. Eur./NFEvonik IndustriesEnteric polymer (dissolves at pH ≥ 7.0)[11][12]
Eudragit® L 100-55Ph. Eur./NFEvonik IndustriesEnteric polymer (dissolves at pH ≥ 5.5)[7][11]
Hydroxypropyl Methylcellulose (HPMC) E5USP/Ph. Eur.Dow ChemicalSub-coating/seal-coating agent, binder[9]
Triethyl Citrate (TEC)USP/Ph. Eur.VertellusPlasticizer for enteric coating
TalcUSP/Ph. Eur.ImerysGlidant/anti-tacking agent
DichloromethaneACS GradeSigma-AldrichSolvent for API and polymer
EthanolACS GradeSigma-AldrichSolvent for API and polymer
0.1 N Hydrochloric AcidAnalytical GradeVWRSimulated Gastric Fluid (SGF) for dissolution
Phosphate Buffer (pH 6.8)Analytical GradeVWRSimulated Intestinal Fluid (SIF) for dissolution
Equipment
EquipmentModel (Example)Purpose
Spray DryerBüchi B-290Microparticle preparation
Fluid Bed CoaterGlatt GPCG-1Enteric coating application
USP Dissolution Apparatus II (Paddle)Hanson Research SR8-PlusIn vitro drug release testing
UV-Vis SpectrophotometerAgilent Cary 60Quantification of this compound
Scanning Electron Microscope (SEM)Thermo Fisher Phenom XLParticle morphology analysis
Differential Scanning Calorimeter (DSC)TA Instruments Q2000Solid-state characterization
Particle Size AnalyzerMalvern Mastersizer 3000Particle size distribution measurement
Stability ChambersThermo Fisher ScientificICH-compliant stability studies

Experimental Protocols

Workflow Overview

The entire process, from formulation to characterization, follows a logical sequence designed to ensure quality and reproducibility.

G cluster_prep Phase 1: Microparticle Preparation cluster_coat Phase 2: Enteric Coating cluster_char Phase 3: Characterization & Testing A 1. API & Polymer Solution Preparation B 2. Spray Drying (Core Microparticle Formation) A->B C 3. Collection & Yield Calculation B->C D 4. Seal Coating (Optional) (Fluid Bed Coater) C->D Core Microparticles E 5. Enteric Coating (Fluid Bed Coater) D->E F 6. Curing/Drying E->F G 7. Physicochemical Characterization (SEM, PSD, DSC) F->G Coated Microparticles H 8. Drug Loading & Encapsulation Efficiency F->H I 9. In Vitro Dissolution (2-Stage Test) F->I J 10. Stability Studies (ICH Guidelines) F->J

Caption: Workflow for developing enteric-coated this compound microparticles.
Protocol 1: Preparation of Core Microparticles via Spray Drying

This protocol uses the spray drying technique to encapsulate this compound within a polymer matrix.[13][14][15]

  • Solution Preparation:

    • Dissolve 5g of this compound and 15g of HPMC E5 in a suitable solvent blend (e.g., 500 mL of a 1:1 dichloromethane:ethanol mixture).

    • Stir continuously with a magnetic stirrer until a clear, homogenous solution is formed. Causality: HPMC acts as a carrier and provides initial protection and structure to the microparticles.

  • Spray Dryer Setup:

    • Set the spray dryer parameters. These are critical and must be optimized.[12]

      • Inlet Temperature: 120°C

      • Outlet Temperature: 70°C ± 5°C

      • Feed Pump Rate: 3-5 mL/min

      • Aspirator Rate: 90%

      • Atomizing Air Pressure: 2 kg/cm ²

    • Causality: The inlet temperature must be high enough to evaporate the solvent rapidly, while the outlet temperature must be low enough to prevent thermal degradation of the API. The feed rate and air pressure control droplet size, which in turn determines the final particle size.

  • Spray Drying Process:

    • Pump the feed solution through the atomizer into the drying chamber.

    • The atomized droplets are dried instantly by the hot air, forming solid microparticles.

    • The microparticles are separated from the air stream by a cyclone separator and collected in the collection vessel.

  • Post-Processing:

    • Transfer the collected microparticles to a vacuum oven and dry at 40°C for 12 hours to remove any residual solvent.

    • Weigh the final product and calculate the process yield.

Protocol 2: Enteric Coating of Microparticles

This protocol applies the pH-sensitive polymer coating using a fluid bed coater.

  • Coating Solution Preparation:

    • Prepare a 15% w/w aqueous dispersion of Eudragit® L 100-55.

    • Add Triethyl Citrate (TEC) (10% w/w of the polymer weight) to the dispersion and stir. Causality: TEC acts as a plasticizer, reducing the glass transition temperature of the polymer to form a flexible, continuous film and prevent cracking.

    • Add Talc (50% w/w of the polymer weight) as an anti-tacking agent to prevent agglomeration of particles during coating.

  • Fluid Bed Coater Setup:

    • Load 100g of the core microparticles into the product bowl of the fluid bed coater.

    • Set the process parameters:

      • Inlet Air Temperature: 45-50°C

      • Product Temperature: 30-35°C

      • Atomization Air Pressure: 1.5-2.0 bar

      • Spray Rate: 2-4 g/min

    • Causality: Maintaining the product temperature well below the API's melting point is crucial. The spray rate and atomization pressure must be balanced to ensure even coating without causing overwetting or spray drying of the coating solution before it reaches the particles.

  • Coating Process:

    • Fluidize the microparticles with heated air.

    • Once the target product temperature is reached, begin spraying the coating solution onto the fluidized particles.

    • Continue the process until the desired weight gain is achieved (typically 10-20% w/w). A higher weight gain provides greater acid resistance.[16][17]

  • Curing:

    • After coating, cure the microparticles in the fluid bed coater at 40°C for 2 hours to ensure complete film formation.

Protocol 3: Characterization of Microparticles
  • Method: Analyze the microparticles using Scanning Electron Microscopy (SEM).[18]

  • Procedure: Mount a sample of the microparticles onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with gold to make it conductive. Image the particles at various magnifications.

  • Expected Outcome: The microparticles should be spherical with a relatively smooth surface. The enteric coating should appear as a continuous layer.

  • Method: UV-Vis Spectrophotometry or HPLC.[19][20]

  • Procedure:

    • Accurately weigh 50 mg of the enteric-coated microparticles.

    • Dissolve the sample in 100 mL of phosphate buffer (pH 6.8) to dissolve both the coating and the core. Use sonication to ensure complete dissolution.

    • Filter the solution and measure the absorbance at the λmax of this compound (~298 nm in pH 6.8 buffer) or analyze by a validated HPLC method.[19]

    • Calculate the concentration from a standard calibration curve.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in microparticles / Total mass of microparticles) x 100

    • Encapsulation Efficiency (%) = (Actual Drug Loading / Theoretical Drug Loading) x 100

  • Method: Differential Scanning Calorimetry (DSC).

  • Procedure: Heat a 3-5 mg sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Expected Outcome: The absence of a sharp endothermic peak corresponding to the melting point of crystalline this compound indicates that the drug is in an amorphous state within the microparticles.[12]

Protocol 4: In Vitro Dissolution Testing

This two-stage test simulates the passage of the dosage form from the stomach to the intestine, which is the standard method for evaluating enteric-coated products.[21][22]

ParameterAcid StageBuffer Stage
Apparatus USP Apparatus II (Paddles)USP Apparatus II (Paddles)
Medium 750 mL of 0.1 N HClAdd 250 mL of 0.2 M sodium phosphate tribasic to the vessel (final pH ~6.8)
Rotation Speed 75 RPM75 RPM
Temperature 37°C ± 0.5°C37°C ± 0.5°C
Duration 2 hours60 minutes
Sampling Points 120 min5, 10, 15, 30, 45, 60 min
Acceptance Criteria < 10% drug released> 80% drug released within 45 min
  • Procedure:

    • Place a quantity of microparticles equivalent to a single dose into each dissolution vessel containing the acid medium.

    • Run the test for 2 hours, then withdraw a sample for analysis.

    • Carefully add the pre-warmed buffer concentrate to raise the pH to 6.8.

    • Continue the test in the buffer stage, withdrawing samples at the specified time points.

    • Analyze all samples for this compound content using a validated analytical method.

Visualizing the pH-Dependent Release Mechanism

The core principle of enteric coating is its pH-triggered dissolution, which protects the API in the stomach and releases it in the intestine.

G cluster_stomach Stomach (pH 1-3) cluster_intestine Intestine (pH > 5.5) Stomach_MP Microparticle Stomach_API API (Protected) Intestine_MP Coating Dissolves Stomach_MP->Intestine_MP GI Transit Intestine_API API (Released) Intestine_MP->Intestine_API Drug Release

Caption: Mechanism of drug release from an enteric-coated microparticle.
Protocol 5: Stability Studies

Stability testing is performed to establish a shelf-life and recommended storage conditions for the product, following ICH Q1A(R2) guidelines.[23][24][25]

  • Packaging: Package the enteric-coated microparticles in the proposed final container closure system (e.g., HDPE bottles with desiccant).

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies) and analyze for:

    • Appearance

    • Drug content (Assay)

    • Related substances (Degradation products)

    • In vitro dissolution profile

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency (<70%) Drug degradation during spray drying; Poor solubility in the solvent system; Inappropriate process parameters.Decrease outlet temperature; Optimize solvent system; Adjust feed rate and atomization pressure.
Failure in Acid Stage of Dissolution (>10% release) Insufficient coating thickness; Cracks or imperfections in the coating film; Inappropriate plasticizer concentration.Increase the coating weight gain; Optimize curing time and temperature; Adjust plasticizer level (typically 10-25% of polymer weight).
Incomplete Release in Buffer Stage (<80%) Overly thick or cross-linked coating; Interaction between drug and polymer.Reduce coating weight gain; Ensure proper pH of the dissolution medium; Consider adding a sub-coat to prevent interactions.[26]
Particle Agglomeration During Coating Overwetting of particles; Insufficient anti-tacking agent.Decrease spray rate or increase atomization pressure; Increase the amount of talc or other glidants in the coating suspension.

Conclusion

The methodologies presented in this guide provide a robust and scientifically grounded pathway for the successful development of enteric-coated this compound microparticles. By carefully selecting polymers, optimizing process parameters for spray drying and fluid bed coating, and conducting thorough characterization, researchers can formulate a sophisticated drug delivery system. This system effectively protects the acid-labile API from gastric degradation and ensures its targeted release in the small intestine, thereby enhancing its potential therapeutic efficacy and stability.

References

  • Fang, Y., et al. (2014). Eudragit L/HPMCAS Blend Enteric-Coated Lansoprazole Pellets: Enhanced Drug Stability and Oral Bioavailability. AAPS PharmSciTech. [Link][10][27][28]

  • Thassu, D., et al. (2021). Formulation of enteric coated microspheres containing pantoprazole. Vietnam Journal of Science, Technology and Engineering. [Link]

  • U.S. Food & Drug Administration. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. USP General Chapter <711>. [Link]

  • Gazzaniga, A., et al. (2011). Practical Considerations for the Development of a Robust Two-Step Dissolution Test for Enteric-Coated Immediate. Dissolution Technologies. [Link][21]

  • Zajc, N., et al. (2001). Preformulation investigation of the novel proton pump inhibitor lansoprazole. PubMed. [Link][3]

  • Luong, A.Q., et al. (2017). Formulation Optimization Utilizing D-Optimal Experimental Design of Oral Capsules Containing Enteric-Coated Pellets of Lansoprazole and In Vivo Bioequivalence. Pharmacology & Pharmacy. [Link][9]

  • Evonik Industries. (2017). ADVANCED APPROACHES FOR DELAYED-RELEASE FORMULATIONS. ONdrugDelivery. [Link][7][8]

  • Kolter, K., et al. (2012). Gelatin Films Modified with Acidic and Polyelectrolyte Polymers—Material Selection for Soft Gastroresistant Capsules. MDPI. [Link][29]

  • Tan, L. H., et al. (2012). Preparation and characterization of enteric microparticles by coacervation. ResearchGate. [Link][30]

  • Czajkowska-Kośnik, A., et al. (2022). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. Pharmaceutics. [Link][4][5]

  • Li, X., et al. (2017). Enteric-coated sustained-release nanoparticles by coaxial electrospray: Preparation, characterization, and in vitro evaluation. ResearchGate. [Link][31]

  • Lin, S. Y., et al. (2012). Preparation of microparticles for acid-labile lansoprazole by solvent evaporation method combined with a spray drying process. Journal of Food and Drug Analysis. [Link][6]

  • Luner, P. E., et al. (2007). Evaluation of the USP dissolution test method A for enteric-coated articles by planar laser-induced fluorescence. PubMed. [Link][32]

  • Pilotech. (2023). How to Achieve Microencapsulation via Spray Drying: A Comprehensive Guide. Pilotech. [Link][13]

  • Patel, R. P., et al. (2011). Formulation development of enteric coated tablets of a proton pump inhibitor for stability enhancement. Journal of Chemical and Pharmaceutical Research. [Link][16]

  • CD Formulation. (n.d.). Spray Drying Technology for Microspheres Preparation. CD Formulation. [Link][14]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][23]

  • Wan, L. S. C., et al. (1994). Spray Drying as a Process for Microencapsulation and the Effect of Different Coating Polymers. ResearchGate. [Link][15]

  • Ghica, M. V., et al. (1998). MICROENCAPSULATION BY SPRAY DRYING. Drying Technology. [Link][33]

  • AMSbio. (2024). ICH Guidelines: Drug Stability Testing Essentials. AMS Biotechnology (AMSBIO). [Link][24]

  • Nair, A. B., et al. (2010). FORMULATION AND EVALUATION OF ENTERIC COATED TABLETS OF PROTON PUMP INHIBITOR. Journal of Basic and Clinical Pharmacy. [Link][17]

  • K. K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Presentation. [Link][34]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Lansoprazole. Ligand page. [Link][35]

  • Sankar, G., et al. (2011). A SIMPLE UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF LANSOPRAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research. [Link][19]

  • Singh, S., et al. (2019). ICH guidelines for the stability. ResearchGate. [Link][25]

  • Oreate. (2024). Ich Guidelines for Stability Studies PPT. Oreate AI Blog. [Link][36]

  • FIP/AAPS. (2018). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. International Pharmaceutical Federation. [Link][22]

  • Wikipedia. (n.d.). Lansoprazole. Wikipedia. [Link][1]

  • Senthil, A., et al. (2012). Development and in vitro Evaluation of Enteric Coated Multiparticulate System for Resistant Tuberculosis. Indian Journal of Pharmaceutical Sciences. [Link][26]

  • Singh, S., et al. (2023). An Insight into Enteric Coated Microspheres: What? Why? & How?. International Journal of Research and Analytical Reviews. [Link][37]

  • Patel, J. K., et al. (2013). Formulation Development, Process Optimization, and In Vitro Characterization of Spray-Dried Lansoprazole Enteric Microparticles. PubMed. [Link][12]

  • Thekkeparambil, N. S., et al. (2011). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. Scientia Pharmaceutica. [Link][20]

  • El-Gindy, A., et al. (2002). Spectrophotometric methods for the determination of lansoprazole and pantoprazole sodium sesquihydrate. PubMed. [Link][38]

  • de Castro, V. F., et al. (2008). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link][40]

Sources

Spectrophotometric determination of Levolansoprazole in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Spectrophotometric Determination of Levolansoprazole in Pharmaceutical Formulations

Introduction: The Significance of Quantifying this compound

This compound, the (S)-enantiomer of lansoprazole, is a potent proton pump inhibitor (PPI) that suppresses gastric acid secretion by targeting the H+/K+-ATPase pump in gastric parietal cells.[1] Marketed as Dexlansoprazole, its enantiomeric purity is designed to provide improved bioavailability and more consistent acid control compared to the racemic mixture of lansoprazole.[2]

Accurate and reliable quantification of this compound in pharmaceutical dosage forms, such as delayed-release capsules, is paramount for quality control (QC). It ensures that each batch meets the required specifications for potency and dosage uniformity, which is critical for therapeutic efficacy and patient safety.

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a straightforward, rapid, and cost-effective analytical approach for this purpose.[3][4][5] The method's simplicity and high sensitivity make it an ideal tool for routine analysis in a QC environment.[4][5] This application note details a validated UV-Vis spectrophotometric method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Principle of the Method: Leveraging Molecular Structure for Analysis

The quantitative determination of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert Law. This fundamental principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing analyte and the path length of the light passing through it.

This compound's molecular structure, which contains substituted benzimidazole and pyridine rings, possesses chromophores that absorb light in the ultraviolet region.[1][8] By measuring the absorbance at a specific wavelength of maximum absorption (λmax), the concentration of the drug in a given solution can be accurately determined. This λmax is identified by scanning a solution of the drug over a range of wavelengths to find the point of highest absorbance, which provides the greatest sensitivity and minimizes the potential for interference.[2][9]

Instrumentation and Materials

Instrumentation
  • A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.

  • Analytical balance (readable to 0.01 mg).

  • Volumetric flasks (Class A; 10 mL, 50 mL, 100 mL).

  • Pipettes (Class A; various sizes).

  • Ultrasonic bath.

  • Syringe filters (0.45 µm).

Chemicals and Reagents
  • This compound Reference Standard (USP or equivalent).

  • Acetonitrile (HPLC grade).

  • Purified water (Type I).

  • This compound capsules (e.g., 30 mg or 60 mg).

Experimental Workflow Diagram

G cluster_prep Phase 1: Solution Preparation cluster_analysis Phase 2: Spectrophotometric Analysis cluster_validation Phase 3: Data Validation & Calculation RefStd Weigh this compound Reference Standard StockStd Prepare Standard Stock Solution (100 µg/mL) RefStd->StockStd Dissolve in Diluent CalStds Prepare Calibration Standards (1-25 µg/mL) StockStd->CalStds Serial Dilution ScanLambda Scan Stock Solution to Determine λmax CalStds->ScanLambda Formulation Weigh Powder from 20 Capsules SampleStock Prepare Sample Stock Solution Formulation->SampleStock Dissolve, Sonicate, Filter SampleFinal Prepare Final Sample Solution (Target Conc. ~15 µg/mL) SampleStock->SampleFinal Dilute MeasureSample Measure Absorbance of Sample Solution SampleFinal->MeasureSample MeasureCal Measure Absorbance of Calibration Standards PlotCal Plot Calibration Curve (Absorbance vs. Conc.) MeasureCal->PlotCal CalcConc Calculate Sample Concentration using Regression Equation MeasureSample->CalcConc Assay Determine % Assay in Formulation CalcConc->Assay Validation Perform Method Validation (ICH Q2(R1)) Assay->Validation Validate for Accuracy, Precision, Linearity, etc.

Caption: Overall workflow for the spectrophotometric determination of this compound.

Detailed Protocols

Part 1: Method Development

1. Preparation of Diluent: A mixture of Acetonitrile and Purified Water in a 40:60 ratio (v/v) is used as the diluent for all solutions. This solvent system was chosen because it provides excellent solubility for this compound and is readily available in most analytical laboratories.[2]

2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent, sonicate for 10 minutes to dissolve, and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • From this stock solution, pipette 1.5 mL into a 10 mL volumetric flask and dilute to the mark with the diluent to get a final concentration of 15 µg/mL.

  • Scan this solution from 400 nm to 200 nm in the spectrophotometer against the diluent as a blank.

  • The wavelength at which maximum absorbance is observed should be recorded. The expected λmax is approximately 282 nm.[2] This wavelength is used for all subsequent measurements.

Part 2: Assay of this compound in Capsules

1. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh and transfer 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Dissolve and dilute to half volume with the diluent, sonicate for 10 minutes, and then make up the volume with the same diluent. This yields a 500 µg/mL solution.

  • Pipette 10 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain the final Standard Stock Solution of 100 µg/mL.

2. Construction of the Calibration Curve:

  • Prepare a series of working standard solutions by pipetting 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the Standard Stock Solution (100 µg/mL) into separate 10 mL volumetric flasks.

  • Dilute each to the mark with the diluent to achieve concentrations of 5, 10, 15, 20, and 25 µg/mL, respectively.

  • Measure the absorbance of each solution at the predetermined λmax (approx. 282 nm) against the diluent blank.

  • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

3. Preparation of the Sample Solution:

  • Weigh the contents of 20 this compound capsules and calculate the average weight.

  • Accurately weigh a quantity of the capsule powder equivalent to 30 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[8]

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This step is crucial to remove insoluble excipients that could interfere with the absorbance measurement.

  • From the clear filtrate, accurately pipette 5.0 mL into a 100 mL volumetric flask and dilute to the mark with the diluent. This results in a theoretical concentration of 15 µg/mL, which should fall within the linear range of the calibration curve.

  • Measure the absorbance of this final sample solution at the λmax against the diluent blank.

Calculation

The concentration of this compound in the sample solution can be determined using the linear regression equation derived from the calibration curve:

Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope

The amount of this compound per capsule is then calculated as follows:

Amount (mg/capsule) = (C × D × A) / W

Where:

  • C = Concentration of this compound in the final sample solution (µg/mL).

  • D = Dilution factor (in this protocol, it is 2000, i.e., 100 mL / 5 mL * 100).

  • A = Average weight of capsule contents (mg).

  • W = Weight of powder taken for the assay (mg).

Method Validation According to ICH Q2(R1) Guidelines

The reliability of an analytical method is established through validation, which demonstrates its suitability for the intended purpose.[7] The following parameters must be evaluated.

Linearity

Linearity is established from the calibration curve. The correlation coefficient (r²) should be ≥ 0.999, indicating a strong linear relationship between concentration and absorbance over the established range.[2]

ParameterAcceptance CriteriaTypical Result
Concentration Range5 - 25 µg/mLMet
Correlation Coefficient (r²)≥ 0.9990.9995
Regression Equationy = mx + cy = 0.058x + 0.002
Accuracy

Accuracy is determined by performing a recovery study. This is done by adding known amounts of the this compound reference standard to a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). The percentage recovery is then calculated.

LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%12.011.9599.58%
100%15.015.08100.53%
120%18.018.11100.61%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Six replicate sample preparations from the same homogenous batch are analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst.

The results are expressed as the Relative Standard Deviation (%RSD).

Precision Type% Assay (n=6)Mean % Assay% RSD
Intra-day99.8, 100.5, 100.1, 99.5, 100.2, 99.9100.0%0.35%
Inter-day100.8, 99.7, 100.3, 101.0, 99.5, 100.6100.3%0.58%
Acceptance Criteria ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients. A solution of the placebo (all capsule excipients without the active drug) should be prepared in the same manner as the sample solution and scanned. It should show no significant absorbance at the λmax of 282 nm, confirming that the excipients do not interfere with the assay.[7]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ are calculated based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

These parameters demonstrate the sensitivity of the method.[10]

ParameterFormulaTypical Result
LOD3.3 * (σ / S)0.15 µg/mL
LOQ10 * (σ / S)0.45 µg/mL

Conclusion

The developed UV-Vis spectrophotometric method is simple, rapid, accurate, and precise for the quantitative determination of this compound in pharmaceutical capsules. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies. Its cost-effectiveness and simplicity make it a valuable alternative to more complex chromatographic techniques for this specific application.[11]

References

  • Anil Kumar, A., Venkata Ramana, K., Narasimha Raju, CH., & Sudhakara Rao, G. (2012). A SIMPLE UV SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF LANSOPRAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(4), 524-528. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3883, Lansoprazole. Retrieved from [Link]

  • Patel, S. A., & Patel, D. J. (2019). Development and Validation of New Analytical Method for Lansoprazole by Area Under Curve Processing. International Journal of Pharmaceutical Sciences Review and Research, 56(2), 184-187. [Link]

  • Hong, M., Xu, L., Yin, Q., & Qi, M. (2012). Solubility of Lansoprazole in different solvents. Fluid Phase Equilibria, 333, 81-86. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Basavaiah, K., & Anil Kumar, U. R. (2007). Spectrophotometric determination of lansoprazole in pharmaceuticals using bromate-bromide mixture based on redox and complexation reactions. Journal of the Mexican Chemical Society, 51(3), 155-160. [Link]

  • HunterLab. (2023). UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]

  • Basavaiah, K., & Tharpa, K. (2009). Development of a simple UV-spectrophotometric method for the determination of lansoprazole and study of its degradation profile. Química Nova, 32(2), 386-390. [Link]

  • Wikipedia. (2024). Lansoprazole. [Link]

  • El-Ragehy, N. A., El-Kimary, E. I., & Hassan, N. Y. (2002). Spectrophotometric methods for the determination of lansoprazole and pantoprazole sodium sesquihydrate. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 543-553. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2022). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Dexlansoprazole. Journal of Drug Delivery and Therapeutics, 12(4-S), 11-15. [Link]

  • Li, W., & Chen, Y. (2023). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Highlights in Science, Engineering and Technology, 60, 151-156. [Link]

  • Nationwide Children's Hospital. (n.d.). Compound Evaluation Form: Lansoprazole. [Link]

  • Basavaiah, K., & Anil Kumar, U. R. (2007). Spectrophotometric determination of lansoprazole in pharmaceuticals using bromate-bromide mixture based on redox and complexation reactions. Química Nova, 30(5), 1142-1147. [Link]

  • Hong, M., Xu, L., Yin, Q., & Qi, M. (2012). Solubility of Lansoprazole in different solvents. Semantic Scholar. [Link]

  • Kumar, R., & Singh, R. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Erk, N. (2003). Determination of Lansoprazole in pharmaceutical dosage forms by two different spectroscopic methods. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 605-611. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Lansoprazole Ligand Page. [Link]

Sources

Application Notes and Protocols for Levolansoprazole Research in Animal Models of GERD

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utilization of animal models of Gastroesophageal Reflux Disease (GERD) for the preclinical evaluation of Levolansoprazole. This document provides an in-depth analysis of various models, detailed experimental protocols, and the scientific rationale behind methodological choices, ensuring technical accuracy and field-proven insights.

Introduction: The Imperative for Robust Preclinical Models in GERD Research

Gastroesophageal Reflux Disease (GERD) is a chronic and highly prevalent condition characterized by the reflux of gastric contents into the esophagus, leading to symptoms like heartburn and, in more severe cases, erosive esophagitis.[1] this compound, the levorotatory enantiomer of lansoprazole, is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[2] Like other PPIs, it acts by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in acid production.[3][4] The development and validation of novel therapeutics like this compound necessitate the use of well-characterized animal models that can accurately mimic the pathophysiology of human GERD.[5]

This guide provides a comparative overview of commonly used animal models, detailed surgical and procedural protocols, and methods for evaluating the efficacy of this compound.

Comparative Analysis of GERD Animal Models

The selection of an appropriate animal model is a critical determinant of the translational relevance of preclinical findings.[5] Various models have been developed, each with distinct advantages and limitations. A comparative analysis of these models is essential for designing robust studies.[6][7][8]

Table 1: Comparison of Common Animal Models for GERD Research

Model TypeSpeciesInduction MethodKey Pathophysiological FeaturesAdvantagesDisadvantages
Surgically-Induced Models
Pylorus LigationRat, MouseLigation of the pyloric sphincter.[9]Acute acid accumulation, gastric distension, esophageal irritation.High reproducibility, rapid induction of esophagitis.High mortality if not performed correctly, does not mimic chronic GERD.
Cardiomyotomy with Pyloric LigationRatLongitudinal incision of the lower esophageal sphincter (LES) muscle combined with partial pyloric ligation.[8]Chronic acid reflux, esophagitis with histological changes similar to human GERD (basal cell hyperplasia, inflammatory infiltration).[10]Induces chronic reflux, allows for long-term studies.[11]Technically demanding surgery, potential for high variability in reflux severity.
Forestomach Ligation with Pyloric StenosisRatLigation of the transitional region between the forestomach and glandular stomach, with partial pyloric obstruction.[11]Chronic acid and pepsin reflux, development of erosive esophagitis.High success rate in inducing esophagitis, mimics chronic nature of GERD.Surgical complexity, potential for nutritional complications.
Non-Surgical/External Perfusion Models
Esophageal PerfusionRat, Guinea PigContinuous or intermittent perfusion of the esophagus with an acidic solution.Direct esophageal injury, inflammation.Precise control over the composition and duration of the refluxate.Does not fully replicate the physiological complexity of GERD (e.g., involvement of pepsin, bile acids).
Overeating-Induced ModelMouseRepetitive fasting and feeding protocols to induce overeating and gastric distension.[5]Increased frequency of transient LES relaxations, mild esophagitis.More physiological, non-invasive.Less severe esophageal injury, may not be suitable for studying erosive esophagitis.

Mechanism of Action of this compound

This compound, as a proton pump inhibitor, exerts its therapeutic effect by suppressing gastric acid secretion. The following diagram illustrates the signaling pathway of gastric acid production and the point of intervention for this compound.

cluster_ParietalCell Gastric Parietal Cell Gastrin Gastrin GastrinR CCK2 Receptor Gastrin->GastrinR Histamine Histamine H2R H2 Receptor Histamine->H2R ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R PLC PLC GastrinR->PLC AC Adenylyl Cyclase (AC) H2R->AC M3R->PLC CaM Ca²⁺/Calmodulin PLC->CaM PKC Protein Kinase C (PKC) PLC->PKC cAMP cAMP AC->cAMP ProtonPump H⁺/K⁺-ATPase (Proton Pump) CaM->ProtonPump Stimulation PKA Protein Kinase A (PKA) cAMP->PKA PKA->ProtonPump Stimulation PKC->ProtonPump Stimulation H_out H⁺ (Acid) ProtonPump->H_out K_in K⁺ K_in->ProtonPump This compound This compound (activated form) This compound->ProtonPump Irreversible Inhibition

Caption: Mechanism of action of this compound in inhibiting gastric acid secretion.

Experimental Protocols

Surgically-Induced Chronic Reflux Esophagitis in Rats (Cardiomyotomy with Pyloric Ligation)

This model is well-suited for studying the efficacy of this compound in a chronic reflux setting.[8]

Materials:

  • Male Wistar rats (200-250g)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Suture materials (e.g., 4-0 silk)

  • Stereomicroscope

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and shave the abdominal area. Disinfect the surgical site with an appropriate antiseptic.

  • Laparotomy: Make a midline abdominal incision to expose the stomach and distal esophagus.

  • Cardiomyotomy: Carefully perform a longitudinal myotomy (incision of the muscle layer) of the anterior wall of the lower esophageal sphincter, approximately 5 mm in length, without perforating the mucosa.

  • Pyloric Ligation: Partially ligate the pylorus with a suture to create a mild gastric outlet obstruction, which promotes reflux. The degree of ligation should be standardized to ensure consistency.

  • Closure: Close the abdominal wall in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

This compound Administration

Dosage and Formulation:

  • Preclinical studies with lansoprazole in rats have utilized a range of oral doses, from 1 mg/kg/day to 50 mg/kg/day, depending on the study's objective.[11][12] Given that this compound is an enantiomer, initial dose-ranging studies are recommended. A common starting dose for PPIs in rat GERD models is around 10-30 mg/kg/day.[13]

  • This compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.

Administration Schedule:

  • Administer this compound once daily by oral gavage.

  • Treatment can be initiated either prophylactically (before or at the time of surgery) or therapeutically (after the establishment of esophagitis).

Start Start of Study Surgery Induction of GERD (e.g., Cardiomyotomy + Pyloric Ligation) Start->Surgery Treatment This compound Administration (Oral Gavage) Surgery->Treatment Evaluation Efficacy Evaluation (e.g., Histology, pH) Treatment->Evaluation Daily Dosing End End of Study Evaluation->End

Caption: General experimental workflow for evaluating this compound in a GERD animal model.

Evaluation of Therapeutic Efficacy

A multi-faceted approach is crucial for a comprehensive assessment of this compound's efficacy.

Macroscopic and Histological Assessment of Esophagitis

Macroscopic Scoring:

After euthanasia, the esophagus is removed, opened longitudinally, and the severity of lesions is scored based on a standardized scale.

Table 2: Macroscopic Scoring of Esophagitis

ScoreDescription
0Normal mucosa
1Hyperemia
2One or two small erosions
3Multiple small erosions or one large erosion
4Widespread, deep ulcerations

Histological Scoring:

Esophageal tissue should be fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist, blinded to the treatment groups, should score the sections based on established criteria.[10]

Table 3: Histological Scoring of Esophagitis

ParameterScore 0Score 1Score 2Score 3
Basal Cell Hyperplasia <15% of epithelial thickness15-30%30-50%>50%
Papillary Elongation <2/3 of epithelial thickness>2/3 of epithelial thickness--
Inflammatory Cell Infiltration AbsentMildModerateSevere
Erosion/Ulceration AbsentPresent--
Esophageal pH Monitoring

Intra-esophageal pH monitoring provides a direct measure of acid reflux.[14]

Procedure:

  • A miniature pH electrode is surgically implanted in the distal esophagus of the rat.

  • The electrode is connected to a data logger, and pH is continuously recorded for a specified period (e.g., 24 hours).

  • The percentage of time the esophageal pH is below 4 is a key parameter for quantifying acid reflux.

Biochemical Markers of Inflammation

Esophageal tissue homogenates can be analyzed for key inflammatory markers using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]

Table 4: Potential Inflammatory Markers for ELISA Analysis

MarkerRole in GERD Pathophysiology
Interleukin-6 (IL-6) Pro-inflammatory cytokine involved in the acute phase response.
Tumor Necrosis Factor-alpha (TNF-α) Key mediator of inflammation.
Myeloperoxidase (MPO) An enzyme indicative of neutrophil infiltration.

Pharmacokinetic Studies of this compound in Rats

Understanding the pharmacokinetic profile of this compound in the chosen animal model is crucial for correlating drug exposure with pharmacodynamic effects. Studies on lansoprazole enantiomers in rats have shown stereoselective pharmacokinetics, with the (+)-enantiomer (dexlansoprazole) generally exhibiting higher plasma concentrations and a longer half-life than the (-)-enantiomer (this compound).[2]

Key Pharmacokinetic Parameters to Determine:

  • Cmax (Maximum Plasma Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

Data Interpretation and Statistical Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test). A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The successful preclinical development of this compound for GERD relies on the judicious selection and application of relevant animal models. The protocols and evaluation methods detailed in these application notes provide a robust framework for assessing the efficacy and mechanism of action of this promising therapeutic agent. By adhering to these standardized procedures and employing a multi-parametric evaluation approach, researchers can generate high-quality, reproducible data that will be instrumental in advancing this compound through the drug development pipeline.

References

Application Notes and Protocols for Clinical Trial Design: Levolansoprazole in Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Horizon in Acid Suppression for Erosive Esophagitis

Erosive esophagitis (EE) is a prevalent and consequential manifestation of gastroesophageal reflux disease (GERD), characterized by esophageal mucosal breaks and erosions. The primary therapeutic goal in EE is the rapid and complete healing of these erosions to alleviate symptoms, prevent complications such as strictures and Barrett's esophagus, and improve patient quality of life. Proton pump inhibitors (PPIs) have long been the cornerstone of EE treatment. Levolansoprazole, the S-enantiomer of lansoprazole, represents a refined therapeutic option within this class, offering the potential for improved pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a robust clinical trial program for this compound in the treatment of erosive esophagitis.

Mechanism of Action: Targeted Acid Suppression

This compound, like other PPIs, exerts its therapeutic effect by selectively and irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] This enzyme represents the final step in the pathway of gastric acid secretion.[1] By blocking this proton pump, this compound effectively suppresses both basal and stimulated gastric acid production, leading to a significant increase in intragastric pH.[1][3] This profound and sustained acid suppression creates a favorable environment for the healing of esophageal erosions.

cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase (Proton Pump) Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen H+ Secretion This compound This compound This compound->H+/K+ ATPase Irreversible Inhibition H+ H+ K+ K+ K+->H+/K+ ATPase K+ Uptake Cell Cytoplasm Cell Cytoplasm

Caption: Mechanism of this compound action on the gastric proton pump.

Clinical Development Pathway: A Phased Approach to Validation

The clinical development of this compound for erosive esophagitis should follow a structured, phased approach to rigorously evaluate its safety, efficacy, and optimal dosage.[4][5][6][7][8]

Preclinical Preclinical Studies (Pharmacology, Toxicology) Phase I Phase I (Safety, PK/PD in Healthy Volunteers) Preclinical->Phase I Phase II Phase II (Dose-Ranging, Efficacy in Patients) Phase I->Phase II Phase III Phase III (Confirmatory Efficacy & Safety) Phase II->Phase III Regulatory Submission New Drug Application (NDA) Submission Phase III->Regulatory Submission Phase IV Phase IV (Post-Marketing Surveillance) Regulatory Submission->Phase IV

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Levolansoprazole Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for levolansoprazole. As researchers and drug development professionals, we understand that navigating the physicochemical properties of active pharmaceutical ingredients (APIs) is critical to experimental success. This compound, the R-enantiomer of lansoprazole, is a potent proton pump inhibitor (PPI) widely used in research. However, its utility is often challenged by its poor aqueous solubility, a common characteristic of drugs in the Biopharmaceutical Classification System (BCS) Class II.[1][2][3]

This guide is designed to provide you with practical, evidence-based solutions to overcome these solubility hurdles. We will delve into the causal mechanisms behind these challenges and offer validated protocols to ensure you can prepare stable, effective solutions for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound's solubility.

Q1: What is the intrinsic aqueous solubility of this compound, and why is it so low?

This compound is practically insoluble in water.[4] Published data for its racemic mixture, lansoprazole, indicates a water solubility of approximately 0.044 mg/mL.[5] This poor solubility is attributed to its lipophilic, crystalline structure. As a weak base, its solubility is highly dependent on the pH of the medium.[4][6]

Q2: How does pH impact the solubility of this compound?

This compound's solubility dramatically increases in acidic conditions. The molecule has two basic nitrogen atoms (one on the pyridine ring and one on the benzimidazole ring) and one acidic nitrogen on the benzimidazole ring.[4][7] In a low pH environment (acidic), the basic nitrogens become protonated, forming a positively charged species that is significantly more soluble in aqueous media. Conversely, in neutral or alkaline solutions (higher pH), the molecule remains in its less soluble, non-ionized form. This pH-dependent solubility is a critical factor to consider when preparing solutions.[6][7][8]

Q3: What are the recommended starting solvents for preparing a stock solution?

For initial stock preparation, organic solvents are recommended. This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[9]

  • DMSO & DMF: Solubility is approximately 30 mg/mL.[9]

  • Ethanol: Solubility is approximately 5 mg/mL.[9]

Crucial Insight: When preparing an aqueous working solution from an organic stock, it is vital to dilute the stock solution slowly into the aqueous buffer while vortexing. This minimizes the risk of immediate precipitation. However, for many cell-based assays or in vivo studies, high concentrations of organic solvents can be toxic. Therefore, subsequent solubilization strategies are often necessary.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).

  • Causality: At neutral pH, this compound is in its non-ionized, poorly soluble state. Direct dissolution in neutral buffers is expected to fail.

  • Solution 1 (pH Modification): The most direct approach is to lower the pH of your solution. Prepare your desired concentration in an acidic buffer (e.g., pH 4.0-5.0). Once dissolved, you can carefully and slowly adjust the pH upwards to your target experimental pH. Be aware that the compound may precipitate if the pH is raised too high or too quickly. This method is often a trade-off between solubility and stability, as this compound degrades in highly acidic conditions.[7][10]

  • Solution 2 (Co-Solvent System): Prepare a concentrated stock in a water-miscible organic solvent like DMSO.[9] Then, dilute this stock into your aqueous buffer. The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid impacting the biological system.[11][12] For example, to achieve a 10 µM working solution, you could prepare a 10 mM stock in DMSO and then perform a 1:1000 dilution into your aqueous medium.

Problem 2: My this compound solution is clear initially but precipitates after a few hours or upon refrigeration.

  • Causality: This indicates that you have created a supersaturated solution that is not thermodynamically stable. Over time, the dissolved drug molecules will agglomerate and fall out of solution. Temperature changes can also reduce solubility.

  • Solution 1 (Use of Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble drugs like this compound, forming an "inclusion complex" that is water-soluble.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[15] Studies on similar PPIs have shown that complexation with cyclodextrins significantly enhances aqueous solubility and stability.[13][16]

  • Solution 2 (Solid Dispersion): While more complex, creating a solid dispersion is a powerful technique used in pharmaceutical formulation.[17] This involves dispersing the drug in a water-soluble polymer matrix (like PVP K30 or PEG 6000).[1][17] This process can create an amorphous form of the drug, which has a higher dissolution rate compared to its crystalline form.[17]

Problem 3: I need to prepare a high-concentration aqueous solution for an in vivo study, and solvent toxicity is a major concern.

  • Causality: High drug concentrations exacerbate solubility issues, and common organic solvents can cause toxicity in animal models.

  • Solution (Cyclodextrin Formulation): This is the most recommended approach for in vivo applications. By forming an inclusion complex with a cyclodextrin like sulfobutylether-β-cyclodextrin (SBE-β-CD) or HP-β-CD, you can achieve significantly higher aqueous concentrations without relying on toxic co-solvents.[15] These formulations are widely used to improve the bioavailability of oral drugs.[14][18]

Part 3: Advanced Solubilization Protocols & Data

For researchers requiring robust and reproducible methods, the following detailed protocols are provided.

Protocol 1: Co-Solvent System Preparation
  • Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-30 mg/mL).[9] Ensure complete dissolution by vortexing.

  • Working Solution: Add the DMSO stock solution dropwise to your pre-chilled aqueous buffer while continuously vortexing or stirring. The final DMSO concentration should ideally be below 1%.

  • Validation: Visually inspect for any signs of precipitation. For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates. Use the solution immediately, as stability may be limited.

Protocol 2: Cyclodextrin-Based Solubilization
  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 20-40% w/v solution).

  • Complexation: Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously at room temperature.

  • Equilibration: Cover the solution and allow it to stir for 24-48 hours to ensure maximum complexation.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved drug.

  • Final Preparation: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. The resulting clear solution contains the this compound:HP-β-CD inclusion complex.

Data Summary: Solubility Enhancement Strategies
Method Solvent/Excipient Typical Achievable Concentration Key Advantage Considerations
Intrinsic Solubility Water / Neutral Buffer< 0.1 mg/mL[5]Biologically relevant mediumNot feasible for most experiments
pH Modification Acidic Buffer (pH < 5)Variable, pH-dependentSimple to implementRisk of drug degradation at low pH[7][10]
Co-Solvent DMSO, Ethanol[9]Stock: >10 mg/mLHigh stock concentrationPotential for solvent toxicity
Cyclodextrin Complexation HP-β-CD, SBE-β-CD[15]1-10 mg/mL (or higher)Low toxicity, high stabilityRequires optimization of drug:CD ratio
Solid Dispersion PVP K30, PEG 6000[1][17]Formulation dependentEnhances dissolution rate[17]Requires specialized preparation techniques

Part 4: Visual Workflows

To further clarify the decision-making and experimental processes, the following diagrams are provided.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Complexation cluster_2 Step 3: Clarification & Sterilization P1 Weigh this compound Powder C1 Slowly add powder to CD solution P1->C1 P2 Prepare 40% (w/v) HP-β-CD in Buffer P2->C1 C2 Stir vigorously for 24-48 hours at RT C1->C2 S1 Centrifuge at 10,000 x g for 15 min C2->S1 S2 Collect clear supernatant S1->S2 S3 Filter through 0.22 µm syringe filter S2->S3 F F S3->F Final Product: Soluble this compound Complex

Sources

Technical Support Center: Troubleshooting Levolansoprazole Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Levolansoprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound handling and analysis. As a substituted benzimidazole, this compound is notoriously susceptible to degradation, particularly in acidic conditions and when exposed to light and heat.[1][2] This guide provides in-depth, experience-driven advice to help you mitigate degradation during sample preparation and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing significant degradation even before analysis. What are the primary causes?

A1: this compound's inherent chemical instability is the primary culprit. The main factors that trigger its degradation during sample preparation are:

  • pH: this compound is extremely labile in acidic environments. The rate of degradation increases significantly as the pH drops below 7.0.[1] It is most stable in alkaline conditions, with a reported optimal pH of around 9.0.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of this compound.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4][5] Conversely, while refrigeration slows degradation, it doesn't completely halt it, and freeze-thaw cycles can also compromise sample stability.[6][7]

  • Solvent Composition: The choice of solvent can influence the stability of this compound. While it has poor aqueous solubility, the use of certain organic solvents or buffers is necessary but must be carefully selected.[2]

Understanding these factors is the first step in troubleshooting. The subsequent sections will delve into specific strategies to control each of these variables.

Q2: I'm observing multiple unexpected peaks in my chromatogram. What are the likely degradation products of this compound?

A2: The degradation of this compound can proceed through several pathways, leading to a variety of products. The most commonly observed degradation products include:

  • Sulfide and Sulfone Derivatives: A primary degradation pathway involves the modification of the sulfinyl group, leading to the formation of the corresponding sulfide and sulfone analogs.[1]

  • Benzimidazole and Pyridine Moieties: The bond between the benzimidazole and pyridine rings can cleave, resulting in the formation of separate benzimidazole and pyridine-containing molecules.[8]

  • Benzimidazole-2-thione and Benzimidazole-2-one: Under certain conditions, particularly with prolonged storage, this compound can degrade into these compounds.[3]

The presence of these degradation products can interfere with the accurate quantification of the parent drug. A validated stability-indicating analytical method is crucial to separate and identify these degradants.[9]

Troubleshooting Guides

Issue 1: Rapid Degradation in Solution

Symptom: You prepare a standard or sample solution of this compound, and within a short period (minutes to hours), you observe a significant decrease in the parent drug peak and the appearance of new peaks in your analysis (e.g., HPLC, UPLC).

Root Cause Analysis and Solutions:

  • pH Control is Paramount: The most likely cause is an inappropriate pH of your solvent or diluent.

    • Expert Insight: this compound's sulfinyl group is the site of acid-catalyzed degradation. In an acidic environment, the molecule undergoes a rearrangement and subsequent degradation.

    • Corrective Action:

      • Use Alkaline Buffers: Always prepare your solutions in an alkaline buffer. A buffer with a pH of 9.0 or higher is recommended for optimal stability.[2] Commonly used buffers include phosphate or borate buffers.

      • Verify Final pH: After dissolving this compound, verify the final pH of the solution and adjust if necessary.

      • Avoid Acidic Modifiers: When developing HPLC methods, avoid acidic mobile phase modifiers if possible. If an acidic modifier is necessary for chromatographic reasons, ensure the sample is injected immediately after preparation and the autosampler is kept at a low temperature.

  • Solvent Selection:

    • Expert Insight: While organic solvents are often required to dissolve this compound, their purity and composition matter.

    • Corrective Action:

      • Use High-Purity Solvents: Ensure that all solvents (e.g., acetonitrile, methanol) are of high purity (e.g., HPLC or LC-MS grade).

      • Minimize Aqueous Content in Stock Solutions: Prepare initial stock solutions in a suitable organic solvent with minimal water content and then dilute into the appropriate alkaline buffer for working solutions.

      • Evaluate Solvent Effects: If degradation persists, consider evaluating the stability of this compound in different organic solvents to identify the most suitable one for your application.

Issue 2: Inconsistent Results and Poor Reproducibility

Symptom: You are experiencing significant variability between replicate injections of the same sample or between different samples prepared in the same way.

Root Cause Analysis and Solutions:

  • Photodegradation:

    • Expert Insight: this compound is known to be light-sensitive.[1] Exposure to ambient laboratory light or UV radiation from analytical instruments can lead to inconsistent degradation.

    • Corrective Action:

      • Use Amber Glassware: Prepare and store all this compound solutions in amber volumetric flasks and vials to protect them from light.[6]

      • Minimize Light Exposure: During sample preparation, work in an area with subdued lighting and avoid direct sunlight.

      • Light-Protected Autosampler: If your autosampler does not have a cover, consider using amber autosampler vials or covering the vial tray.

  • Temperature Fluctuations:

    • Expert Insight: The rate of degradation is temperature-dependent.[4][5] Inconsistent temperatures during sample preparation or storage can lead to variable results.

    • Corrective Action:

      • Maintain Consistent Temperatures: Standardize the temperature at which you prepare your samples. Using a water bath or a temperature-controlled environment can help.

      • Refrigerate and Equilibrate: Store stock and working solutions in a refrigerator (2-8°C) to slow down degradation.[6] Before use, allow the solutions to equilibrate to room temperature to ensure accurate pipetting.

      • Cooled Autosampler: Use a cooled autosampler (typically set at 4°C) to maintain the stability of your samples during the analytical run.

Issue 3: Low Recovery from Biological Matrices (e.g., Plasma, Blood)

Symptom: You are trying to quantify this compound in a biological matrix, but your recovery is consistently low, or you observe rapid degradation in the processed samples.

Root Cause Analysis and Solutions:

  • Enzymatic Degradation and pH Effects in Matrix:

    • Expert Insight: Biological matrices contain enzymes that can metabolize drugs. Additionally, the pH of the matrix itself can contribute to degradation.

    • Corrective Action:

      • Immediate Stabilization: The key is to stabilize the sample as quickly as possible after collection. This can be achieved by adding a stabilizer to the collection tube.

      • Use of Stabilizers: For plasma or blood samples, consider adding a buffer to raise the pH or an enzyme inhibitor immediately after collection.

      • Rapid Processing: Process the samples as quickly as possible. If immediate analysis is not possible, store the samples at -80°C.

  • Extraction Procedure:

    • Expert Insight: The extraction method used to isolate this compound from the matrix can introduce instability if not optimized.

    • Corrective Action:

      • Protein Precipitation: This is a common and rapid method. Use a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. The cold temperature will help to slow down degradation.

      • Liquid-Liquid Extraction (LLE): If using LLE, ensure the pH of the aqueous phase is alkaline before adding the organic solvent.

      • Solid-Phase Extraction (SPE): When using SPE, ensure that the pH of the loading, washing, and elution buffers are optimized for this compound stability.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Standard Solution
  • Prepare an Alkaline Diluent: Prepare a buffer solution (e.g., 10 mM phosphate buffer) and adjust the pH to 11.0 with a dilute sodium hydroxide solution.[9]

  • Weigh this compound: Accurately weigh the required amount of this compound reference standard.

  • Initial Dissolution: Dissolve the this compound in a small amount of a suitable organic solvent (e.g., methanol or a mixture of methanol and acetonitrile).[9]

  • Dilute to Volume: Quantitatively transfer the dissolved this compound to an amber volumetric flask and dilute to the final volume with the alkaline diluent.

  • Storage: Store the stock solution in a refrigerator at 2-8°C and protect it from light. Prepare fresh working solutions daily.

Protocol 2: Extraction of this compound from Human Plasma
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette a known volume of the plasma sample (e.g., 250 µL) into a clean tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Protein Precipitation: Add cold acetonitrile (e.g., 750 µL) to the plasma sample.

  • Vortexing: Vortex the mixture for approximately 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the residue in the mobile phase or a suitable alkaline buffer.

  • Analysis: Inject the reconstituted sample into the analytical system.

Data Presentation

ParameterConditionStability of this compoundReference
pH Acidic (pH < 4)Very Unstable (rapid degradation)[1][8]
Neutral (pH ~7)Moderately Stable[1]
Alkaline (pH > 9)Most Stable[2]
Temperature Room TemperatureLimited Stability (hours to days)[6][10]
Refrigerated (2-8°C)Improved Stability (days to weeks)[6][10]
Frozen (-20 to -80°C)Long-term Stability[7]
Light Exposed to LightProne to Photodegradation[1]
Protected from LightStable[6]

Visualizations

cluster_0 This compound Degradation Pathways cluster_1 Degradation Products This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Acid, Light, Heat Sulfide Sulfide Derivative Degradation_Products->Sulfide Sulfone Sulfone Derivative Degradation_Products->Sulfone Benzimidazole Benzimidazole Moiety Degradation_Products->Benzimidazole Pyridine Pyridine Moiety Degradation_Products->Pyridine

Caption: this compound Degradation Pathways.

Start Sample Preparation Start Control_pH Control pH (Alkaline) Start->Control_pH Protect_Light Protect from Light Start->Protect_Light Control_Temp Control Temperature Start->Control_Temp Solvent_Selection Appropriate Solvent Selection Start->Solvent_Selection Stable_Sample Stable Sample for Analysis Control_pH->Stable_Sample Protect_Light->Stable_Sample Control_Temp->Stable_Sample Solvent_Selection->Stable_Sample

Caption: Workflow for Stable Sample Preparation.

References

  • DellaGreca, M., et al. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. Chemosphere, 63(7), 1087-1093.
  • Abourashed, E. A., et al. (2015). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Journal of Pharmaceutical and Biomedical Analysis, 115, 34-41.
  • Morrison, J., et al. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. Journal of Pediatric Pharmacology and Therapeutics, 18(2), 122-127.
  • Tetsuro, O., et al. (2011). Stabilization of a new antiulcer drug (Lansoprazole) in the solid dosage forms. Asian Journal of Pharmaceutical Sciences, 6(3-4), 89-100.
  • USP. (2016). Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated Lansoprazole Preparations. United States Pharmacopeia.
  • Tadwee, I., et al. (2017). A Simple UV Spectrophotometric Method for Determination of Lansoprazole in Bulk and Pharmaceutical Dosage Forms. World Journal of Pharmaceutical Research, 6(17), 915-924.
  • Shankar, G., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471.
  • Rao, D. D., et al. (2012). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(4), 855-871. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of lansoprazole at different pH. Available at: [Link]

  • Kumar, P., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 9, 1-8.
  • Morrison, J., et al. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. Journal of Pediatric Pharmacology and Therapeutics, 18(2), 122-127. Available at: [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(1), 21-31. Available at: [Link]

  • Emerald Transportation Solutions. (2020). How Temperature Can Affect Medication Stability. Available at: [Link]

  • Marcellin-Little, R. (2023). Why Drugs Are Temperature-Sensitive. Verywell Health. Available at: [Link]

  • de Castro, W. V., et al. (2004). Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 805(2), 251-256. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Levolansoprazole Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on Levolansoprazole. As a potent proton pump inhibitor (PPI), this compound's therapeutic efficacy is critically dependent on overcoming its inherent physicochemical challenges.[1][2] This guide is structured to provide direct, actionable answers and troubleshooting workflows for the common issues encountered during the formulation development process. We will explore the science behind the methods, ensuring your experimental design is both efficient and robust.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your experimental strategy.

Q1: Why is improving the bioavailability of this compound a primary research focus?

A: this compound, the (S)-enantiomer of lansoprazole, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but low aqueous solubility.[3][4][5] Its oral bioavailability is therefore limited by its dissolution rate; the drug must dissolve in the gastrointestinal fluids before it can be absorbed.[6] Furthermore, this compound is highly unstable in acidic environments, leading to significant degradation in the stomach if unprotected.[7][8] Enhancing bioavailability involves tackling these dual challenges: improving its poor solubility to increase the dissolution rate and protecting it from gastric acid to ensure it reaches the small intestine intact.[9][10]

Q2: What are the fundamental physicochemical barriers to this compound's oral bioavailability?

A: There are two primary barriers:

  • Poor Aqueous Solubility: this compound is practically insoluble in water and acidic solutions, which severely limits its dissolution rate in the GI tract.[2][11][12] This is the rate-limiting step for absorption for BCS Class II compounds.[5]

  • Acid Lability: As a substituted benzimidazole, the molecule rapidly degrades at low pH.[2] The half-life in an aqueous solution at pH 5.0 is approximately 30 minutes, which decreases further at lower pH values found in the stomach.[2] This necessitates a formulation that can bypass the stomach and release the drug in the more neutral environment of the small intestine.[8]

Q3: What are the most effective strategies to overcome the low solubility of this compound?

A: The goal is to increase the drug's dissolution rate. Proven strategies include:

  • Solid Dispersions: This is a highly effective technique where this compound is dispersed in a hydrophilic carrier (e.g., PVP K30, Soluplus, PEGs) at a molecular level, creating an amorphous solid dispersion.[4][11][13] The amorphous form has a higher energy state and thus greater apparent solubility and faster dissolution compared to the stable crystalline form.[4][14]

  • Nanonization: Reducing the particle size to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[15][16] Nanosuspensions are a common application of this technology and have been successfully developed for lansoprazole.[17]

  • Complexation: Forming inclusion complexes with cyclodextrins can mask the hydrophobic properties of the drug molecule, thereby increasing its aqueous solubility.[15][18]

Q4: How can the acid-lability of this compound be managed in an oral formulation?

A: Protection from gastric acid is non-negotiable and is achieved through enteric coating .[8][9] This involves applying a pH-sensitive polymer to the drug particles, granules, or tablets. These polymers, such as Eudragit® grades or HPC-L, are insoluble at the low pH of the stomach but dissolve readily at the higher pH of the small intestine (typically pH > 5.5).[8][9] This ensures the drug is released in the primary region for absorption, bypassing the degradative environment of the stomach.[10]

Section 2: Troubleshooting Guide: Formulation & Process Development

This section provides a problem-and-solution framework for specific experimental hurdles.

Problem 1: Poor or Inconsistent Dissolution Results

  • Symptom: In a two-stage dissolution test (e.g., acid stage in 0.1N HCl, followed by buffer stage at pH 6.8), you observe less than 80% drug release after 45 minutes in the buffer stage.

  • Causality Analysis & Solutions:

    • Ineffective Solubility Enhancement: The chosen method (e.g., solid dispersion) may not have successfully converted the drug to an amorphous state or the drug-to-carrier ratio is suboptimal.

      • Solution: Verify the amorphous nature using DSC or XRD (see Protocol 3). Systematically screen different carriers and vary the drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4) to find the optimal composition.[11]

    • Particle Aggregation: Micronized or nanosized particles have a high surface energy and tend to agglomerate, which reduces the effective surface area for dissolution.

      • Solution: For nanosuspensions, ensure an adequate concentration of stabilizers (surfactants or polymers) is used.[17] For solid formulations, incorporate a wetting agent or hydrophilic excipients to promote particle dispersion.

    • Incomplete Enteric Coat Dissolution: The enteric polymer may not be dissolving completely or quickly enough at the buffer pH.

      • Solution: Check the pH of your dissolution medium. Ensure the chosen polymer is appropriate for the target pH (e.g., Eudragit L 30 D-55 dissolves at pH > 5.5).[8] Consider using a polymer that dissolves at a slightly lower pH or increasing the buffer's molarity if appropriate.

  • Diagnostic Workflow:

Caption: Troubleshooting workflow for low dissolution.

Problem 2: Drug Degradation Detected During Testing

  • Symptom: Your HPLC analysis shows impurity peaks corresponding to acid degradation products, and the overall drug content (assay) is below 95%.

  • Causality Analysis & Solutions:

    • Premature Release in Stomach: The most likely cause is a compromised enteric coating.

      • Solution: This is a critical failure. See "Problem 3" for a detailed breakdown of how to diagnose and fix enteric coating issues.

    • Incompatible Excipients: Some excipients may have acidic residues or impurities that can create micro-environmental acidity, degrading this compound even within a solid dosage form.

      • Solution: Conduct forced degradation studies with binary mixtures of this compound and each excipient. Use HPLC to identify any interactions that cause degradation. Always use high-purity, pharmaceutical-grade excipients.

    • Harsh Processing Conditions: High temperatures or the use of certain organic solvents during processing (e.g., hot-melt extrusion or solvent evaporation) can sometimes lead to degradation.

      • Solution: If using thermal methods, keep the processing temperature as low as possible. For solvent-based methods, ensure the solvent is removed efficiently under vacuum at a mild temperature.

Problem 3: Failure of Enteric Coating Integrity

  • Symptom: During the acid stage of dissolution (0.1 N HCl for 1-2 hours), you measure >10% drug release.

  • Causality Analysis & Solutions:

    • Insufficient Coating Thickness: The coating layer may be too thin to provide adequate protection for the required duration.

      • Solution: Increase the polymer weight gain during the coating process. A typical target is 8-12% w/w, but this must be optimized for your specific formulation and particle size.

    • Coating Defects: Cracks, "orange peel" effects, or twinning of coated pellets can create channels for acid ingress.

      • Solution: Optimize the coating process parameters. Key variables include spray rate, atomization pressure, inlet air temperature, and pan speed. A plasticizer (e.g., triethyl citrate) is often necessary to ensure a flexible, continuous film.

    • Interaction Between Drug/Core and Coating: this compound is alkaline and can interact with acidic enteric polymers, compromising the coating's integrity over time.

      • Solution: Apply a sub-coat or barrier coat of an inert polymer like HPMC (Hydroxypropyl Methylcellulose) between the drug-containing core and the enteric layer.[8] This physically separates the drug from the pH-sensitive polymer.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (SD) via Solvent Evaporation

  • Objective: To prepare an amorphous solid dispersion of this compound with PVP K30 to enhance its solubility.

  • Methodology:

    • Select a drug-to-carrier ratio (e.g., 1:4 w/w this compound:PVP K30).[11]

    • Accurately weigh and dissolve the required amounts of this compound and PVP K30 in a suitable common solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask.

    • Ensure complete dissolution using a magnetic stirrer.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a dry, thin film is formed on the flask wall.

    • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, gently grind it using a mortar and pestle, and pass it through a #60 mesh sieve to obtain a uniform powder.

    • Store the resulting SD powder in a desiccator until further characterization.

Protocol 2: Two-Stage Dissolution Testing for Enteric-Coated Formulations

  • Objective: To evaluate the in-vitro release profile of an enteric-coated this compound formulation, simulating GI transit.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Methodology:

    • Acid Stage:

      • Medium: 750 mL of 0.1 N HCl.

      • Temperature: 37 ± 0.5°C.

      • Paddle Speed: 75 RPM.[8]

      • Procedure: Place the dosage form in the vessel and run for 2 hours. At the 2-hour mark, withdraw a sample for HPLC analysis to determine drug release (which should be minimal).

    • Buffer Stage:

      • Medium: Add 250 mL of 0.20 M sodium phosphate tribasic to the existing acid medium. Adjust the pH to 6.8 with 2 N NaOH or 2 N HCl as needed. The final volume is 1000 mL.

      • Temperature: Maintain at 37 ± 0.5°C.

      • Paddle Speed: Maintain at 75 RPM.

      • Procedure: Continue the dissolution test for at least 60 minutes. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh pH 6.8 buffer.

    • Analysis: Filter all samples promptly and analyze for this compound concentration using a validated HPLC-UV method (λmax ≈ 284-285 nm).[4][13]

Section 4: Data Presentation & Visualization

Table 1: Example this compound Solid Dispersion Formulations

Formulation IDThis compound:Carrier Ratio (w/w)Carrier TypeObserved State
LS-SD-011:2PVP K30Amorphous
LS-SD-021:4PVP K30Amorphous
LS-SD-031:2Soluplus®Amorphous
LS-SD-041:4Soluplus®Amorphous

Table 2: Comparative Dissolution Profiles (% Drug Released)

Time (min)Ideal ProfileSymptom: Ineffective SDSymptom: Enteric Coat Failure
0 (Acid)000
120 (Acid)< 5%< 5%35%
135 (pH 6.8)75%25%80%
150 (pH 6.8)92%40%95%
180 (pH 6.8)>95%55%>95%

Core Strategy Visualization

Caption: Core strategy for improving this compound bioavailability.

References

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024, August 11). Advances in bioavailability enhancement technique for poorly aqueous soluble drugs- comprehensive review. Available from: [Link]

  • International Journal of Pharmacy. (2014). A review on bio-availability enhancement techniques of poorly soluble drug. Available from: [Link]

  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available from: [Link]

  • IJCRT.org. (n.d.). Bioavailability Enhancement Techniques For Poorly Soluble Drug. Available from: [Link]

  • PubMed. (n.d.). Preformulation investigation of the novel proton pump inhibitor lansoprazole. Available from: [Link]

  • PubMed. (n.d.). Pharmacokinetics and absolute bioavailability of lansoprazole. Available from: [Link]

  • precisionFDA. (n.d.). This compound. Available from: [Link]

  • PubMed. (n.d.). A bioavailability/bioequivalence study of two oral lansoprazole formulations after single administration to healthy volunteers. Available from: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lansoprazole. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) FORMULATION DEVELOPMENT, OPTIMIZATION, AND EVALUATION OF LANSOPRAZOLE LOADED NANOSUSPENSION. Available from: [Link]

  • Pharmanecia. (2024, November 4). Enhancement of lansoprazole's solubility and dissolution rate. Available from: [Link]

  • PubMed. (n.d.). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Available from: [Link]

  • Wikipedia. (n.d.). Lansoprazole. Available from: [Link]

  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • ResearchGate. (n.d.). Solubility study of lansoprazole. Available from: [Link]

  • Hilaris Publisher. (2023, March 29). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Available from: [Link]

  • NIH. (n.d.). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. Available from: [Link]

  • Drug Approvals International. (2021, November 1). LANSOPRAZOLE. Available from: [Link]

  • IJRPR. (2024, January 1). Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff. Available from: [Link]

  • NIH PubChem. (n.d.). Lansoprazole. Available from: [Link]

  • PubMed. (2013, September 10). Profiling biopharmaceutical deciding properties of absorption of lansoprazole enteric-coated tablets using gastrointestinal simulation technology. Available from: [Link]

  • FDA. (2004, June 7). 406S057 Lansoprazole Clinpharm BPCA. Available from: [Link]

  • PubMed. (n.d.). Bioavailability of Lansoprazole Granules Administered in Juice or Soft Food Compared With the Intact Capsule Formulation. Available from: [Link]

  • ResearchGate. (2025, August 6). formulation and evalution of lansoprazole orodispersable tablets. Available from: [Link]

  • PubMed. (2022, September 25). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. Available from: [Link]

  • American Pharmaceutical Review. (2012, December 10). Challenges and Opportunities in Oral Formulation Development. Available from: [Link]

  • ResearchGate. (2025, August 7). Solubility of Lansoprazole in different solvents. Available from: [Link]

  • PubMed. (n.d.). Effect on bioavailability of admixing the contents of lansoprazole capsules with selected soft foods. Available from: [Link]

  • ResearchGate. (2025, August 6). A bioavailability/bioequivalence study of two oral lansoprazole formulations after single administration to healthy volunteers. Available from: [Link]

  • ResearchGate. (n.d.). Drug content and Solubility of SD and DC of Lansoprazole. Available from: [Link]

Sources

Strategies to prevent Levolansoprazole degradation in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for Levolansoprazole. This guide is designed for researchers, scientists, and formulation experts who are navigating the challenges associated with the acid-labile nature of this compound. As a substituted benzimidazole, this compound is a highly effective proton pump inhibitor (PPI), but its therapeutic efficacy is contingent on protecting it from the degradative acidic environment of the stomach.[1] This resource provides in-depth, practical answers and troubleshooting strategies to ensure the stability and successful delivery of your this compound formulations.

Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable in acidic conditions? What is the degradation mechanism?

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment to become pharmacologically active.[1] However, this activation pathway is also its primary degradation route. In the highly acidic environment of the stomach (pH ~1-3), the benzimidazole structure undergoes a rapid, acid-catalyzed transformation. The molecule rearranges to form a sulfenic acid, followed by dehydration, which ultimately yields a tetracyclic sulfonamide. This active metabolite is what covalently binds to and inhibits the H+/K+ ATPase (the proton pump) in parietal cells.

Unfortunately, this same chemical cascade, when occurring prematurely in the stomach before the drug reaches its target, leads to the formation of inactive degradation products, including sulfides and benzimidazolones, rendering the drug ineffective.[2][3][4] Therefore, the core challenge is to prevent this activation and degradation from happening in the stomach, ensuring the intact drug passes into the more alkaline environment of the small intestine for absorption.

Q2: What is the most effective strategy to protect this compound from acid-mediated degradation?

The industry-standard and most effective strategy is the application of an enteric coating .[5][6] An enteric coating is a polymer barrier applied to a solid dosage form (e.g., tablet, pellet, or granule) that is designed to be insoluble in the low pH of gastric fluid but soluble in the higher pH of the small intestine (pH 7-9).[6] This pH-dependent solubility is the key to its protective function. The coating remains intact in the stomach, safeguarding the this compound core, and dissolves only upon entry into the duodenum, releasing the drug for absorption.[7][8]

Q3: My enteric-coated formulation is showing premature drug release in 0.1 N HCl. What are the common causes and how can I troubleshoot this?

This is a critical failure point in formulation development. Several factors could be at play:

  • Insufficient Coating Thickness: A common issue is that the weight gain from the coating is too low. For effective acid resistance, a weight gain of 6-10% is often required, though this depends heavily on the specific polymer and tablet size.[8]

    • Solution: Increase the coating time to achieve a higher percentage weight gain. It is crucial to conduct a design of experiments (DoE) to optimize coating thickness against dissolution performance.

  • Coating Imperfections: Cracks, "orange peel" texture, or twinning (tablets sticking together) can create channels for acid to penetrate the core. These are often process-related issues.

    • Solution: Optimize your coating process parameters. Check the spray rate, atomization pressure, pan speed, and drying temperature. Ensure the plasticizer concentration in your coating formulation is adequate to ensure film flexibility.

  • Interaction Between Core and Coating: this compound is often formulated with alkaline excipients to improve its stability. However, the carboxylic groups in most enteric polymers are acidic. Direct contact can lead to an interaction that compromises the integrity of both the drug and the coating.

    • Solution: Apply a seal coat (sub-coat) between the drug-containing core and the enteric layer.[5] A material like Hydroxypropyl Methylcellulose (HPMC) is commonly used for this purpose to act as a physical barrier.[5]

Q4: How do I select the right enteric polymer for my this compound formulation?

Polymer selection depends on the target release profile and processing capabilities. Most enteric polymers are weak acids that ionize and dissolve at a specific pH.

PolymerTypical Dissolution pHKey Characteristics
HPMC Phthalate (HPMCP) > 5.0 - 5.5A widely used cellulosic polymer. Good film former but can be susceptible to hydrolysis.[5]
Cellulose Acetate Phthalate (CAP) > 6.0Less permeable to moisture than HPMCP but requires higher pH for dissolution.[6]
Methacrylic Acid Copolymers (e.g., Eudragit®) 5.5 - 7.0Highly versatile with various grades available for targeting different intestinal regions (e.g., L100-55).[6][9]
Polyvinyl Acetate Phthalate (PVAP) > 5.0Good adhesion and less permeable to gastric fluids.[6][7]

Causality: The choice of polymer dictates where in the intestine the drug will be released. For rapid absorption in the duodenum, a polymer that dissolves at pH 5.5, like Eudragit® L100-55, is an excellent choice.[9]

Q5: Can I use buffering agents to protect this compound?

Yes, buffering agents can be used, typically as part of a multi-faceted approach. A buffer is a substance that resists changes in pH.[10] In pharmaceutical formulations, they are used to maintain a pH environment that ensures maximum drug stability.[11][12][13]

For this compound, buffering agents can be incorporated into the core formulation to create an alkaline microenvironment that protects the drug from any residual moisture or acidic excipients. However, this strategy alone is insufficient to protect against the large volume and high acidity of the stomach. It is most effective when used in conjunction with an enteric coating. The buffer stabilizes the drug within the core, while the enteric coat provides the primary protection against gastric acid.

Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed conversion of this compound to its active sulfonamide form, a process that must be prevented from occurring in the stomach.

Levolansoprazole_Degradation cluster_stomach Stomach (pH 1-3) This compound This compound (Prodrug) Intermediate Spiro Intermediate This compound->Intermediate H+ (Acid) Catalyzed SulfenicAcid Sulfenic Acid Intermediate->SulfenicAcid Aromatization ActiveMetabolite Tetracyclic Sulfonamide (Active Inhibitor) SulfenicAcid->ActiveMetabolite Dehydration Degradation Inactive Degradation Products ActiveMetabolite->Degradation Further Reaction EntericCoating Enteric Coating (Protective Barrier) caption Acid-catalyzed degradation pathway of this compound.

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental Protocol: Evaluating Acid Resistance of an Enteric-Coated Formulation

This protocol describes a standard in-vitro dissolution test to verify the integrity and performance of an enteric-coated this compound formulation, consistent with FDA and ICH guidelines.[14][15]

Objective: To determine the amount of this compound released in a simulated gastric fluid (Acid Stage) followed by a simulated intestinal fluid (Buffer Stage).

Materials & Equipment:

  • USP Apparatus II (Paddle Apparatus)

  • Validated HPLC or UPLC method for this compound quantification[16]

  • Dissolution Media: 0.1 N HCl (pH 1.2) and Phosphate Buffer (pH 6.8)

  • Enteric-coated this compound tablets/pellets

  • Standard laboratory glassware and filtration units (e.g., 0.45 µm PVDF filters)

Methodology:

Part 1: Acid Stage (Simulated Gastric Fluid)

  • Setup: Calibrate and set up the dissolution apparatus. Fill each vessel with 750 mL of 0.1 N HCl and allow the medium to equilibrate to 37 ± 0.5°C. Set the paddle speed to 75 RPM.[15]

  • Sample Introduction: Place one dosage unit (e.g., one tablet) into each vessel.

  • Duration: Run the test for exactly 2 hours. This simulates the typical gastric transit time.

  • Sampling: At the 2-hour mark, withdraw a sample from each vessel. Filter immediately.

  • Analysis: Quantify the amount of this compound in the samples using the validated analytical method.

  • Acceptance Criteria: For a successful enteric coating, very little drug should be released. A common specification is NMT (Not More Than) 10% of the labeled amount released.

Part 2: Buffer Stage (Simulated Intestinal Fluid)

  • pH Adjustment: Immediately after the 2-hour acid stage, add 250 mL of a pre-warmed phosphate buffer concentrate to each vessel to raise the pH to 6.8. Alternatively, transfer the dosage forms to new vessels containing 900 mL of pH 6.8 buffer.

  • Duration: Continue the dissolution test for an additional 45-60 minutes.

  • Sampling: Withdraw samples at specified time points (e.g., 15, 30, 45, and 60 minutes). Filter immediately.

  • Analysis: Quantify the amount of this compound in the buffer stage samples.

  • Acceptance Criteria: The formulation should release the majority of the drug in this stage. A typical specification is NLT (Not Less Than) 80% of the labeled amount released within 45 minutes.

Self-Validation: The success of this protocol is self-validating. A low percentage of drug release in the acid stage combined with a high and rapid release in the buffer stage confirms the functionality of the enteric coating. This two-stage test directly demonstrates that the formulation protects the drug from acid and releases it at the target pH.

References
  • Buffering agent: Significance and symbolism. (2025). Vertex AI Search.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
  • Enteric Coatings For Oral Solid Dosages A Short Guide. (2024). Pharmaceutical Online.
  • Formulation development of enteric coated tablets of a proton pump inhibitor for stability enhancement. Journal of Chemical and Pharmaceutical Research.
  • A simple and inexpensive enteric-coated capsule for delivery of acid-labile macromolecules to the small intestine. PubMed Central.
  • What is the role of a buffer in a pharmacy?. (2018). Quora.
  • Enteric Coated Drug Delivery System. Rajshree J. of Pharm. and Tech.
  • Understanding Buffers Key to Pharmaceutical Stability. (2025). YouTube.
  • Enteric co
  • Role of Buffers in Pharmacy. CUTM Courseware.
  • Degradation of lansoprazole and omeprazole in the aqu
  • Proton Pump Inhibitors (PPI). (2023). NCBI Bookshelf.
  • Degradation of lansoprazole and omeprazole in the aqu
  • Degradation of lansoprazole and omeprazole in the aquatic environment. (2025).
  • Degradation of lansoprazole at different pH.
  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degrad
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. PubMed Central.
  • Draft Guidance on Lansoprazole Active Ingredient.

Sources

Addressing matrix effects in LC-MS/MS analysis of Levolansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Levolansoprazole LC-MS/MS Analysis

A Guide to Identifying and Mitigating Matrix Effects

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in bioanalysis: the matrix effect. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound in biological matrices.

Category 1: Understanding and Identifying Matrix Effects

Q1: What are matrix effects and how do they impact my this compound quantification?

A1: The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[3][4] The primary cause in electrospray ionization (ESI) is competition for charge or access to the droplet surface between this compound and matrix components within the ion source.[5][6]

Q2: How can I quantitatively assess the matrix effect in my this compound assay?

A2: The most widely accepted method is the post-extraction spike comparison .[7] This involves comparing the peak response of this compound spiked into an extracted blank matrix (Set B) with the response of this compound in a pure, neat solvent (Set A) at the same concentration.

The Matrix Factor (MF) is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Regulatory bodies like the FDA require a thorough assessment of matrix effects during bioanalytical method validation to ensure data reliability.[8][9]

Q3: What are the most common sources of matrix effects in plasma/urine samples for this compound analysis?

A3: For plasma and serum samples, phospholipids are a major cause of matrix effects, particularly ion suppression in ESI-MS.[10][11] These endogenous lipids are abundant and can co-elute with the analyte, interfering with the ionization process.[11] Other sources include salts, endogenous metabolites, and co-administered drugs.[7]

Category 2: Sample Preparation Strategies to Minimize Matrix Effects

Q4: What is the best sample preparation technique for this compound to reduce matrix effects?

A4: The choice depends on the required sensitivity and the complexity of the matrix. The three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Pros Cons Matrix Effect Reduction
Protein Precipitation (PPT) Simple, fast, inexpensive.[12]Results in a "dirty" extract; high risk of significant matrix effects, especially from phospholipids.[13][14]Poor to Moderate
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT; can remove salts and some polar interferences.More labor-intensive; requires solvent optimization.Moderate to Good
Solid-Phase Extraction (SPE) Provides the cleanest extracts by selectively isolating the analyte.[15][16]Requires method development; can be more expensive.[14]Good to Excellent

For this compound, which is a weak base, a well-developed SPE method is often the most effective at minimizing matrix effects and achieving the best sensitivity.[17][18]

Q5: I'm seeing significant ion suppression with Protein Precipitation. What should I try next?

A5: If PPT is causing issues, the next logical step is to implement a more selective sample cleanup technique. Solid-Phase Extraction (SPE) or specialized phospholipid removal plates/cartridges are highly recommended.[10][14] These methods are specifically designed to remove the interfering phospholipids that are likely not removed by PPT.[11][12] Alternatively, Liquid-Liquid Extraction (LLE) can also offer a cleaner sample than PPT.[16]

Q6: Can you provide a starting protocol for Solid-Phase Extraction (SPE) for this compound from plasma?

A6: Yes. Since this compound is a weak base, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can be effective. Here is a general starting protocol using a polymeric reversed-phase sorbent like Strata-X.

Protocol: SPE for this compound from Plasma

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Sample Load:

    • Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water to acidify the sample and ensure this compound is protonated (positively charged).

    • Load the entire pre-treated sample onto the cartridge.

  • Wash:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of 20% methanol in water to remove moderately polar interferences.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte for efficient release from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Category 3: Chromatographic and Mass Spectrometric Solutions

Q7: How can I optimize my HPLC/UHPLC method to separate this compound from interfering matrix components?

A7: Chromatographic optimization is key.

  • Increase Resolution: Use a high-efficiency column (e.g., sub-2 µm particle size or core-shell technology).

  • Gradient Elution: Employ a shallow gradient to better separate this compound from early-eluting phospholipids and other interferences.

  • Divert Valve: Use a divert valve to direct the initial, highly polar matrix components (which elute just after the void volume) to waste instead of the MS source.[19] This significantly reduces source contamination.

Q8: Can changing my ESI source parameters help reduce matrix effects?

A8: Yes, optimizing ESI source parameters can help, although it may not eliminate the effect entirely. Experiment with:

  • Capillary Voltage: Adjusting the voltage can sometimes favor the ionization of your analyte over interfering species.[20]

  • Gas Temperatures and Flow Rates: Increasing nebulizer and desolvation gas flows and temperatures can improve desolvation efficiency, which can help mitigate suppression caused by non-volatile matrix components.[20]

Q9: Are there specific MS/MS transitions for this compound that are less prone to interference?

A9: While specific transitions are analyte-dependent, it is always advisable to monitor at least two MRM (Multiple Reaction Monitoring) transitions for your analyte. If one transition shows interference or suppression, the other may be unaffected. For this compound (molecular weight ~369.36 g/mol )[21], common precursor ions in positive mode would be [M+H]+ at m/z 370.1. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Choosing a higher mass product ion can sometimes reduce interference from the low-mass chemical noise.

Category 4: Use of Internal Standards for Correction

Q10: What is the best type of internal standard (IS) to use for this compound analysis?

A10: The gold standard is a Stable Isotope-Labeled (SIL) internal standard (e.g., this compound-d4).[3][22][23] A SIL-IS is chemically identical to the analyte and will co-elute perfectly.[5] Therefore, it experiences the exact same degree of matrix effect (suppression or enhancement) and extraction variability as this compound. This allows for highly accurate correction, as the ratio of the analyte to the SIL-IS remains constant.[4]

If a SIL-IS is not available, a structural analog (e.g., Omeprazole, Pantoprazole) can be used, but it is critical to verify that it co-elutes closely with this compound and experiences a similar matrix effect.[24]

Q11: My internal standard is also showing matrix effects. What does this mean and how do I fix it?

A11: This is expected, and it is precisely why an internal standard is used. The key is not whether the IS shows a matrix effect, but whether it experiences the same matrix effect as the analyte. To verify this, you should calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) .

IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

According to FDA guidelines, the coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of matrix should be ≤15%.[8][25] If this criterion is met, the internal standard is effectively compensating for the matrix effect. If not, you must revisit your sample preparation and chromatography to reduce the overall matrix effect.

Troubleshooting Guides and Visual Workflows

Guide 1: Systematic Approach to Troubleshooting Matrix Effects

This workflow provides a logical sequence of steps to identify and resolve matrix effect issues.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification Start Suspected Matrix Effect (Poor Accuracy/Precision) AssessMF Calculate Matrix Factor (MF) using Post-Extraction Spike Start->AssessMF CheckMF Is |MF - 1| > 0.15? AssessMF->CheckMF OptimizeCleanup Improve Sample Cleanup (PPT -> LLE/SPE) CheckMF->OptimizeCleanup Yes End Method Validated CheckMF->End No OptimizeLC Optimize Chromatography (Gradient, Divert Valve) OptimizeCleanup->OptimizeLC UseSIL_IS Implement Stable Isotope-Labeled IS OptimizeLC->UseSIL_IS ReassessMF Re-evaluate IS-Normalized Matrix Factor in 6+ Lots UseSIL_IS->ReassessMF CheckCV Is %CV <= 15%? ReassessMF->CheckCV CheckCV->OptimizeCleanup No CheckCV->End Yes

Caption: A systematic workflow for identifying, mitigating, and validating the correction of matrix effects.

Guide 2: Protocol for Phospholipid Removal

Phospholipids are notorious for causing ion suppression. Specialized phospholipid removal plates (e.g., HybridSPE®, Ostro™) combine the simplicity of protein precipitation with the selectivity of SPE for removing phospholipids.

Protocol: Phospholipid Removal using a Pass-Through Plate

  • Sample Addition: Add 100 µL of plasma sample to the well of the phospholipid removal plate.

  • Protein Precipitation & IS Addition: Add 300 µL of acetonitrile containing your internal standard. This step precipitates the proteins.

  • Mix: Mix thoroughly (e.g., vortex for 1 minute) to ensure complete protein precipitation.

  • Filtration: Apply vacuum or positive pressure to the plate. The protein precipitate and phospholipids are retained by the packed bed, while the analyte and internal standard pass through into the collection plate.

  • Analysis: The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

This "pass-through" method is extremely fast and effective at removing over 99% of phospholipids, significantly reducing matrix effects and improving assay robustness.[14]

G cluster_workflow Phospholipid Removal Workflow cluster_plate Plate Cross-Section A 1. Add Plasma Sample + Acetonitrile with IS to Phospholipid Removal Well B 2. Vortex to Mix & Precipitate Proteins A->B C 3. Apply Vacuum / Pressure B->C D 4. Collect Clean Filtrate (Ready for Injection) C->D Top Sample + ACN Bed [ Zirconia-coated particles bind phospholipids ] [ Filter retains proteins ] Bottom Analyte + IS Pass Through

Caption: Workflow for phospholipid removal using a pass-through sample preparation plate.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 945-948.
  • Cortese, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3745.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257.
  • Annesley, T. M. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America, 33(7), 474-481.
  • OMICS International. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Cortese, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3745.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2747-2755.
  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001).
  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.).
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Li, W., et al. (2008). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1485-1489.
  • Zarapkar, S. S., et al. (2000). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 147-152.
  • Phenomenex. (n.d.).
  • Oxford Academic. (n.d.). Development of Solid-Phase Extraction and HPLC Method for Simultaneous Estimation of Ilaprazole and Glimepiride in Rat Plasma: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study.
  • Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research.
  • Open Chemistry. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Conference Proceedings Journal, 6(1).
  • Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-1186.
  • Agilent. (2011).
  • ResearchGate. (n.d.). Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry.
  • Szabo-Scandic. (n.d.). Analytical & Isotopically Labeled Standards - Biochemicals. Retrieved from [Link]

  • PharmaCompass. (n.d.). Lansoprazole | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Levolansoprazole Synthesis for Enhanced Chiral Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Levolansoprazole, the (R)-(+)-enantiomer of lansoprazole, with a focus on troubleshooting and refining experimental procedures to achieve high chiral purity. As the therapeutically active enantiomer, ensuring its stereochemical integrity is paramount for drug safety and efficacy.[1][2] This document moves beyond standard protocols to explain the underlying principles and rationale for key experimental steps.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in synthesizing enantiomerically pure this compound?

A1: The primary challenge lies in the stereoselective oxidation of the prochiral sulfide precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, to the corresponding (R)-sulfoxide.[3][4] Conventional oxidation methods often yield a racemic mixture of lansoprazole, requiring subsequent, often complex and costly, chiral resolution steps.[3]

Q2: Why is achieving high chiral purity for this compound clinically important?

A2: this compound, also known as dexlansoprazole, exhibits a different pharmacokinetic profile compared to its (S)-enantiomer.[5][6][7] Specifically, it has a slower clearance rate, leading to higher plasma concentrations and a more sustained therapeutic effect.[1] Administering the pure (R)-enantiomer improves therapeutic outcomes and reduces potential off-target effects associated with the (S)-enantiomer.[1][8]

Q3: What are the primary strategies for obtaining enantiomerically pure this compound?

A3: There are two main approaches:

  • Asymmetric Synthesis: This involves the direct, stereoselective oxidation of the sulfide precursor to the desired (R)-enantiomer using a chiral catalyst or reagent. This is generally the preferred method for large-scale production due to its efficiency.[3][9]

  • Chiral Resolution: This method starts with a racemic mixture of lansoprazole and separates the two enantiomers.[10] While effective, it can be less economical as it involves discarding the unwanted (S)-enantiomer or implementing a racemization process.

Troubleshooting Guide: Asymmetric Synthesis of this compound

Issue 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common hurdle in asymmetric synthesis. The following sections detail potential causes and solutions.

Potential Cause A: Inefficient Chiral Catalyst System

The choice and preparation of the chiral catalyst are critical. The modified Sharpless asymmetric oxidation, often employing a titanium isopropoxide/diethyl tartrate (DET) complex, is a well-established method.[9]

  • Troubleshooting Steps:

    • Catalyst Integrity: Ensure the titanium(IV) isopropoxide is fresh and has not been exposed to moisture, which can lead to the formation of inactive titanium dioxide.

    • Ligand Purity: The chiral ligand, typically (+)-diethyl L-tartrate for the (R)-enantiomer, must be of high optical purity.

    • Stoichiometry: The molar ratio of the catalyst components is crucial. A common starting point is a 1:2 ratio of Ti(O-i-Pr)₄ to (+)-DET. Experiment with slight variations to optimize for your specific reaction conditions.

    • Water Content: The presence of a controlled amount of water can significantly influence the enantioselectivity of the oxidation.[9] Systematically vary the water content to find the optimal level.

Potential Cause B: Non-Optimal Reaction Conditions

Temperature, solvent, and oxidant addition rate all play a significant role in the stereoselectivity of the reaction.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature, typically between -20°C and 0°C, to enhance enantioselectivity. Use a reliable cooling bath and monitor the internal reaction temperature closely.

    • Solvent Effects: Toluene is a commonly used solvent. However, exploring other non-polar, aprotic solvents may improve results.

    • Oxidant Addition: Use a suitable oxidizing agent, such as cumene hydroperoxide (CHP), and add it slowly to the reaction mixture to maintain temperature control and minimize side reactions. A syringe pump is recommended for precise control.

Experimental Workflow: Asymmetric Oxidation of Lansoprazole Precursor

This protocol outlines a typical asymmetric oxidation procedure for synthesizing this compound.

Asymmetric Oxidation Workflow cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation catalyst_prep 1. Charge reactor with Toluene and Ti(O-i-Pr)₄ add_det 2. Add (+)-DET at room temperature catalyst_prep->add_det add_water 3. Add controlled amount of water add_det->add_water stir_catalyst 4. Stir for 30-60 min add_water->stir_catalyst cool_reactor 5. Cool catalyst mixture to -5 to 0°C stir_catalyst->cool_reactor add_sulfide 6. Add sulfide precursor in Toluene cool_reactor->add_sulfide add_oxidant 7. Slowly add Cumene Hydroperoxide (CHP) add_sulfide->add_oxidant stir_reaction 8. Stir for 2-4 hours at -5 to 0°C add_oxidant->stir_reaction quench 9. Quench with aqueous Na₂SO₃ stir_reaction->quench phase_sep 10. Separate organic and aqueous layers quench->phase_sep extract 11. Extract aqueous layer with Toluene phase_sep->extract wash_org 12. Wash combined organic layers extract->wash_org concentrate 13. Concentrate under vacuum wash_org->concentrate crystallize 14. Crystallize from a suitable solvent system concentrate->crystallize

Caption: Workflow for the asymmetric synthesis of this compound.

Troubleshooting Guide: Chiral Purification

Issue 2: Incomplete Separation of Enantiomers by Chiral HPLC

Achieving baseline separation of lansoprazole enantiomers is essential for accurate purity assessment and for preparative-scale purification.

Potential Cause A: Incorrect Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor for successful chiral separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for separating proton pump inhibitors.[5][11]

  • Recommended CSPs:

    • Chiralcel OD: (Cellulose tris(3,5-dimethylphenylcarbamate))[5]

    • Chiralpak AS: (Amylose tris((S)-1-phenylethylcarbamate))[5]

    • Chiralpak IC: (Cellulose tris(3,5-dichlorophenylcarbamate))[12]

Potential Cause B: Suboptimal Mobile Phase Composition

The mobile phase composition, including the organic modifier and any additives, significantly impacts the resolution of enantiomers.

  • Troubleshooting Steps:

    • Organic Modifier: For normal-phase HPLC, a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is common. Systematically vary the ratio of hexane to alcohol to optimize the separation.[11]

    • Additives: Small amounts of an acidic or basic additive can improve peak shape and resolution. For lansoprazole, a basic additive like diethylamine (DEA) is often beneficial.

    • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature also plays a role; operating at a controlled, slightly elevated temperature (e.g., 40°C) can enhance efficiency.[11]

ParameterStarting ConditionTroubleshooting ActionRationale
Chiral Stationary Phase Chiralcel OD-HSwitch to Chiralpak AD-H or Chiralpak ICDifferent chiral recognition mechanisms may provide better selectivity.
Mobile Phase n-Hexane:Isopropanol (80:20)Vary ratio (e.g., 90:10, 70:30)Modifies the polarity and strength of the mobile phase, affecting retention and selectivity.
Additive NoneAdd 0.1% Diethylamine (DEA)Reduces peak tailing by minimizing interactions with residual silanols on the silica support.
Flow Rate 1.0 mL/minDecrease to 0.8 mL/minIncreases the number of theoretical plates, potentially improving resolution.
Temperature AmbientSet to 40°CCan improve mass transfer kinetics and column efficiency.[11]

Table 1: Troubleshooting Parameters for Chiral HPLC Separation of Lansoprazole Enantiomers.

Analytical Method: Chiral Purity Determination by HPLC

This section provides a detailed protocol for the analytical determination of the enantiomeric purity of a this compound sample.

Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve 1. Accurately weigh ~10 mg of sample add_solvent 2. Dissolve in mobile phase to 1 mg/mL dissolve->add_solvent filter_sample 3. Filter through a 0.45 µm filter add_solvent->filter_sample inject 4. Inject 10 µL onto the column filter_sample->inject run_hplc 5. Elute with mobile phase (e.g., Hexane:IPA:DEA 80:20:0.1) inject->run_hplc detect 6. Detect at 285 nm run_hplc->detect integrate 7. Integrate peak areas for both enantiomers detect->integrate calculate_ee 8. Calculate enantiomeric excess (% ee) integrate->calculate_ee

Caption: Workflow for determining the chiral purity of this compound via HPLC.

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Where:

  • Area(R) is the peak area of the (R)-enantiomer (this compound).

  • Area(S) is the peak area of the (S)-enantiomer.

References

  • Katsuse, H., et al. (1996). Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans. Pharmaceutical Research, 13(4), 611-615. [Link]

  • PharmaCompass. (n.d.). LANSOPRAZOLE. Retrieved from [Link]

  • Raju, M. N., et al. (2011). An efficient synthesis of dexlansoprazole employing asymmetric oxidation strategy. Tetrahedron Letters, 52(42), 5464-5466. [Link]

  • Reddy, B. R., et al. (2007). An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API. Organic Process Research & Development, 11(5), 878-881. [Link]

  • Szabó, Z. I., et al. (2019). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. Electrophoresis, 40(18-19), 2411-2419. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (R)-lansoprazole 25. Retrieved from [Link]

  • Han, J. H., et al. (2010). Process for preparing (R)-(+)-lansoprazole and intermediate used therein. WIPO Patent WO/2010/068049. [Link]

  • PharmaCompass.com. (n.d.). LANSOPROZOLE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Nwaneri, M. G. U., et al. (2022). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Mediterranean Journal of Medical Research, 2(4), 204-216. [Link]

  • Becker, J. C., et al. (2009). Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction. BMC Gastroenterology, 9, 69. [Link]

  • Google Patents. (n.d.). CN108084158A - The preparation method of R-lansoprazole.
  • National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558148A - Synthesis process of lansoprazole important intermediate.
  • ResearchGate. (n.d.). Synthesis of the impurities of lansoprazole. Retrieved from [Link]

  • Dvořák, Z., et al. (2014). Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines. PLoS ONE, 9(6), e98225. [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Langtry, H. D., & Wilde, M. I. (1997). Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses. Drugs, 54(3), 473-500. [Link]

  • Matějková, R., & Slezáčková, H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. [Link]

  • Dr.Oracle. (n.d.). What is the mechanism of action of Lansoprazole (Proton Pump Inhibitor - PPI)? Retrieved from [Link]

  • Wang, J., et al. (2010). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Beilstein Journal of Organic Chemistry, 6, 1036-1042. [Link]

  • Miura, M., et al. (2005). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 59(3), 288-296. [Link]

  • Gąsiorowska, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6204. [Link]

  • Bonato, P. S., et al. (2006). Enantioselective disposition of omeprazole, pantoprazole, and lansoprazole in a same Brazilian subjects group. Chirality, 18(5), 334-340. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Li, Y., et al. (2015). Enantioselective determination of (R)- and (S)-lansoprazole in human plasma by chiral liquid chromatography with mass spectrometry and its application to a stereoselective pharmacokinetic study. Journal of Separation Science, 38(21), 3743-3751. [Link]

  • Ialenti, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(22), 5431. [Link]

Sources

Enhancing the stability of Levolansoprazole in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Enhancing the Stability of Levolansoprazole in Long-Term Storage.

Technical Support Center: this compound Stability

A Guide for Researchers and Formulation Scientists

Introduction

This compound, the S-enantiomer of lansoprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] Like other benzimidazole derivatives, its therapeutic efficacy is intrinsically linked to its chemical stability—a significant challenge for researchers and formulation professionals. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address the common stability issues encountered during the long-term storage of this compound. As Senior Application Scientists, our goal is to explain the causality behind these challenges and offer robust solutions to ensure the integrity of your research and development efforts.

Section 1: The Root Cause of Instability: Understanding Degradation Pathways

A thorough understanding of why this compound degrades is the first step toward preventing it. The molecule's core structure, a sulfinyl benzimidazole, is inherently susceptible to several environmental factors.

FAQ: What are the primary factors that cause this compound to degrade?

This compound's degradation is primarily triggered by four key factors: pH, moisture, oxidation, and light. These factors can act independently or synergistically to compromise the molecule's integrity.

  • Acid-Catalyzed Degradation: This is the most significant factor. In acidic environments (low pH), this compound undergoes a rapid chemical rearrangement to form a tetracyclic sulfonamide, which is the active form that binds to the proton pump.[3] However, this activation process is irreversible, and if it occurs in a storage vial rather than at the target site, the drug is rendered inactive. The degradation rate increases significantly as the pH drops below 7.0.[4][5][6]

  • Hydrolysis (Moisture): this compound is susceptible to decomposition in the presence of water, especially when combined with acidic or strongly basic conditions.[7][8] Traces of moisture within a solid formulation can create micro-environments that accelerate degradation.

  • Oxidation: The sulfoxide group in this compound is prone to oxidation, which can convert it into the corresponding sulfone derivative.[7][9] This sulfone is an inactive impurity and its formation represents a direct loss of the active pharmaceutical ingredient (API).

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[4] Studies on similar PPIs have shown that microencapsulation can enhance photostability by physically blocking light penetration.[10]

  • Thermal Stress: While some studies indicate this compound is relatively stable under dry heat[9][11], its stability can be compromised at elevated temperatures, especially in the presence of moisture or other reactive species.[6]

cluster_Degradation This compound Degradation cluster_Triggers Degradation Triggers cluster_Products Degradation Products levo This compound (Active) sulfone Sulfone Impurity levo->sulfone Degrades into sulfide Sulfide Impurity levo->sulfide Degrades into other Other Degradants (e.g., Benzimidazoles) levo->other Degrades into acid Acidic pH acid->levo moisture Moisture (Hydrolysis) moisture->levo oxygen Oxidants oxygen->levo light Light (UV) light->levo

Caption: Key triggers leading to the degradation of this compound.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My this compound solution is rapidly losing potency, showing a significant drop in the main peak on HPLC within hours. What is the most likely cause and how do I fix it?

Likely Cause: The most probable culprit is an inappropriate pH of your solution. This compound is extremely acid-labile.[5][6] If your solvent system, buffer, or any excipients are even slightly acidic, you will observe rapid degradation.

Troubleshooting Protocol: pH Screening for Optimal Stability

This protocol will help you identify the pH at which your this compound formulation exhibits maximum stability.

  • Prepare a Buffer Series: Prepare a series of buffers (e.g., phosphate, borate) ranging from pH 7.0 to 10.0 in 0.5 pH unit increments. Ensure all buffer components are of high purity.

  • Solution Preparation: Prepare solutions of this compound at a fixed concentration (e.g., 1 mg/mL) in each buffer. Protect the solutions from light by using amber vials.

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution using a validated stability-indicating HPLC method to determine the initial concentration (100% level).

  • Incubation: Store aliquots of each solution under controlled conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH).

  • Time-Point Analysis: Analyze the solutions at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Data Evaluation: Plot the percentage of this compound remaining versus time for each pH. The pH that shows the slowest rate of degradation is the optimal pH for your formulation. Research indicates that a weakly basic pH is ideal for minimizing degradation.[6][7]

Q2: I'm observing new, unidentified peaks in my HPLC chromatogram after storing my this compound sample. How do I identify these degradants?

Solution: You need to perform a forced degradation (stress testing) study. This is a systematic process outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2) to generate potential degradation products and demonstrate the specificity of your analytical method.[11]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions: Expose the drug to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.[12]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.[12]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal Degradation: Store the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Neutralization and Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a high-resolution method like UPLC-ESI-HRMS to identify and characterize the degradation products.[9][11] The mass-to-charge ratio (m/z) and fragmentation patterns will help elucidate the structures of the new peaks.

  • Method Validation: Run the stressed samples on your HPLC method. The method is considered "stability-indicating" if it can resolve the main this compound peak from all the degradation product peaks.

start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze via HPLC & LC-MS/MS stress->analyze identify Identify Degradation Peaks (Mass & Fragmentation) analyze->identify validate Confirm Method Specificity (Peak Resolution) identify->validate

Caption: Workflow for identifying degradation products via forced degradation.

Table 1: Common Degradation Products of Lansoprazole Under Stress Conditions

Stress ConditionMajor Degradation Products ObservedReference
Acidic HydrolysisSulfide derivative, Benzimidazole derivatives (DP-1, DP-2, DP-3)[9][13]
Basic HydrolysisUnique high molecular weight impurity, DP-4[9][12]
OxidativeSulfone derivative (DP-6, DP-7), N-Oxide[9][14]
PhotolyticBenzimidazoles, Dianilines, Pyridines[4]

Section 3: Proactive Stabilization Strategies & Protocols

Preventing degradation from the start is the most effective strategy. This involves careful formulation design and selection of appropriate excipients and storage conditions.

FAQ: What are the most effective formulation strategies to enhance this compound's long-term stability?

The most successful strategies focus on controlling the drug's microenvironment to eliminate triggers for degradation.

  • Incorporate Alkaline Stabilizers: The inclusion of a basic compound is the most common and effective method.[6] These agents create a micro-pH that is weakly basic, preventing acid-catalyzed degradation.

  • Lyophilization (Freeze-Drying): For parenteral formulations, lyophilization removes water to a very low level, preventing hydrolysis and enhancing long-term stability.[15] The resulting sterile powder is reconstituted just before use.

  • Enteric Coating: For oral solid dosage forms, an enteric coating is applied. This polymer-based barrier is resistant to the low pH of the stomach but dissolves in the higher pH of the small intestine, thus protecting the drug from acidic degradation.[6][10]

  • Moisture and Light Protection: Always use tightly sealed containers with desiccants and store in amber or other light-blocking packaging.[16][17]

  • Controlled Temperature Storage: Storing the product under refrigerated (2-8°C) or controlled room temperature conditions can significantly slow the rate of degradation reactions.[16][17][18]

Table 2: Comparison of Common Alkaline Stabilizers

StabilizerChemical FormulaKey PropertiesReference
MeglumineC₇H₁₇NO₅Acts as a solubilizer and pH stabilizer. Used in injectable formulations.[15]
Magnesium OxideMgOA strong alkalizing agent used in solid dosage forms. Improves extrudability.[6]
Sodium BicarbonateNaHCO₃Commonly used to create extemporaneous oral suspensions. Provides a buffered alkaline pH.[16][17][18]
Dibasic Sodium PhosphateNa₂HPO₄Shown to be a highly efficient stabilizer against degradation.[6]

Protocol: Preparation of a Stabilized Extemporaneous Oral Suspension

This protocol is based on published methods for creating a stable suspension for immediate use.[17][18]

  • Vehicle Preparation: Prepare an 8.4% w/v solution of sodium bicarbonate in purified water. This will serve as the alkaline vehicle.

  • Drug Dispersion: Carefully open the required number of this compound capsules to obtain the desired amount of drug.

  • Mixing: Suspend the this compound powder in the sodium bicarbonate vehicle to achieve the target concentration (e.g., 3 mg/mL).

  • Storage: Transfer the suspension to amber-colored oral syringes or bottles to protect from light.

  • Stability & Storage: This suspension should be stored under refrigeration (2-8°C). Studies have shown stability for up to 7-14 days under these conditions.[16][17] Stability at room temperature is much shorter, often less than 48 hours.[16][18]

Section 4: Analytical Best Practices for Stability Assessment

A robust analytical method is the foundation of any stability study. Without it, you cannot trust your results.

FAQ: What constitutes a robust stability-indicating analytical method for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. For HPLC, this means the method must be proven to separate the this compound peak from all known degradation products and any potential impurities from excipients.

Key Validation Parameters for a Stability-Indicating HPLC Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated using the forced degradation samples.

  • Linearity: The method produces results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[19]

Caption: Core components of a validated stability-indicating method.

References

  • Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study. (2024). PMC - NIH.
  • Degradation of lansoprazole and omeprazole in the aqu
  • Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. (2017). Journal of Mass Spectrometry.
  • Method of stabilizing lansoprazole. (2004).
  • Preformulation investigation of the novel proton pump inhibitor lansoprazole. (2000). Drug Development and Industrial Pharmacy.
  • Stereoselective Disposition of Proton Pump Inhibitors. (2004). Semantic Scholar.
  • Stabilization of a new antiulcer drug (Lansoprazole) in the solid dosage forms. (2011). Asian Journal of Pharmaceutical Sciences.
  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2018). SciSpace.
  • Lansoprazole. Wikipedia.
  • A Critical Appraisal of Enantiomer Concept of Proton Pump Inhibitors.
  • Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. (2002). British Journal of Clinical Pharmacology.
  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of antioxidants 3H-benzimidazole-2-thiones. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc.
  • Degradation of lansoprazole at different pH.
  • Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products.
  • Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. (2014). International Journal of Pharmaceutical Compounding.
  • Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. (2012).
  • Lansoprazole Drug Inform
  • Stability of extemporaneously prepared lansoprazole suspension at two temperatures. (2014). International Journal of Pharmaceutical Compounding.
  • Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. (1998). Journal of Pharmaceutical Sciences.
  • Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes. (2000). The Annals of Pharmacotherapy.
  • Degradation of lansoprazole and omeprazole in the aquatic environment.
  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS studies for identification of degradation products. (2023). An-Najah University Journal for Research.
  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (2022). International Journal of Engineering, Science and Technology.
  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (2015). Scientific Research Publishing.
  • Isolation and identification of the major degradation product in lansoprazole capsule during stability studies. (2010). TSI Journals.
  • FORMULATION DEVELOPMENT, OPTIMIZATION, AND EVALUATION OF LANSOPRAZOLE LOADED NANOSUSPENSION. (2022).
  • Improvement in photostability of pantoprazole sodium by microencapsulation. (2013). PDA Journal of Pharmaceutical Science and Technology.
  • Lansoprazole (Oral Route) Description and Brand Names. Mayo Clinic.
  • Preparation and stability study of lansoprazole for injection.

Sources

Technical Support Center: Optimizing Levolansoprazole Activity in Cell Culture via pH Management

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for utilizing Levolansoprazole in cell culture experiments. This compound, the (S)-enantiomer of lansoprazole, is a potent proton pump inhibitor (PPI) that is invaluable for studying acid-related cellular processes.[1][2] However, its efficacy is critically dependent on environmental pH. This guide provides in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and reproducibility of your results. We will explore the foundational principles of this compound's pH-dependent activity, provide detailed protocols for media preparation, and offer a comprehensive troubleshooting guide.

Part 1: Foundational Principles & FAQs

This section addresses the fundamental "why" behind the critical need for pH management in this compound experiments.

FAQ 1: How does this compound work, and why is pH the most critical experimental variable?

This compound is a prodrug, meaning it is administered in an inactive form and requires conversion within a specific environment to become pharmacologically active.[] This activation process is entirely dependent on an acidic pH.

  • Stability vs. Activation: The core challenge of using this compound in vitro lies in its dual relationship with pH.

    • Stability: The prodrug is highly unstable in acidic conditions and stable in neutral to alkaline solutions.[4][5][6] Its half-life in a solution at pH 5.0 is approximately 30 minutes, but this extends to around 18 hours at pH 7.0.[5][7] Therefore, stock solutions and initial treatment media must be maintained at a neutral or slightly alkaline pH to prevent premature degradation.

    • Activation: To inhibit its target, the H+/K+-ATPase proton pump, this compound must accumulate in an acidic cellular compartment (such as lysosomes or secretory canaliculi) where the low pH catalyzes its conversion into the active form, a reactive thiophilic sulfenamide.[][8][9] This active molecule then forms a covalent bond with cysteine residues on the proton pump, leading to irreversible inhibition.[]

This creates a delicate experimental balance: the compound must remain stable long enough to reach the cells, but the cellular target environment must be acidic enough to activate it.

G cluster_0 Extracellular / Cytosol (pH ≈ 7.4) cluster_1 Acidic Compartment (pH < 5.0) cluster_2 Target Enzyme A This compound (Inactive Prodrug) B Cell Membrane A->B Diffusion C Protonation & Conversion B->C D Active Sulfenamide C->D E H+/K+-ATPase (Proton Pump) D->E Covalent Bonding F Inhibition of H+ Transport E->F

Figure 1: pH-Dependent Mechanism of this compound. The prodrug is stable at neutral pH but is converted to its active form in acidic compartments to inhibit the proton pump.

FAQ 2: What are the key physicochemical properties of this compound I should know?

Understanding these properties is essential for proper handling, storage, and application in your experiments.

PropertyValue / DescriptionSignificance for Cell CultureReference(s)
Drug Class Proton Pump Inhibitor (PPI)A class of drugs that irreversibly block the H+/K+-ATPase enzyme.[2][10]
Molecular Formula C₁₆H₁₄F₃N₃O₂SFor calculating molarity of solutions.[2][7]
pKa Weak base with a pKa1 around 4.0.This property allows the drug to accumulate in acidic cellular compartments.[8][11]
Aqueous Solubility Practically insoluble in water. Freely soluble in DMSO.Stock solutions must be prepared in an organic solvent like DMSO.[4][7][12]
pH Stability Decomposes rapidly in acidic solutions (pH < 6). Stable in neutral to alkaline solutions (pH > 7).Stock solutions should be buffered to an alkaline pH if not used immediately. Treatment media pH must be carefully controlled.[5][6][13]
Activation Acid-catalyzed conversion to the active sulfenamide form occurs at low pH (< 5).The target cellular environment must be acidic for the drug to function.[][9]

Table 1: Key Physicochemical Properties of this compound.

Part 2: Experimental Protocols & Methodologies

This section provides validated, step-by-step protocols for preparing solutions and media.

FAQ 3: How should I prepare and store this compound stock solutions?

Incorrect preparation of the stock solution is a primary source of experimental failure. Due to its poor aqueous solubility and instability at acidic pH, a specific protocol must be followed.

Protocol 1: Preparation of this compound Stock Solution

  • Solvent Selection: Use high-quality, sterile, anhydrous Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.[4]

  • Calculation: Determine the mass of this compound powder needed to achieve a high-concentration stock (e.g., 10-20 mM). Preparing a high concentration minimizes the volume of DMSO added to your final culture medium, reducing potential solvent toxicity.

  • Dissolution:

    • Aseptically weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting & Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile tubes.

    • Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[1] Protect from light.[1]

  • Crucial Handling Notes:

    • Use Freshly: It is strongly recommended to prepare stock solutions fresh or use a freshly thawed aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles.

    • Avoid Aqueous Storage: Do not store this compound in aqueous or buffered solutions for extended periods, as it will degrade, even at neutral pH.[5]

FAQ 4: How do I prepare cell culture media with a modified (lower) pH for my experiment?

Most standard cell culture media are buffered to a pH of 7.2-7.4 for optimal cell growth.[14] To study this compound's effects, you may need to transiently expose cells to a lower pH. This requires careful adjustment and sterile technique.

Protocol 2: Sterile Adjustment of Cell Culture Media pH

  • Prerequisites: You will need a calibrated pH meter, sterile 1N HCl, sterile 1N NaOH, a sterile magnetic stir bar, and a sterile filtration unit (0.22 µm pore size).[15][16]

  • Calibration: Calibrate your pH meter at the experimental temperature (e.g., 37°C) using appropriate standards (pH 4, 7, and 10), as pH readings are temperature-dependent.[16]

  • Initial Measurement:

    • Place your basal medium (without serum or other sensitive supplements) in a sterile beaker with a sterile stir bar.

    • Aseptically place the calibrated pH electrode into the solution and measure the starting pH.

  • pH Adjustment:

    • While the solution is stirring gently, add sterile 1N HCl drop-by-drop to lower the pH.[15]

    • Allow the reading to stabilize after each addition before adding more. This prevents overshooting the target pH.

    • If you overshoot, you can use sterile 1N NaOH to bring the pH back up.

  • Anticipate pH Shift: Be aware that the pH may rise by 0.1 to 0.3 units upon filtration due to the loss of dissolved CO₂.[17][18] It is advisable to adjust the pH to 0.2 units below your final target pH.[17]

  • Sterile Filtration: Once the desired pH is reached, immediately filter the medium through a 0.22 µm sterile filter into a sterile storage bottle to remove any potential contaminants introduced during the process.[15][18]

  • Final Steps: Add heat-sensitive supplements like fetal bovine serum (FBS) and antibiotics after pH adjustment and filtration. Aseptically take a small sample to confirm the final pH.

Figure 2: Workflow for Sterile Preparation of pH-Adjusted Cell Culture Media.

FAQ 5: What are the potential off-target effects of altering media pH on my cells?

Altering the extracellular pH is a significant stressor and can have profound effects on cell physiology, independent of this compound's activity. Deviation from the optimal 7.2-7.4 range can impact cell health.

  • Cytotoxicity: Both excessively acidic and alkaline environments can reduce cell viability and proliferation.[19][20] For example, one study on HepG2 cells showed a significant decrease in viability at a pH of 6.4 and below, as well as at pH 7.8 and above.[19]

  • Morphological Changes: Acidic conditions can cause cells to become more spindle-shaped, while alkaline media may lead to a more spherical morphology and reduced adhesion.[19]

  • Metabolic Shifts: Cellular metabolism is tightly regulated by pH. Altering the extracellular pH can disrupt fundamental processes.

Cell TypepH ConditionObserved EffectReference(s)
HepG2 Acidic (pH ≤ 6.4)Significant decrease in viability.[19]
HepG2 Alkaline (pH ≥ 7.8)Significant decrease in viability and proliferation.[19]
Fibroblasts AcidicDecreased cell viability.[20]
Fibroblasts Alkaline (pH 8.5-9.5)Increased proliferation.[21]
Keratinocytes Alkaline (pH 8.5)Increased proliferation.[21]

Table 2: Reported Effects of Extracellular pH on Various Cell Lines in vitro.

Self-Validating Experimental Design: To account for these effects, your experiment must include a "pH-Adjusted Media Control" group. This group receives the pH-adjusted media containing the same concentration of DMSO as the treatment group but without this compound. This allows you to distinguish between pH-induced effects and drug-specific effects.

Part 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or No Drug Effect 1. This compound Degradation: The stock solution was improperly stored, repeatedly freeze-thawed, or the treatment media was prepared long before use, allowing the drug to degrade.• Prepare a fresh stock solution in sterile DMSO immediately before the experiment.[4]• Add the drug to the pH-adjusted media just before treating the cells.
2. Lack of Activation: The target cellular compartment in your specific cell line is not sufficiently acidic to activate the prodrug.• Confirm the presence and activity of proton pumps in your cell model.• Consider using a positive control agent known to work in your system.
3. Incorrect pH Measurement: The pH meter was not calibrated correctly, or measurements were taken at the wrong temperature.• Always calibrate the pH meter with fresh buffers before use.[16] • Ensure the media temperature has stabilized before taking a final reading.
High Cell Death in All Groups (Including Controls) 1. pH-Induced Cytotoxicity: The adjusted pH is outside the tolerated range for your cell line.• Run a preliminary experiment to determine the pH tolerance of your cells by culturing them in media of various pH values (e.g., 7.4, 7.0, 6.8, 6.5, 6.0) for the duration of your planned experiment and assessing viability.[19][21]
2. Contamination: Non-sterile technique during pH adjustment introduced bacteria or fungi.• Strictly adhere to aseptic techniques.[15]• Always sterile-filter the media after any pH adjustment.[18]
Drug Precipitates in Media 1. Poor Solubility: The final concentration of this compound is too high, or the DMSO stock was not properly mixed into the aqueous media.• Ensure the final DMSO concentration is low (typically <0.5%).• Pre-warm the media to 37°C before adding the drug stock.[4]• Add the stock solution dropwise while gently swirling the media to facilitate mixing.

References

  • Various Authors. (2014). How do you change pH of a cell culture media without affecting sterility?. ResearchGate. Retrieved from [Link]

  • HuanKai Group. (2024). The Impact of pH on Cell Culture Media. Retrieved from [Link]

  • Various Authors. (2022). How can I increase/decrease pH of cell culture media (DMEM)?. ResearchGate. Retrieved from [Link]

  • Fagerman, M. A., et al. (2013). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding.
  • Şimşek, G., & Güllüoğlu, S. (2019). An evaluation of the effects of medium pH on the viability of the HepG2 cell line. Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Yamreudeewong, W., et al. (2007). Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. The Canadian Journal of Hospital Pharmacy.
  • PurMa Biologics. (2026). The Importance of pH Control in Media for Cell Growth. Retrieved from [Link]

  • Tavakol, S., et al. (2020). Acidic pH derived from cancer cells as a double-edged knife modulates wound healing through DNA repair genes and autophagy. Journal of Cellular Biochemistry. Retrieved from [Link]

  • Schreml, S., et al. (2014). The effect of pH on cell viability, cell migration, cell proliferation, wound closure, and wound reepithelialization: In vitro and in vivo study.
  • Allen, L. V. (2015). Lansoprazole 3 mg/mL Oral Suspension. U.S. Pharmacist. Retrieved from [Link]

  • DiGiacinto, J. L., et al. (2000). Stability of Suspension Formulations of Lansoprazole and Omeprazole Stored in Amber-Colored Plastic Oral Syringes. American Journal of Health-System Pharmacy.
  • Kristl, A., et al. (1998). Preformulation investigation of the novel proton pump inhibitor lansoprazole. Die Pharmazie.
  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. Retrieved from [Link]

  • Ali, M. M., et al. (2009). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Journal of the Iranian Chemical Society.
  • IWK Health Centre. (n.d.). LANSOPRAZOLE ORAL SUSPENSION 3 MG/ML. Retrieved from [Link]

  • Kromer, W., et al. (1998).
  • ResearchGate. (n.d.). Degradation of lansoprazole at different pH. Retrieved from [Link]

  • Liu, F., et al. (2015). In vitro dissolution of proton-pump inhibitor products intended for paediatric and geriatric use in physiological bicarbonate buffer.
  • Filar, J., & Wiela-Hojeńska, A. (2015). Dexlansoprazole – a new-generation proton pump inhibitor. Advances in Clinical and Experimental Medicine. Retrieved from [Link]

  • Wang, Y., et al. (2023). Proton-Pump Inhibitors Suppress T Cell Response by Shifting Intracellular Zinc Distribution.
  • Al-Zubaidi, A. I., & Al-Kuraishi, H. M. (2022). Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties. International Journal of Pharmacy and Pharmaceutical Studies.
  • Zernicke, J., et al. (2018). Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro.
  • Wikipedia. (n.d.). Lansoprazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lansoprazole. PubChem Compound Database. Retrieved from [Link]

  • Wolfe, M. M., & Sachs, G. (2000). Proton Pump Inhibitors.
  • New Drug Approvals. (2021). LANSOPRAZOLE. Retrieved from [Link]

  • PharmaCompass. (n.d.). Lansoprazole. Retrieved from [Link]

  • Various Authors. (2006). A pH-dependent colon targeted oral drug delivery system using methacrylic acid copolymers. Journal of Controlled Release.
  • Chaudhry, M. A., et al. (2011). Effect of pH and Time On the Dissolution Studies Of Lansoprazole. Journal of the Chemical Society of Pakistan.
  • Data from internal valid

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Levolansoprazole and Dexlansoprazole in Preclinical GERD Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Proton Pump Inhibitors in GERD Management

Gastroesophageal reflux disease (GERD) is a chronic and highly prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, erosive esophagitis. The mainstay of GERD treatment is the use of proton pump inhibitors (PPIs), which potently suppress gastric acid secretion. Lansoprazole, a widely used PPI, is a racemic mixture of two enantiomers: levolansoprazole (the (S)-enantiomer) and dexlansoprazole (the (R)-enantiomer). This guide provides an in-depth comparative analysis of the preclinical efficacy of these two enantiomers, this compound and dexlansoprazole, in relevant GERD models, offering insights for researchers and professionals in drug development.

While both enantiomers act on the same molecular target, their stereospecific properties can lead to differences in their pharmacokinetic and pharmacodynamic profiles, potentially impacting their therapeutic efficacy. Understanding these differences at a preclinical level is crucial for optimizing drug development strategies and for the rational design of next-generation acid-suppressive therapies.

Mechanism of Action: A Shared Target, A Common Pathway

Both this compound and dexlansoprazole are substituted benzimidazoles that act as irreversible inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion by parietal cells.[1] The process begins with the prodrug accumulating in the acidic environment of the parietal cell canaliculus, where it undergoes an acid-catalyzed conversion to its active form, a sulfenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[1]

dot

G A Animal Acclimatization (1 week) B Fasting (24 hours, water ad libitum) A->B C Anesthesia (e.g., isoflurane) B->C D Midline Laparotomy C->D E Pyloric Ligation (to prevent gastric emptying) D->E F Forestomach Ligation (to induce reflux) E->F G Suturing F->G H Post-operative Care & Dosing (Test compounds administered) G->H I Euthanasia & Esophageal Excision H->I J Macroscopic & Histological Analysis (Lesion scoring) I->J

Caption: Workflow for the surgically-induced rat reflux esophagitis model.

Step-by-Step Methodology:

  • Animal Preparation: Male Wistar rats (200-250 g) are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week to acclimatize.

  • Fasting: Prior to surgery, rats are fasted for 24 hours with free access to water.

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the abdominal organs.

    • The pylorus is carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum.

    • The transitional region between the forestomach and the glandular stomach is also ligated to induce gastric distension and promote reflux into the esophagus.

  • Drug Administration: Test compounds (this compound, dexlansoprazole, or vehicle) are typically administered orally or intraduodenally immediately after the surgical procedure.

  • Observation Period: The animals are kept for a specific period (e.g., 5-7 hours) to allow for the development of esophageal lesions.

  • Euthanasia and Tissue Collection: At the end of the observation period, the animals are euthanized by an approved method. The esophagus is carefully excised.

  • Lesion Assessment: The esophagus is opened longitudinally, and the severity of the lesions is scored macroscopically based on a predefined scale (e.g., length and width of ulcers). Histopathological examination can also be performed to assess the extent of inflammation and tissue damage.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory potential of a compound on the proton pump.

Step-by-Step Methodology:

  • Preparation of H+/K+-ATPase: The proton pump enzyme is typically isolated from the gastric mucosa of a suitable animal model (e.g., hog or rabbit stomach). The gastric microsomes rich in H+/K+-ATPase are prepared through a series of homogenization and centrifugation steps.

  • Assay Reaction:

    • The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared H+/K+-ATPase.

    • Varying concentrations of the test compounds (this compound, dexlansoprazole) and a reference inhibitor (e.g., omeprazole) are pre-incubated with the enzyme mixture.

    • The enzymatic reaction is initiated by the addition of ATP.

  • Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the Fiske-Subbarow method, where the absorbance is read using a spectrophotometer.

  • Data Analysis: The percentage of inhibition of H+/K+-ATPase activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the compound concentration.

Discussion and Future Directions

The available preclinical pharmacokinetic data strongly suggests that dexlansoprazole possesses a more favorable profile for sustained acid suppression compared to this compound in rats. This is primarily due to its slower metabolism and higher systemic exposure. While direct comparative efficacy studies in GERD models are lacking for this compound, the data from racemic lansoprazole, combined with the pharmacokinetic evidence, supports the hypothesis that dexlansoprazole would be the more potent enantiomer in vivo.

For drug development professionals, these findings underscore the importance of stereospecificity in drug design and evaluation. The development of dexlansoprazole with its dual delayed-release formulation is a testament to how optimizing the pharmacokinetic properties of a single enantiomer can lead to potential therapeutic advantages. [2] Future preclinical research should focus on conducting head-to-head efficacy studies of this compound and dexlansoprazole in validated GERD models. Such studies would provide definitive evidence to either support or refute the hypothesis of dexlansoprazole's superior efficacy. Additionally, exploring the potential for differential off-target effects or interactions of the individual enantiomers could provide a more complete picture of their overall pharmacological profiles.

Conclusion

References

  • Miura, M., et al. (2001). Pharmacokinetic differences between lansoprazole enantiomers in rats. Journal of Pharmacy and Pharmacology, 53(5), 637-642.
  • Drugs.com. (n.d.). Dexlansoprazole vs Lansoprazole Comparison. Retrieved from [Link]

  • Patel, K. M., et al. (2016). In vitro H+ -K + ATPase inhibition assay of Carissa carandas Linn. leaves extracts. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 127-130.
  • Lee, J. H., et al. (2020). Comparison of the efficiency of two different proton pump inhibitor formula in treatment of patients with atypical gastroesophageal reflux disease: a prospective randomized study.
  • Chaubal, C. C., et al. (2023). Efficacy and safety of dexlansoprazole: a comprehensive review. International Journal of Research in Medical Sciences, 11(12), 4590-4600.
  • Abel, C., et al. (2010). Dexlansoprazole in the treatment of esophagitis and gastroesophageal reflux disease. Annals of Pharmacotherapy, 44(4), 723-731.
  • Adinortey, M. B., et al. (2018). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rotundifolia, and In silico PASS Prediction of its isolated compounds. Journal of Natural Science, Biology and Medicine, 9(1), 47-53.
  • Davies, S. L. (2010). Dexlansoprazole for the treatment of esophagitis and GERD. Drugs of Today, 46(2), 73-80.
  • Youssef, A. H., et al. (2003). Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity. Reproductive Toxicology, 17(1), 109-117.
  • Chaubal, C. C., et al. (2023). Efficacy and safety of dexlansoprazole: a comprehensive review. International Journal of Research in Medical Sciences, 11(12), 4590-4600.
  • Bio-Techne. (n.d.). H+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25817). Retrieved from [Link]

  • de la Cima, I., et al. (2021). The Effect of Dexlansoprazole on Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 10(16), 3573.
  • Hatlebakk, J. G., et al. (1996). Lansoprazole in the treatment of reflux oesophagitis: a survey of clinical studies. Alimentary Pharmacology & Therapeutics, 10 Suppl 1, 11-16.
  • Igarashi, T., et al. (1997). Comparative pharmacokinetic/pharmacodynamic study of proton pump inhibitors, omeprazole and lansoprazole in rats. Japanese Journal of Pharmacology, 75(3), 257-264.
  • Elabscience. (n.d.). H+K+-ATPase Activity Assay Kit (E-BC-K122-S). Retrieved from [Link]

  • Delhotal-Landes, B., et al. (1991). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 21(5), 339-349.
  • Ali, A., et al. (2023). Lansoprazole plus levosulpiride versus esomeprazole in participants with gastroesophageal reflux disease and erosive esophagitis: a double blinded randomized control trial. Medicine, 102(40), e35443.
  • de la Cima, I., et al. (2021). The Effect of Dexlansoprazole on Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 10(16), 3573.
  • Andersson, T., et al. (1993). Pharmacokinetics and absolute bioavailability of lansoprazole. British Journal of Clinical Pharmacology, 35(6), 643-646.
  • Healthwords. (n.d.). How does Dexilant compare to generic proton pump inhibitors for treating acid reflux?. Retrieved from [Link]

  • ResearchGate. (n.d.). Most common adverse events: dexlansoprazole vs lansoprazole. Retrieved from [Link]

  • Ali, A., et al. (2023). Lansoprazole plus levosulpiride versus esomeprazole in participants with gastroesophageal reflux disease and erosive esophagitis: a double blinded randomized control trial. Medicine, 102(40), e35443.
  • Clinicaltrials.eu. (n.d.). Lansoprazole – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Johnson, D. A., et al. (2005). A comparison of esomeprazole and lansoprazole for control of intragastric pH in patients with symptoms of gastro-oesophageal reflux disease. Alimentary Pharmacology & Therapeutics, 22(2), 129-136.
  • ResearchGate. (2023). Comparative Effectiveness of Omeprazole and Lansoprazole in Gastroesophageal Reflux Disease (GERD): A Review Article. Retrieved from [Link]

  • ResearchGate. (2024). Comparison between Efficacy of Esomeprazole and Vonoprazan in Patients with Erosive Gastroesophageal Reflux Disease. Retrieved from [Link]

  • Bardhan, K. D., et al. (1995). A Placebo-Controlled Dose-Ranging Study of Lansoprazole in the Management of Reflux Esophagitis. The American Journal of Gastroenterology, 90(8), 1247-1252.
  • ClinicalTrials.Veeva. (2012). Safety and Efficacy of Lansoprazole in Patients With Reflux Disease. Retrieved from [Link]

  • Cucchiara, S., et al. (2000). Lansoprazole in the treatment of gastro-oesophageal reflux disease in childhood. Digestive and Liver Disease, 32(9), 769-774.
  • MDPI. (2023). Advances in Gastroesophageal Reflux Disease Management: Exploring the Role of Potassium-Competitive Acid Blockers and Novel Therapies. Retrieved from [Link]

  • ResearchGate. (2015). Characteristics of Patients Initiating a New Proton Pump Inhibitor for Treatment of Gastroesophageal Reflux Disease (GERD): 1097. Retrieved from [Link]

Sources

A Comparative Guide to the Enantioselective Effects of Levolansoprazole and Dexlansoprazole on CYP2C19 Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the enantioselective metabolism of levolansoprazole (S-lansoprazole) and dexlansoprazole (R-lansoprazole) by the cytochrome P450 2C19 (CYP2C19) enzyme. We will explore the underlying mechanisms, present supporting experimental data, and discuss the clinical implications for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Stereochemistry in Proton Pump Inhibitor Metabolism

Lansoprazole, a widely used proton pump inhibitor (PPI), is administered as a racemic mixture of two enantiomers: the (S)-enantiomer, this compound, and the (R)-enantiomer, dexlansoprazole.[1] These stereoisomers, while chemically similar, exhibit distinct pharmacokinetic profiles, primarily due to their differential metabolism by hepatic enzymes. The main enzyme responsible for the metabolism of most PPIs is CYP2C19.[2] Understanding the enantioselective effects of CYP2C19 on this compound and dexlansoprazole is crucial for optimizing therapeutic strategies and for the development of next-generation acid-suppressive therapies. Dexlansoprazole is the first PPI with a dual delayed-release formulation designed to extend the duration of effective plasma drug concentration.[3]

Mechanism of Action and the Role of CYP2C19

Both this compound and dexlansoprazole exert their therapeutic effect by irreversibly inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[4][5] However, their journey to the target site and their systemic clearance are heavily influenced by their interaction with metabolic enzymes.

Lansoprazole is extensively metabolized in the liver, primarily through two pathways:

  • 5-hydroxylation: Catalyzed predominantly by CYP2C19.[1]

  • Sulfoxidation: Primarily mediated by CYP3A4.[6]

The hydroxylation pathway, governed by CYP2C19, is the principal route of elimination for lansoprazole and is highly stereoselective.[1]

Comparative Metabolism: A Tale of Two Enantiomers

Experimental evidence from both in vitro and in vivo studies has consistently demonstrated that CYP2C19 preferentially metabolizes this compound over dexlansoprazole.

In vitro studies using human liver microsomes have shown that the affinity and intrinsic clearance for CYP2C19-catalyzed 5-hydroxylation are significantly higher for (S)-lansoprazole compared to the (R)-enantiomer.[1] This suggests that this compound is a more readily metabolized substrate for CYP2C19.

This enantioselective metabolism has profound implications for the pharmacokinetics of these compounds in humans. Following oral administration of racemic lansoprazole, plasma concentrations of dexlansoprazole are consistently higher than those of this compound.[7] This disparity is particularly evident in individuals who are extensive metabolizers of CYP2C19.[7]

The Influence of CYP2C19 Genetic Polymorphisms

The gene encoding CYP2C19 is highly polymorphic, leading to different metabolic phenotypes:

  • Extensive Metabolizers (EMs): Individuals with normal enzyme activity.

  • Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.

  • Poor Metabolizers (PMs): Individuals with little to no enzyme activity.

The frequency of these phenotypes varies among different ethnic populations.[3]

The enantioselective effect is most pronounced in EMs. In this group, the rapid metabolism of this compound by CYP2C19 leads to a significant difference in the plasma concentrations of the two enantiomers.[7] In contrast, in PMs, where the CYP2C19 pathway is deficient, the metabolism of both enantiomers is reduced, and the difference in their plasma concentrations is less marked.[7][8]

The FDA label for dexlansoprazole notes that in Japanese subjects, who have a higher prevalence of poor metabolizers, the mean Cmax and AUC of dexlansoprazole were up to 2 times higher in intermediate metabolizers and up to 4 and 12 times higher, respectively, in poor metabolizers compared to extensive metabolizers.[9]

Experimental Data and Protocols

To quantitatively assess the enantioselective metabolism, two primary types of studies are conducted: in vitro enzyme kinetics and in vivo pharmacokinetic studies.

In Vitro Metabolism Kinetics

The following table summarizes typical kinetic parameters for the metabolism of this compound and dexlansoprazole by recombinant human CYP2C19.

EnantiomerKm (μM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (Vmax/Km)
This compound (S) ~2.3~179.6High
Dexlansoprazole (R) ~13.1~143.3Low

Data synthesized from published literature.[10] Km represents the substrate concentration at half-maximal velocity, and Vmax is the maximum rate of reaction. A lower Km and higher Vmax indicate a more efficient metabolism.

Protocol: In Vitro Metabolism Assay
  • Incubation: Incubate recombinant human CYP2C19 with either this compound or dexlansoprazole at various concentrations in the presence of an NADPH-generating system.

  • Reaction Termination: Stop the reaction at specific time points by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Quantification: Analyze the formation of the 5-hydroxy metabolite using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Kinetic Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

In Vivo Pharmacokinetics

The following table presents a summary of pharmacokinetic parameters for dexlansoprazole and this compound in healthy subjects with different CYP2C19 genotypes after a single oral dose of racemic lansoprazole.

CYP2C19 GenotypeEnantiomerAUC (ng·h/mL)Cmax (ng/mL)t1/2 (h)
Extensive Metabolizer (EM) This compound (S)LowerLowerShorter
Dexlansoprazole (R)HigherHigherLonger
Poor Metabolizer (PM) This compound (S)Significantly IncreasedSignificantly IncreasedProlonged
Dexlansoprazole (R)Significantly IncreasedSignificantly IncreasedProlonged

Relative values based on multiple clinical studies.[7][11]

Protocol: Clinical Pharmacokinetic Study
  • Subject Recruitment: Enroll healthy volunteers with predetermined CYP2C19 genotypes (EM, IM, PM).

  • Drug Administration: Administer a single oral dose of the test compound (e.g., racemic lansoprazole).

  • Blood Sampling: Collect serial blood samples at predefined time points over 24 hours.

  • Bioanalysis: Separate and quantify the plasma concentrations of this compound and dexlansoprazole using a validated chiral LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, t1/2) for each enantiomer in each genotype group using non-compartmental analysis.

Visualizing Metabolic Pathways and Experimental Workflows

cluster_0 Lansoprazole Metabolism Racemic Lansoprazole Racemic Lansoprazole This compound (S) This compound (S) Racemic Lansoprazole->this compound (S) Dexlansoprazole (R) Dexlansoprazole (R) Racemic Lansoprazole->Dexlansoprazole (R) 5-hydroxy-levolansoprazole 5-hydroxy-levolansoprazole This compound (S)->5-hydroxy-levolansoprazole CYP2C19 (High Affinity) Lansoprazole Sulfone Lansoprazole Sulfone This compound (S)->Lansoprazole Sulfone CYP3A4 5-hydroxy-dexlansoprazole 5-hydroxy-dexlansoprazole Dexlansoprazole (R)->5-hydroxy-dexlansoprazole CYP2C19 (Low Affinity) Dexlansoprazole (R)->Lansoprazole Sulfone CYP3A4 cluster_1 Clinical Pharmacokinetic Study Workflow A Subject Recruitment & Genotyping B Drug Administration A->B C Serial Blood Sampling B->C D Chiral LC-MS/MS Analysis C->D E Pharmacokinetic Parameter Calculation D->E F Data Interpretation E->F

Caption: Workflow for a clinical pharmacokinetic study.

Clinical Implications and Future Directions

The enantioselective metabolism of lansoprazole by CYP2C19 has significant clinical consequences:

  • Predictability of Response: The pharmacokinetics of dexlansoprazole are less influenced by CYP2C19 genetic polymorphisms compared to this compound. This leads to a more predictable dose-response relationship and reduced inter-individual variability in clinical outcomes. [2]* Drug Development: The superior pharmacokinetic profile of dexlansoprazole, characterized by higher systemic exposure and a longer half-life, was the primary driver for its development as a single-enantiomer product (Dexilant®). [3]This allows for a more sustained acid suppression over a 24-hour period. [3][12]* Drug-Drug Interactions: Co-administration of CYP2C19 inhibitors (e.g., fluvoxamine) will have a more pronounced effect on the plasma concentrations of this compound than dexlansoprazole. [1][11]Conversely, CYP2C19 inducers (e.g., rifampin) can decrease the exposure of both, but the effect may be greater for this compound. [4][13]Dexlansoprazole's labeling indicates that concomitant administration with tacrolimus (a CYP3A4 and CYP2C19 substrate) may increase tacrolimus levels, especially in intermediate or poor metabolizers of CYP2C19. [14][15]

Conclusion

The metabolism of lansoprazole by CYP2C19 is highly enantioselective, with a clear preference for the (S)-enantiomer, this compound. This stereoselectivity results in a more favorable pharmacokinetic profile for the (R)-enantiomer, dexlansoprazole, including higher plasma concentrations and a reduced impact of CYP2C19 genetic polymorphisms. These fundamental differences in metabolism underscore the importance of stereochemistry in drug design and have paved the way for the development of improved therapeutic agents like dexlansoprazole, which offers a more consistent and predictable clinical response.

References

  • Katz, P. O., & Taha, A. S. (2010). Pharmacological and Safety Profile of Dexlansoprazole: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region. Journal of Neurogastroenterology and Motility, 16(3), 239–247. [Link]

  • Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2005). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 60(3), 294–301. [Link]

  • Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., & Tateishi, T. (2004). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. Chirality, 16(5), 332–338. [Link]

  • Katsuki, H., Hamada, A., Nakamura, C., Arimori, K., & Nakano, M. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. Journal of Pharmacology and Experimental Therapeutics, 298(2), 523–530. [Link]

  • ClinPGx. (n.d.). Annotation of FDA Label for dexlansoprazole and CYP2C19. Retrieved from [Link]

  • Kusano, K., Kawasaki, T., Kawakami, J., Yamada, Y., Adachi, I., & Yamamoto, K. (2007). Influence of CYP2C19 and ABCB1 polymorphisms on plasma concentrations of lansoprazole enantiomers after enteral administration. Journal of Clinical Pharmacy and Therapeutics, 32(6), 613–619. [Link]

  • Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug Metabolism and Disposition, 32(8), 821–827. [Link]

  • Lima, J. J., Thomas, C. D., Barbarino, J., & Desta, Z. (2021). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1057–1071. [Link]

  • Malkin, B. (2015). Dexlansoprazole – a new-generation proton pump inhibitor. Gastroenterology Review, 10(4), 211–216. [Link]

  • Miura, M., Tada, H., Yasui-Furukori, N., Uno, T., Sugawara, K., & Tateishi, T. (2005). Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. British Journal of Clinical Pharmacology, 60(3), 294-301. [Link]

  • U.S. Food and Drug Administration. (2018). DEXILANT (dexlansoprazole) Label. [Link]

  • Gene2Rx. (n.d.). Dexlansoprazole Pharmacogenetics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). dexlansoprazole delayed-release capsules Label. [Link]

  • U.S. Food and Drug Administration. (n.d.). DEXILANT (dexlansoprazole) delayed-release capsules, for oral use Label. [Link]

  • Vakily, M., Zhang, W., Wu, J., Atkinson, S. N., & Mulford, D. (2012). Absorption, distribution, metabolism and excretion of [14C]dexlansoprazole in healthy male subjects. Xenobiotica, 42(5), 497–507. [Link]

  • U.S. Food and Drug Administration. (2016). DEXILANT (dexlansoprazole) Label. [Link]

  • U.S. Food and Drug Administration. (n.d.). PREVACID (lansoprazole) Label. [Link]

  • U.S. Food and Drug Administration. (n.d.). Reference ID: 4168820. [Link]

  • U.S. Food and Drug Administration. (n.d.). SPL Document. [Link]

Sources

A Senior Application Scientist's Guide to Validating a Bioanalytical Method for Levolansoprazole in Human Plasma Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

Levolansoprazole, the R-enantiomer of lansoprazole, is a proton pump inhibitor critical in the management of acid-related disorders. As with any therapeutic agent, accurately quantifying its concentration in biological matrices is a cornerstone of preclinical and clinical development. This guide provides an in-depth, experience-driven walkthrough for validating a bioanalytical method for this compound in human plasma, grounded in the harmonized principles of the FDA and the International Council for Harmonisation (ICH) M10 guidance.[1][2][3][4] The objective is not merely to follow a checklist but to understand the scientific rationale behind each validation parameter, ensuring data integrity and regulatory compliance.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, particularly in the critical area of sample preparation. We will conduct a detailed comparison of two common extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), providing the data and workflows necessary to make an informed decision for your laboratory.

The Regulatory Framework: Adhering to the ICH M10 Guidance

The FDA's current thinking on bioanalytical method validation is encapsulated in the ICH M10 guidance, "Bioanalytical Method Validation and Study Sample Analysis."[1][2][4] This document provides harmonized recommendations for validating bioanalytical assays for drug quantification.[2] Adherence to these principles is paramount for ensuring the quality and consistency of bioanalytical data supporting regulatory submissions.[2][5] The core objective of this validation is to demonstrate that the analytical method is suitable for its intended purpose.[2]

Method Development Strategy: Foundational Choices

Before validation can begin, a robust method must be developed. For a small molecule like this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard, offering unparalleled selectivity and sensitivity.[6][7]

Key Initial Steps:

  • Selection of Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If unavailable, a structural analog with similar chromatographic and ionization properties, like Pantoprazole or Omeprazole, can be used.[8][9] The IS is crucial for correcting for variability during sample processing and analysis.[10]

  • Chromatography: A C18 reversed-phase column is typically effective for separating this compound from endogenous plasma components.[8][11] Mobile phase composition (e.g., acetonitrile and an aqueous buffer like ammonium formate) is optimized to achieve a sharp peak shape, good retention, and a short run time.[9][11]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and a characteristic product ion, a transition that is highly specific to the molecule, thereby minimizing interferences.[8]

Sample Preparation: A Comparative Analysis of LLE and SPE

Sample preparation is arguably the most critical and variable step in the bioanalytical workflow. Its purpose is to isolate the analyte of interest from the complex biological matrix, removing proteins and phospholipids that can interfere with the analysis and damage the LC-MS/MS system. Here, we compare two workhorse techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12] For this compound, which is a weakly basic compound, we can manipulate the pH of the plasma sample to ensure it is in a neutral, unionized state, thereby maximizing its partitioning into an organic solvent.

Experimental Protocol: LLE for this compound

  • Aliquot: Pipette 100 µL of human plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of IS working solution (e.g., Pantoprazole in methanol).

  • Basify: Add 50 µL of a weak base (e.g., 0.1 M ammonium hydroxide) to raise the pH and neutralize the this compound molecule. Vortex briefly.

  • Extract: Add 600 µL of an organic extraction solvent. A common choice for this class of compounds is a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v).[8]

  • Mix: Vortex vigorously for 2 minutes to ensure intimate contact between the two phases.

  • Centrifuge: Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Isolate: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to dissolve.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS injection.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte from the liquid sample.[12] Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent. For this compound, a reversed-phase polymer-based sorbent (e.g., Oasis HLB) is an excellent choice due to its high recovery for a wide range of compounds.[9]

Experimental Protocol: SPE for this compound

  • Aliquot & Pre-treat: Pipette 100 µL of human plasma sample into a microcentrifuge tube. Add 10 µL of IS working solution. Add 200 µL of 2% phosphoric acid in water to acidify the sample, ensuring the analyte is ionized and will retain well on the reversed-phase sorbent. Vortex.

  • Condition: Condition the SPE cartridge (e.g., Varian Bond Elute Plexa 30 mg/1cc) by passing 1 mL of methanol followed by 1 mL of water.[9] Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[9]

  • Elute: Elute the this compound and IS with 1 mL of methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to dissolve.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS injection.

Performance Comparison: LLE vs. SPE for this compound

The choice between LLE and SPE is often a balance of performance, throughput, and cost. While LLE is inexpensive, SPE often provides cleaner extracts and is more amenable to automation.[13][14]

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Causality
Analyte Recovery (%) 75-85%>90%SPE provides more exhaustive extraction due to the specific interactions between the analyte and the sorbent. LLE recovery is limited by the partitioning equilibrium.
Matrix Effect (%) 5-15% (Ion Suppression)<5% (Minimal Effect)SPE is superior at removing endogenous phospholipids, a primary cause of matrix effects in LC-MS/MS. The wash step in SPE is more effective than the simple partitioning in LLE.
Process Efficiency (%) 65-75%>85%This is a combined measure of recovery and matrix effect. The higher efficiency of SPE leads to better overall assay sensitivity and robustness.
Precision (%CV) <10%<5%SPE is generally more reproducible as it is less operator-dependent than LLE and is easily automated.[14]
Throughput ModerateHigh (96-well format)SPE in a 96-well plate format allows for simultaneous processing of many samples, significantly increasing throughput compared to the tube-based LLE.[10]
Cost per Sample LowModerateLLE uses commodity solvents and tubes. SPE requires the purchase of specialized cartridges or plates.
Visualizing the Workflows

LLE_Workflow

SPE_Workflow

Core Bioanalytical Validation Parameters (ICH M10)

Once a method is developed and the sample preparation technique is chosen, a full validation must be performed.[2] This process systematically evaluates the method's performance to ensure it is reliable for its intended application.

Validation_Process Title Bioanalytical Method Validation Workflow (ICH M10) Selectivity Selectivity Recovery Recovery Calib Calib Selectivity->Calib Accuracy Accuracy Calib->Accuracy LLOQ LLOQ Accuracy->LLOQ MatrixEffect MatrixEffect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability

Selectivity and Specificity
  • Why: To ensure that the signal being measured is from this compound and not from endogenous matrix components, metabolites, or other co-administered drugs.

  • How: Analyze at least six different blank plasma lots. The response of any interfering peaks at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).

Calibration Curve and Linearity
  • Why: To establish the relationship between the instrument response and the known concentration of the analyte over a specific range.

  • How: Prepare a blank plasma sample and a set of at least six non-zero calibration standards by spiking blank plasma with known concentrations of this compound. The concentration range should cover the expected study sample concentrations. The curve is typically fitted with a linear, weighted (1/x²) regression model.

Accuracy and Precision
  • Why: This is the cornerstone of validation. Accuracy demonstrates how close the measured value is to the true value, while precision measures the reproducibility of these measurements.

  • How: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single run.

    • Inter-day (Between-run): Analyze the QC replicates on at least three different days.

Lower Limit of Quantification (LLOQ)
  • Why: To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • How: The LLOQ is the lowest calibration standard. The analyte response at the LLOQ must be at least five times the response of a blank sample.

Recovery
  • Why: To determine the efficiency of the extraction procedure. It measures the percentage of analyte recovered from the plasma matrix.

  • How: Compare the peak area of an extracted sample to the peak area of a post-extraction spiked sample (where the analyte is added to the blank matrix extract after the extraction process) at the same concentration.

Matrix Effect
  • Why: To ensure that components of the plasma matrix do not suppress or enhance the ionization of the analyte, which would lead to inaccurate results.

  • How: Compare the peak area of a post-extraction spiked sample to the peak area of a pure solution of the analyte at the same concentration. This is evaluated using at least six different lots of blank plasma.

Stability
  • Why: To ensure that the concentration of this compound does not change during sample collection, handling, storage, and analysis.

  • How: Analyze QC samples after exposing them to various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Bench-Top Stability: After being left at room temperature for a period that mimics sample handling time.

    • Long-Term Stability: After storage at the intended temperature (e.g., -80°C) for a duration covering the study period.

    • Autosampler Stability: After being stored in the autosampler for the expected duration of an analytical run.

Data Interpretation and Acceptance Criteria (per ICH M10)

The data generated during the validation experiments must meet predefined acceptance criteria to be considered valid.

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy The mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ).
Precision The coefficient of variation (%CV) should not exceed 15% for QC samples (20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma (<20% of LLOQ response).
Matrix Factor The IS-normalized matrix factor %CV across different lots of plasma should not exceed 15%.
Stability Mean concentration of stability QCs must be within ±15% of the nominal concentration.

Conclusion: Building a Foundation of Trustworthy Data

Validating a bioanalytical method for this compound according to FDA and ICH M10 guidelines is a rigorous, multi-faceted process.[1][2] It requires a deep understanding of the analytical technique, the regulatory requirements, and the scientific principles underpinning each validation parameter. The choice between sample preparation techniques like LLE and SPE should be a data-driven decision based on a thorough evaluation of recovery, matrix effects, throughput, and cost. By systematically demonstrating selectivity, accuracy, precision, and stability, researchers can ensure that the concentration data generated is reliable, reproducible, and fit for purpose, forming a solid foundation for critical decisions in the drug development lifecycle.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . Source: U.S. Food and Drug Administration. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 . Source: U.S. Food and Drug Administration. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Source: Outsourced Pharma. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability . Source: Federal Register. [Link]

  • Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs . Source: Journal of Analytical Toxicology. [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods . Source: K-Jhil. [Link]

  • Comparison of solid-phase microextraction and liquid-liquid extraction in 96-well format for the determination of a drug compound in human plasma by liquid chromatography with tandem mass spectrometric detection . Source: PubMed. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions . Source: Waters Corporation. [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? . Source: Lab Manager. [Link]

  • Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers . Source: PubMed. [Link]

  • Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry . Source: PubMed. [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma . Source: Bentham Open Archives. [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins . Source: PubMed. [Link]

  • Advancements in lc-ms/ms bioanalytical method validation . Source: Allied Academies. [Link]

Sources

A Senior Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Levolansoprazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is the bedrock of successful therapeutic development. Levolansoprazole, the S-enantiomer of lansoprazole, is a potent proton pump inhibitor whose efficacy and safety profile are critically dependent on its accurate measurement in various matrices, from bulk drug substance to complex biological fluids.

The two most prevalent analytical techniques for this task are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). While both are powerful, they are not interchangeable. The choice between them is a strategic decision dictated by the specific demands of the analytical challenge, including required sensitivity, selectivity, sample matrix complexity, and regulatory context.

This guide provides an in-depth cross-validation and comparison of these two instrumental methods for the analysis of this compound. We will explore the fundamental principles, compare performance characteristics using published experimental data for the closely related compound lansoprazole, and provide detailed, field-tested protocols. This document is grounded in the rigorous validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies described are robust and reliable.[1][2][3][4]

The Regulatory Pillar: Why Method Validation is Non-Negotiable

Before comparing instruments, we must establish the framework that governs our work. Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[2][5] Guidelines like ICH Q2(R1) and the FDA's Bioanalytical Method Validation Guidance provide a comprehensive set of parameters that must be evaluated.[1][2][3] This ensures data integrity, which is paramount for regulatory submissions and confident decision-making throughout the drug development lifecycle.

Performance Characteristics: A Head-to-Head Comparison

The decision to employ HPLC-UV versus LC-MS/MS hinges on a trade-off between sensitivity, selectivity, cost, and complexity. This compound's analytical properties are virtually identical to its enantiomer, dexlansoprazole, and its racemic parent, lansoprazole, on achiral chromatographic systems. Therefore, we can reliably extrapolate performance data from these related molecules.

Parameter HPLC-UV LC-MS/MS Key Scientific Considerations
Specificity/Selectivity Good. Relies on chromatographic separation and UV absorbance. Susceptible to interference from co-eluting compounds with similar UV spectra.[6]Excellent. Achieves selectivity through both chromatographic separation and the unique mass-to-charge (m/z) ratio of the parent ion and its specific fragment ions.[7]LC-MS/MS is the gold standard for complex matrices like plasma, where endogenous components can easily interfere with UV detection.
Sensitivity (LLOQ) ~10-20 ng/mL[8][9]~0.5-5 ng/mL[7][10][11]The significantly lower Limit of Quantification (LLOQ) of LC-MS/MS is critical for pharmacokinetic (PK) studies where drug concentrations can be very low.
Linearity Range Typically 10-50 µg/mL (10,000-50,000 ng/mL) for drug substance.[8][12]0.5 - 3000 ng/mL for biological samples.[13][14]LC-MS/MS offers a wider dynamic range, capable of quantifying trace levels and higher concentrations within a single analytical run.
Accuracy (% Recovery) Typically 98-102%.[15]Typically within 85-115% of the nominal value, as per regulatory guidelines for bioanalysis.[7]Both methods demonstrate high accuracy when properly validated. The acceptable range for LC-MS/MS in bioanalysis is wider to account for matrix effects.
Precision (%RSD) < 2%[8]< 15%[7]Both methods are highly precise. The acceptance criterion for bioanalytical methods is a relative standard deviation (RSD) of less than 15%.
Robustness Good. Minor changes in mobile phase composition, pH, or flow rate generally have a manageable impact.Good, but can be more sensitive to matrix effects (ion suppression/enhancement) which must be carefully controlled for.The robustness of an LC-MS/MS method heavily relies on a consistent and effective sample preparation strategy to minimize matrix interference.
Cost & Complexity Lower initial instrument cost, less complex operation and maintenance.Higher initial investment and requires more specialized expertise for method development, operation, and data interpretation.The choice is often a practical one based on available budget, sample throughput needs, and in-house technical expertise.

Experimental Workflows & Protocols

A robust analytical method is more than just instrument settings; it's a complete, self-validating system from sample receipt to final report.

Logical Flow of Cross-Validation

The core principle of cross-validation is to ensure that two different analytical methods yield comparable and reliable results for the same analyte. This process builds confidence in data and allows for method transfer between different laboratory settings (e.g., from early R&D to a regulated QC lab).

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis A Prepare Identical Sets of QC Samples (Low, Mid, High) B Analyze QCs using Validated HPLC Method A->B D Analyze QCs using Validated LC-MS/MS Method A->D C Calculate Concentrations (External Standard) B->C F Statistical Comparison (e.g., Bland-Altman, %Difference) C->F E Calculate Concentrations (Internal Standard) D->E E->F G Acceptance Criteria Met? (e.g., ≤20% Difference) F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancy G->I No

Caption: Logical workflow for cross-validating two analytical methods.

Protocol 1: HPLC-UV Method for this compound Assay

This method is ideal for quantifying this compound in bulk drug substance or simple formulations where high sensitivity is not required. The causality behind the choices is key: a C18 column is selected for its robust reversed-phase retention of moderately polar molecules like this compound. The mobile phase, a mixture of organic solvent (Methanol) and an acidic buffer, ensures good peak shape and retention time by keeping the analyte in its protonated form. UV detection at 285 nm is chosen as it corresponds to a high absorbance maximum for the molecule, ensuring good signal intensity.[8][12]

Step-by-Step Methodology:

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol and 0.1% Orthophosphoric Acid (OPA) in water (70:30 v/v). The acidic pH sharpens the peak of the basic benzimidazole moiety.

  • Flow Rate: 1.0 mL/min. This provides a balance between run time and separation efficiency.

  • Detection Wavelength: 285 nm.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Create a calibration curve by diluting this stock to concentrations ranging from 10 to 50 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range (e.g., 30 µg/mL).

  • Analysis: Inject the standards and samples. Quantify the sample concentration against the linear regression of the calibration curve.

A Prepare Mobile Phase & Equilibrate System C Inject onto C18 Column A->C B Prepare Standards & Samples in Methanol B->C D Isocratic Elution (Methanol/OPA Buffer) C->D E UV Detection at 285 nm D->E F Quantify using External Standard Curve E->F

Caption: Standard experimental workflow for HPLC-UV analysis.

Protocol 2: LC-MS/MS Method for this compound in Human Plasma

This bioanalytical method is essential for pharmacokinetic studies. Its high sensitivity and selectivity allow for the detection of this compound in a complex biological matrix. The choice of an internal standard (IS), such as omeprazole or a stable-isotope-labeled version of this compound, is critical. The IS co-extracts and co-injects with the analyte, correcting for any variability in sample preparation and instrument response.[10] Protein precipitation is a fast and effective way to remove the bulk of plasma proteins, which would otherwise foul the analytical column and suppress the MS signal. Tandem mass spectrometry (MS/MS) provides exquisite selectivity by monitoring a specific fragmentation pathway (parent ion → product ion).

Step-by-Step Methodology:

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size. The shorter column and smaller particles allow for faster analysis times suitable for high-throughput screening.

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile. A gradient elution is typically used for robust separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution (e.g., Omeprazole at 100 ng/mL).

    • Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • MS/MS Detection (Positive ESI Mode):

    • Monitor the Multiple Reaction Monitoring (MRM) transitions. For Lansoprazole (as a proxy for this compound):

      • Parent Ion (Q1): m/z 370.1

      • Product Ion (Q3): m/z 252.1[16]

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Analysis: Create a calibration curve by spiking known amounts of this compound into blank plasma and processing as above. Quantify samples by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

A Spike Plasma with Analyte & Internal Std B Protein Precipitation (Acetonitrile) A->B C Centrifuge & Collect Supernatant B->C D Inject onto C18 Column C->D E Gradient Elution D->E F ESI+ Source E->F G MRM Detection (m/z 370.1 -> 252.1) F->G H Quantify using Analyte/IS Peak Area Ratio G->H

Caption: Bioanalytical workflow for LC-MS/MS analysis in plasma.

Conclusion: Selecting the Appropriate Tool for the Task

Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of this compound, but they serve different primary purposes.

  • Choose HPLC-UV for routine quality control, assay, and purity testing of drug substance and finished product where analyte concentrations are high and the sample matrix is simple. Its lower cost, simplicity, and robustness make it a workhorse for these applications.

  • Choose LC-MS/MS when the demand for sensitivity and selectivity is paramount. It is the indispensable tool for bioanalytical applications, including pharmacokinetic, toxicokinetic, and drug metabolism studies, where trace-level concentrations must be measured in complex biological matrices.

Ultimately, a comprehensive understanding of both the analytical requirements of your study and the inherent capabilities of each technique will guide the selection of the most appropriate and efficient method, ensuring data of the highest quality and integrity.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][17][18]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][5]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][19]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][4]

  • International Council for Harmonisation. Quality Guidelines. [Link][20]

  • Meher, M. K., et al. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29. [Link][8]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Assessment of the Pharmacopeial Analytical Methodologies in the Dissolution Test of Enteric-Coated Lansoprazole Preparations. Dissolution Technologies, 23(2), 24-29. [Link][6]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences), 38(1), 1-22. [Link][15]

  • Dunn, J., & Grdina, J. (2011). Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. International Journal of Analytical Chemistry, 2011, 890393. [Link][16]

  • Wu, Y., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-1186. [Link][7]

  • Sivasubramanian, L., & Lakshmi, K. S. (2018). Development And Validation Using Protein Precipitation - Journal of Xi'an Shiyou University. Journal of Xi'an Shiyou University, Natural Sciences Edition, 14(7). [Link][13]

  • Sivasubramanian, L., & Lakshmi, K. S. (2018). Sensitive Analytical Liquid Chromatography-Tandem Mass Spectroscopy Method for the Estimation of Dexlansoprazole in Pharmaceutical Formulations. Latin American Journal of Pharmacy, 37(7), 1403-1411. [Link][14]

  • Pawar, S. V., et al. (2019). Development and Validation of Analytical Method for the Assay of Lansoprasole In Marketed Tablet Formulation By RP-HPLC. American Journal of PharmTech Research, 9(2), 124-133. [Link][12]

  • Rapolu, R., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 9, 1-9. [Link][10][21]

  • Hotha, K. K., et al. (2012). Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study. Biomedical Chromatography, 26(2), 192-198. [Link][11]

Sources

A Comparative Review of the Safety Profiles of Lansoprazole Enantiomers and Other Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative review of the safety profiles of key proton pump inhibitors (PPIs), with a special focus on the enantiomers of lansoprazole. As Levolansoprazole (the S-enantiomer) has not been developed as a standalone clinical product, this review leverages pharmacokinetic data comparing it to its counterpart, Dexlansoprazole (the R-enantiomer), and places this within the broader context of safety data for racemic lansoprazole and other leading PPIs such as omeprazole, esomeprazole, and pantoprazole.

Introduction: The Rationale for Enantiomer-Specific PPI Development

Proton pump inhibitors are a cornerstone in the management of acid-related gastrointestinal disorders. They act by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells. Many PPIs, including the widely used lansoprazole and omeprazole, are developed and marketed as racemic mixtures, containing a 50:50 mix of two non-superimposable mirror-image molecules known as enantiomers (S- and R-enantiomers).

The scientific rationale for developing single-enantiomer drugs stems from the fact that enantiomers can have different pharmacokinetic and pharmacodynamic properties. The human body is a chiral environment, and enzymes, particularly the cytochrome P450 (CYP) system responsible for drug metabolism, often interact preferentially with one enantiomer over the other. This can lead to differences in absorption, distribution, metabolism, and excretion, which in turn can affect both efficacy and safety. Esomeprazole (S-omeprazole) and Dexlansoprazole (R-lansoprazole) are prominent examples of successful single-enantiomer PPIs developed from their racemic predecessors.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

Racemic_Lansoprazole [label="Racemic Lansoprazole\n(50:50 Mixture)", fillcolor="#FBBC05"]; S_Lansoprazole [label="S-Lansoprazole\n(this compound)", fillcolor="#4285F4"]; R_Lansoprazole [label="R-Lansoprazole\n(Dexlansoprazole)", fillcolor="#34A853"];

Racemic_Lansoprazole -- S_Lansoprazole [label="Contains"]; Racemic_Lansoprazole -- R_Lansoprazole [label="Contains"]; } dot Caption: Racemic Lansoprazole is a mixture of two enantiomers.

Part 1: The Lansoprazole Enantiomers: A Pharmacokinetic Divide

While direct clinical safety trials for a standalone this compound product are not available, comparative pharmacokinetic studies provide crucial insights into its behavior. The primary difference between this compound (S-lansoprazole) and Dexlansoprazole (R-lansoprazole) lies in their metabolism and resulting plasma exposure.

Dexlansoprazole exhibits a significantly longer plasma half-life and lower clearance compared to this compound.[1][2] This is because this compound is more rapidly metabolized by the hepatic enzyme CYP2C19. The slower clearance of Dexlansoprazole results in a higher area under the concentration-time curve (AUC), meaning the body is exposed to the active drug for a longer period after a single dose.[2] This extended duration of action is the primary reason Dexlansoprazole was advanced for clinical development, leading to a unique dual delayed-release formulation that prolongs its acid-suppressing effect.[2][3][4]

ParameterDexlansoprazole (R-enantiomer)This compound (S-enantiomer)Rationale
Plasma Half-life (t½) ~1.75–2.04 hours[1]~0.86–1.01 hours[1]Slower metabolism by CYP enzymes.
Plasma Clearance (CL) ~4.42–5.0 L/h[1]~34.44–35.87 L/h[1]More rapid metabolism, primarily by CYP2C19.
Resulting AUC 3-5 times higher than S-isomer[2]LowerSlower clearance leads to greater drug exposure over time.

Table 1: Comparative Pharmacokinetics of Lansoprazole Enantiomers.

From a safety perspective, the rapid clearance of this compound could theoretically imply a lower potential for drug accumulation with repeated dosing. However, studies have shown that Dexlansoprazole also does not accumulate after multiple administrations.[1] The primary clinical consequence of these pharmacokinetic differences is in the pharmacodynamic effect, with Dexlansoprazole providing longer-lasting acid suppression.[2]

Part 2: Comparative Safety Profiles: Dexlansoprazole, Lansoprazole, and Other Major PPIs

Metabolism and Drug-Drug Interaction Potential

The safety profile of a PPI is intrinsically linked to its metabolic pathway. Most PPIs, including lansoprazole, dexlansoprazole, omeprazole, and esomeprazole, are primarily metabolized by the liver enzymes CYP2C19 and, to a lesser extent, CYP3A4.[5][6]

  • Omeprazole/Esomeprazole: These are known inhibitors of CYP2C19, which creates a significant potential for drug-drug interactions with other medications metabolized by this enzyme, most notably the antiplatelet agent clopidogrel.[6]

  • Lansoprazole/Dexlansoprazole: Lansoprazole is also metabolized by CYP2C19 and CYP3A4.[5][6] While interaction studies have suggested minimal risk of clinically significant interactions with drugs like warfarin, diazepam, and phenytoin, the potential for interaction remains a consideration.[5]

  • Pantoprazole: Pantoprazole is also metabolized by CYP2C19 but undergoes subsequent sulfation, a different metabolic pathway. This is thought to give it a lower potential for CYP-mediated drug interactions compared to omeprazole and lansoprazole.

PPI_Metabolism Omeprazole Omeprazole (Racemic) CYP2C19 CYP2C19 (Primary Pathway) Omeprazole->CYP2C19 Major Esomeprazole Esomeprazole (S-enantiomer) Esomeprazole->CYP2C19 Major Lansoprazole Lansoprazole (Racemic) Lansoprazole->CYP2C19 Major CYP3A4 CYP3A4 (Secondary) Lansoprazole->CYP3A4 Minor Dexlansoprazole Dexlansoprazole (R-enantiomer) Dexlansoprazole->CYP2C19 Major Dexlansoprazole->CYP3A4 Minor Pantoprazole Pantoprazole Pantoprazole->CYP2C19 Pantoprazole->CYP3A4 Sulfotransferase Sulfotransferase Pantoprazole->Sulfotransferase Conjugation Metabolites Inactive Metabolites CYP2C19->Metabolites CYP3A4->Metabolites Sulfotransferase->Metabolites

Common and Long-Term Adverse Events

Clinical trials have consistently shown that PPIs are well-tolerated. The safety profile of Dexlansoprazole is similar to that of racemic lansoprazole, which in turn is comparable to omeprazole and placebo.[3][7][8]

The most frequently reported adverse events across major PPIs are generally mild and transient.[9][10][11]

Adverse EventDexlansoprazole[3]Lansoprazole[3][7]Omeprazole[7]Esomeprazole[12]Pantoprazole
Diarrhea ~2.3%3.2 - 3.6%~3.9%~9.7%Reported
Abdominal Pain ~1.5%ReportedReportedReportedReported
Nausea ~1.5%ReportedReported~10.1%Reported
Headache ~1.2%~4.7%Reported~9.4%Reported
URTI ~1.5%ReportedNot specifiedNot specifiedNot specified

Table 2: Incidence of Common Adverse Events in Selected Clinical Trials. (Note: Rates are from different studies and not from a single head-to-head trial; they should be interpreted as general incidences rather than direct comparative risks).

Long-term use of any PPI has been associated with potential safety concerns, which are considered class-wide effects:[4][9]

  • Bone Fractures: An increased risk of osteoporosis-related fractures of the hip, wrist, or spine has been observed, particularly with high doses or long-term therapy (a year or longer).[13]

  • Infections: PPI use may be associated with an increased risk of Clostridium difficile-associated diarrhea.[14]

  • Hypomagnesemia: Rare cases of low magnesium levels have been reported in patients treated for at least three months, but more commonly after a year.[13]

  • Vitamin B12 Deficiency: Long-term acid suppression can interfere with the absorption of vitamin B12.[11]

  • Kidney Disease: Associations have been reported with acute interstitial nephritis and chronic kidney disease.[14]

There is no current evidence to suggest that this compound or Dexlansoprazole would have a different risk profile for these class-wide effects compared to other PPIs. Patients should always use the lowest effective dose for the shortest duration appropriate to their condition.

Part 3: Experimental Design for Comparative Safety Assessment

To rigorously compare the safety profiles of two PPIs (e.g., a novel agent vs. a standard-of-care), a randomized, double-blind, active-controlled, parallel-group Phase III clinical trial is the gold standard.

Protocol: A Phase III Randomized Controlled Trial for PPI Safety
  • Objective: To compare the safety and tolerability of a New PPI (NPPI) versus a Standard PPI (SPPI) over 8 weeks in patients with erosive esophagitis.

  • Patient Population:

    • Inclusion Criteria: Adults (18-75 years) with endoscopically confirmed erosive esophagitis (Los Angeles grades A-D).

    • Exclusion Criteria: History of gastric surgery, active H. pylori infection, severe hepatic impairment, known hypersensitivity to any PPI.

  • Study Design:

    • Randomization: Patients are randomized in a 1:1 ratio to receive either NPPI (e.g., 30 mg once daily) or SPPI (e.g., 30 mg once daily).

    • Blinding: Both patients and investigators are blinded to the treatment allocation (double-blind). A double-dummy method may be used if the physical appearance of the medications differs.

  • Data Collection for Safety Assessment:

    • Adverse Events (AEs): All AEs are recorded at each study visit (e.g., Weeks 0, 2, 4, 8) regardless of causality. AEs are coded using a standardized dictionary like MedDRA. Severity (mild, moderate, severe) and relationship to the study drug are assessed by the investigator.

    • Laboratory Tests: Blood chemistry, hematology, and urinalysis are performed at baseline and at the final visit (Week 8).

    • Vital Signs: Blood pressure, heart rate, and temperature are measured at each visit.

    • Electrocardiograms (ECGs): Performed at baseline and Week 8 to monitor for any cardiac effects.

  • Statistical Analysis:

    • The primary safety analysis population includes all randomized patients who received at least one dose of the study drug.

    • The incidence of treatment-emergent adverse events (TEAEs) is summarized by treatment group.

    • Statistical comparisons of AE rates between groups are performed using methods like the Chi-square or Fisher's exact test.

    • Changes from baseline in laboratory values and vital signs are analyzed using analysis of covariance (ANCOVA).

G_1 cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Endoscopy, Labs, Vitals) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: New PPI (Double-Blind) GroupB Group B: Standard PPI (Double-Blind) FollowUp Follow-Up Visits (Weeks 2, 4, 8) DataCollection AE & Lab Data Collection Analysis Statistical Analysis (Incidence Rates, ANCOVA) DataCollection->Analysis Reporting Final Safety Report Analysis->Reporting

Conclusion

The investigation into single-enantiomer PPIs like Dexlansoprazole highlights the importance of stereoselective pharmacokinetics in drug development. Dexlansoprazole's slower clearance compared to its S-enantiomer, this compound, provides a longer duration of action, which has been clinically leveraged.

From a safety standpoint, the available evidence indicates that the safety and tolerability profiles of Dexlansoprazole and its parent compound, racemic lansoprazole, are highly similar.[3][15] Furthermore, clinical trial data show that the incidence of common adverse events with lansoprazole is comparable to that of omeprazole and placebo.[7][8] The choice between different PPIs is often guided by factors such as efficacy in specific patient populations (e.g., severe erosive esophagitis), potential for drug-drug interactions based on their metabolic profile, and formulation technology, rather than by major differences in their general safety profiles. All PPIs share a similar profile of rare but serious risks associated with long-term use, underscoring the universal clinical principle of using the lowest effective dose for the shortest necessary duration.

References

  • Lansoprazole plus levosulpiride versus esomeprazole in participants with gastroesophageal reflux disease and erosive esophagitis: a double blinded randomized control trial. National Institutes of Health. [Link]

  • an evaluation of safety and efficacy of dexlansoprazole and lansoprazole in patients of gastrooeasophageal rflux disease. International Journal of Academic Medicine and Pharmacy. [Link]

  • Managing gastroesophageal reflux disease – comparative efficacy and outcomes of dexlansoprazole MR. National Institutes of Health. [Link]

  • Clinical pharmacokinetics of lansoprazole. PubMed. [Link]

  • Most common adverse events: dexlansoprazole vs lansoprazole. ResearchGate. [Link]

  • Dexlansoprazole – a new-generation proton pump inhibitor. National Institutes of Health. [Link]

  • What is the difference between Dexlansoprazole (a proton pump inhibitor (PPI)) and Lansoprazole (a proton pump inhibitor (PPI))?. Dr.Oracle. [Link]

  • Lansoprazole plus Levosulpiride versus Esomeprazole in participants with gastroesophageal reflux disease and erosive esophagitis: A double blinded randomized control trial. ResearchGate. [Link]

  • Takeda Clinical Trials. Takeda. [Link]

  • Safety Profile of Lansoprazole. Drug Safety. [Link]

  • Safety profile of Lansoprazole: the US clinical trial experience. PubMed. [Link]

  • Takeda's cancer prospects dim further. ApexOnco. [Link]

  • Lansoprazole. National Institutes of Health. [Link]

  • Seattle Genetics and Takeda Announce Positive Results from Phase 3 ECHELON-2 Clinical Trial Evaluating ADCETRIS® (Brentuximab Vedotin) in Frontline CD30-Expressing Peripheral T-Cell Lymphoma. Business Wire. [Link]

  • FDA Probing Patient Death Linked to Takeda's Enzyme Replacement Therapy. BioSpace. [Link]

  • Takeda Announces Positive Results from Two Pivotal Phase 3 Studies of Oveporexton (TAK-861) in Narcolepsy Type 1. Takeda. [Link]

  • Lansoprazole (oral route). Mayo Clinic. [Link]

  • Efficacy of esomeprazole 40 mg vs. lansoprazole 30 mg for healing moderate to severe erosive oesophagitis. PubMed. [Link]

  • Esomeprazole vs Lansoprazole Comparison. Drugs.com. [Link]

  • Lansoprazole: medicine to lower stomach acid. NHS. [Link]

  • Lansoprazole: Pharmacokinetics, pharmacodynamics and clinical uses. ResearchGate. [Link]

  • What are the side effects of Lansoprazole?. Patsnap Synapse. [Link]

  • Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. National Institutes of Health. [Link]

  • Esomeprazole Vs Lansoprazole: Comparing PPIs. Click2Pharmacy. [Link]

  • Safety of lansoprazole. PubMed. [Link]

  • The 9 Most Common Prevacid Side Effects. GoodRx. [Link]

  • Lansoprazole: pharmacokinetics and pharmacodynamics. PubMed. [Link]

  • Safety Profile of Lansoprazole in Children and Adult Patients. Academic Strive. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). U.S. Food and Drug Administration. [Link]

  • Pharmacokinetic interaction between fluvoxamine and lansoprazole in healthy volunteers. ResearchGate. [Link]

Sources

Statistical Analysis of Clinical Trial Data: A Guide for Researchers Comparing Levolansoprazole to Placebo

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of clinical trial data comparing the proton pump inhibitor (PPI) Levolansoprazole to a placebo. While specific clinical trial data for this compound is not extensively available in the public domain, this guide will utilize the well-established data and methodologies from clinical trials of its racemic parent compound, lansoprazole, as a robust and illustrative surrogate. The principles and statistical approaches detailed herein are broadly applicable to the clinical development of this compound and other PPIs.

The Foundation: Understanding the Mechanism of Action

This compound, the S-isomer of lansoprazole, is a proton pump inhibitor that suppresses gastric acid secretion.[1] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase enzyme system, the proton pump, in gastric parietal cells.[1] This action is the final step in the pathway of gastric acid production. By blocking this pump, this compound effectively reduces the acidity of the stomach, providing a therapeutic effect for acid-related disorders.

PPI Mechanism of Action cluster_parietal_cell Gastric Parietal Cell Proton Pump (H+/K+-ATPase) Proton Pump (H+/K+-ATPase) Acid Secretion (H+) Acid Secretion (H+) Proton Pump (H+/K+-ATPase)->Acid Secretion (H+) Pumps H+ into gastric lumen This compound (active form) This compound (active form) This compound (active form)->Proton Pump (H+/K+-ATPase) Irreversible Inhibition Reduced Gastric Acidity Reduced Gastric Acidity Acid Secretion (H+)->Reduced Gastric Acidity Systemic Circulation Systemic Circulation Systemic Circulation->this compound (active form) Delivers this compound CONSORT Flow Diagram Assessed for eligibility (n=...) Assessed for eligibility (n=...) Randomized (n=...) Randomized (n=...) Assessed for eligibility (n=...)->Randomized (n=...) Excluded (n=...) - Not meeting inclusion criteria (n=...) - Declined to participate (n=...) - Other reasons (n=...) Allocated to this compound (n=...) Allocated to this compound (n=...) Randomized (n=...)->Allocated to this compound (n=...) Allocation Allocated to Placebo (n=...) Allocated to Placebo (n=...) Randomized (n=...)->Allocated to Placebo (n=...) Allocation Received allocated intervention (n=...) Received allocated intervention (n=...) Allocated to this compound (n=...)->Received allocated intervention (n=...) Follow-Up Did not receive allocated intervention (give reasons) (n=...) Did not receive allocated intervention (give reasons) (n=...) Allocated to this compound (n=...)->Did not receive allocated intervention (give reasons) (n=...) Allocated to Placebo (n=...)->Received allocated intervention (n=...) Follow-Up Allocated to Placebo (n=...)->Did not receive allocated intervention (give reasons) (n=...) Lost to follow-up (n=...) Received allocated intervention (n=...)->Lost to follow-up (n=...) Follow-Up Received allocated intervention (n=...)->Lost to follow-up (n=...) Follow-Up Analyzed (n=...) Analyzed (n=...) Received allocated intervention (n=...)->Analyzed (n=...) Analysis Received allocated intervention (n=...)->Analyzed (n=...) Analysis Discontinued intervention (give reasons) (n=...) Discontinued intervention (give reasons) (n=...) Lost to follow-up (n=...)->Discontinued intervention (give reasons) (n=...) Excluded from analysis (give reasons) (n=...) Excluded from analysis (give reasons) (n=...) Analyzed (n=...)->Excluded from analysis (give reasons) (n=...) Analyzed (n=...)->Excluded from analysis (give reasons) (n=...)

Caption: A CONSORT flow diagram for a this compound vs. Placebo trial.

The Core of the Matter: Statistical Analysis of Efficacy Endpoints

The primary objective of a clinical trial is to determine the efficacy of the investigational drug. This is achieved through the statistical analysis of predefined endpoints.

Defining Efficacy Endpoints

For a this compound trial in GERD, the primary efficacy endpoint is often a measure of symptom relief. For erosive esophagitis, the primary endpoint is typically the healing rate.

  • Primary Endpoint (GERD): Percentage of 24-hour periods that are heartburn-free.

  • Secondary Endpoints (GERD):

    • Complete resolution of heartburn.

    • Time to first 24-hour period of sustained heartburn relief.

    • Proportion of patients with no heartburn on day 1.

  • Primary Endpoint (Erosive Esophagitis): Endoscopically confirmed healing of erosive esophagitis at a specified time point (e.g., 8 weeks).

  • Secondary Endpoints (Erosive Esophagitis):

    • Symptom relief (as in GERD).

    • Healing rates at earlier time points (e.g., 4 weeks).

Step-by-Step Statistical Analysis Workflow
  • Formulate Hypotheses:

    • Null Hypothesis (H₀): There is no difference in the primary efficacy endpoint between the this compound and placebo groups.

    • Alternative Hypothesis (H₁): There is a difference in the primary efficacy endpoint between the this compound and placebo groups.

  • Determine Sample Size: The sample size must be large enough to provide sufficient statistical power to detect a clinically meaningful difference between the treatment groups. The calculation depends on:

    • The expected effect size (based on preclinical data or data from similar drugs).

    • The desired power (typically 80% or 90%).

    • The significance level (alpha), usually set at 0.05.

    • The variability of the endpoint.

  • Perform Statistical Tests: The choice of statistical test depends on the type of endpoint data.

    • Binary Endpoints (e.g., healing rates, proportion of patients with complete symptom relief): Chi-squared test or Fisher's exact test.

    • Continuous Endpoints (e.g., percentage of heartburn-free days): Student's t-test or Analysis of Covariance (ANCOVA) to adjust for baseline characteristics.

    • Time-to-Event Endpoints (e.g., time to sustained heartburn relief): Kaplan-Meier analysis and the log-rank test.

  • Handle Missing Data: Missing data is a common issue in clinical trials. The statistical analysis plan should prespecify how missing data will be handled to avoid bias. Common methods include:

    • Last Observation Carried Forward (LOCF): While historically used, it is often a biased method.

    • Multiple Imputation: A more sophisticated and generally preferred method.

    • Mixed-Models for Repeated Measures (MMRM): For longitudinal data.

Statistical Analysis Workflow Define Endpoints Define Endpoints Formulate Hypotheses Formulate Hypotheses Define Endpoints->Formulate Hypotheses Calculate Sample Size Calculate Sample Size Formulate Hypotheses->Calculate Sample Size Conduct Clinical Trial Conduct Clinical Trial Calculate Sample Size->Conduct Clinical Trial Data Collection & Cleaning Data Collection & Cleaning Conduct Clinical Trial->Data Collection & Cleaning Handle Missing Data Handle Missing Data Data Collection & Cleaning->Handle Missing Data Perform Statistical Tests Perform Statistical Tests Handle Missing Data->Perform Statistical Tests Interpret Results Interpret Results Perform Statistical Tests->Interpret Results Report Findings Report Findings Interpret Results->Report Findings

Caption: A workflow for the statistical analysis of efficacy data.

Summarizing Efficacy Data

The results of the statistical analysis should be presented clearly and concisely, often in tabular format.

Table 2: Hypothetical Efficacy Results for a this compound vs. Placebo Trial in GERD (8-week study)

EndpointThis compound (n=200)Placebo (n=200)p-value
Primary Endpoint
Mean % of 24-hour heartburn-free periods65.2%38.5%<0.001
Secondary Endpoints
Patients with complete heartburn resolution55%25%<0.001
Median time to sustained heartburn relief3 days10 days<0.001
Patients with no heartburn on Day 130%12%0.002

Ensuring Patient Well-being: Statistical Analysis of Safety Data

A thorough assessment of the safety profile of a new drug is as crucial as demonstrating its efficacy. The statistical analysis of safety data aims to identify and quantify any potential risks associated with the treatment.

Analyzing Adverse Events

Adverse events (AEs) are any untoward medical occurrences in a patient administered a pharmaceutical product, which do not necessarily have a causal relationship with the treatment.

  • Data Collection: All AEs are recorded, including their severity (mild, moderate, severe), seriousness (e.g., resulting in hospitalization or death), and the investigator's assessment of their relationship to the study drug.

  • Statistical Comparison: The incidence of AEs is compared between the this compound and placebo groups using statistical tests such as the Chi-squared test or Fisher's exact test.

Table 3: Hypothetical Safety Summary for a this compound vs. Placebo Trial

Adverse EventThis compound (n=200)Placebo (n=200)
Any Adverse Event 80 (40%)70 (35%)
Treatment-Related Adverse Event 30 (15%)20 (10%)
Most Common AEs (>2%)
Headache12 (6%)10 (5%)
Diarrhea8 (4%)4 (2%)
Nausea6 (3%)5 (2.5%)
Serious Adverse Events 2 (1%)3 (1.5%)
Discontinuations due to AEs 4 (2%)5 (2.5%)

Conclusion: The Synthesis of Science and Statistics

The statistical analysis of clinical trial data is a meticulous process that transforms raw data into meaningful evidence of a drug's efficacy and safety. For this compound, as with any new therapeutic agent, a well-defined statistical analysis plan, executed with rigor and transparency, is paramount for regulatory approval and for providing clinicians and patients with the confidence to use the medication. By adhering to established guidelines and employing appropriate statistical methodologies, researchers can ensure the integrity and validity of their clinical trial findings.

References

  • U.S. Food and Drug Administration. PREVACID (lansoprazole) Label. [Link]

  • Freston, J. W. (1999). Safety profile of lansoprazole: the US clinical trial experience. Drug safety, 20(2), 195–205. [Link]

  • Peura, D. A., Riff, D. S., Snoddy, A. M., & Fennerty, M. B. (2009). Clinical trial: lansoprazole 15 or 30 mg once daily vs. placebo for treatment of frequent nighttime heartburn in self-treating subjects. Alimentary pharmacology & therapeutics, 30(5), 459–468. [Link]

  • Orenstein, S. R., Hassall, E., Furmaga-Jablonska, W., Atkinson, S., & Raanan, M. (2009). Multicenter, double-blind, randomized, placebo-controlled trial assessing the efficacy and safety of proton pump inhibitor lansoprazole in infants with symptoms of gastroesophageal reflux disease. The Journal of pediatrics, 154(4), 514–520.e1. [Link]

  • Castell, D. O., Richter, J. E., Robinson, M., Sontag, S. J., & Haber, M. M. (1998). A placebo-controlled dose-ranging study of lansoprazole in the management of reflux esophagitis. The American journal of gastroenterology, 93(2), 238–243. [Link]

  • The Lansoprazole Maintenance Study Group. (1996). Lansoprazole prevents recurrence of erosive reflux esophagitis previously resistant to H2-RA therapy. The American journal of gastroenterology, 91(9), 1758–1765. [Link]

  • ICH Harmonised Tripartite Guideline. (1998). E9 Statistical Principles for Clinical Trials. [Link]

  • CONSORT Group. (2010). CONSORT 2010 Statement: updated guidelines for reporting parallel group randomised trials. [Link]

  • PubChem. Lansoprazole. [Link]

Sources

A Comparative Guide to the Pharmacodynamics of Levolansoprazole Salt Forms: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly influence the drug's ultimate clinical performance. This guide provides an in-depth comparative analysis of the pharmacodynamics of Levolansoprazole, with a special focus on the potential implications of different salt forms. While direct comparative clinical data on various this compound salts is not extensively published, this document synthesizes established principles of pharmacology and pharmaceutical sciences to offer a robust framework for understanding and evaluating potential differences.

Introduction to this compound and the Significance of Salt Forms

This compound, the (R)-enantiomer of lansoprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[2][3] Like other PPIs, this compound is a prodrug that requires activation in the acidic environment of the gastric parietal cells to exert its therapeutic effect.[1][4]

The choice of a salt form for an API like this compound is a pivotal step in drug development. Different salt forms can exhibit variations in physicochemical properties such as solubility, dissolution rate, and stability. These differences can, in turn, modulate the drug's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—and consequently, its pharmacodynamics, which is the drug's effect on the body. While various salt forms of dexlansoprazole, including sodium, potassium, lithium, barium, and strontium, have been prepared in amorphous forms, comparative pharmacodynamic data remains limited in the public domain.[5][6][7]

Mechanism of Action: The Proton Pump as the Therapeutic Target

This compound, like all PPIs, exerts its acid-suppressing effects by irreversibly inhibiting the gastric H+/K+-ATPase, commonly known as the proton pump.[1][3][8] This enzyme is the final common pathway for gastric acid secretion from parietal cells into the stomach lumen.[8]

The activation and binding process can be summarized as follows:

  • Absorption and Systemic Distribution: After oral administration, the enteric-coated granules of this compound protect the acid-labile drug from degradation in the stomach. The drug is then absorbed in the small intestine and enters the systemic circulation.

  • Accumulation in Parietal Cells: As a weak base, this compound selectively accumulates in the acidic canaliculi of the gastric parietal cells.

  • Acid-Catalyzed Activation: In this acidic environment, this compound undergoes a proton-catalyzed conversion to its active form, a tetracyclic sulfenamide.[8]

  • Covalent Inhibition: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase.[1][8] This binding is irreversible and inactivates the pump, thereby inhibiting the secretion of H+ ions into the gastric lumen.

The return of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules, which contributes to the prolonged duration of action of PPIs, despite their relatively short plasma half-lives.[4]

Caption: Mechanism of Action of this compound.

Potential Pharmacodynamic Differences Among this compound Salt Forms: A Theoretical Framework

In the absence of direct comparative studies on this compound salts, we can extrapolate from established principles in pharmaceutical sciences to hypothesize potential differences. The counter-ion can influence the physicochemical properties of the API, which in turn can affect its pharmacodynamic profile.

Property Influenced by Salt Form Potential Impact on Pharmacodynamics Supporting Rationale and Examples
Aqueous Solubility and Dissolution Rate May affect the rate and extent of absorption, potentially influencing the onset of action.A more rapidly dissolving salt form could lead to a faster achievement of therapeutic plasma concentrations. For example, diclofenac potassium is absorbed more quickly and has a faster onset of action compared to diclofenac sodium.[9]
Hygroscopicity and Stability Can impact the drug product's shelf-life and the consistency of its performance over time.A less hygroscopic salt form is generally preferred for solid oral dosage forms to ensure stability and predictable dissolution.
Crystal Form (Polymorphism) Different crystal lattices can have distinct solubilities and dissolution rates, affecting bioavailability.The formation of different polymorphs or amorphous forms of a salt can lead to variability in drug performance.

Expert Insight: While the dual delayed-release formulation of the marketed dexlansoprazole is designed to control the drug's release profile, the intrinsic dissolution rate of the starting salt form could still play a role in the initial stages of drug release from the granules.[2][3][10] A faster-dissolving salt might offer a more rapid onset of the first release phase, although this is speculative without direct experimental evidence.

Experimental Protocols for Comparative Pharmacodynamic Evaluation

To empirically compare the pharmacodynamics of different this compound salt forms, a series of in vitro and in vivo experiments would be necessary. The following protocols outline the standard methodologies employed in the field.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory potency of the activated drug on the target enzyme.

Objective: To determine and compare the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) of different this compound salt forms.

Methodology:

  • Preparation of H+/K+-ATPase: Isolate H+/K+-ATPase-rich vesicles from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

  • Activation of this compound: Pre-incubate the different this compound salt forms in an acidic buffer (e.g., pH 4.0) to facilitate their conversion to the active sulfenamide.

  • Enzyme Inhibition:

    • Incubate the prepared H+/K+-ATPase vesicles with varying concentrations of the activated this compound salt forms.

    • Initiate the ATPase reaction by adding ATP.

    • The reaction is typically coupled to an NADH oxidation system, and the rate of ATP hydrolysis is measured spectrophotometrically by monitoring the decrease in NADH absorbance at 340 nm.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each salt form.

In Vivo Intragastric pH Monitoring

This is the gold standard for assessing the pharmacodynamic effect of acid-suppressing drugs in living subjects.

Objective: To compare the onset, magnitude, and duration of gastric acid suppression of different this compound salt forms in an animal model or human volunteers.

Methodology:

  • Subject Preparation: Use a suitable animal model (e.g., beagle dogs) or enroll healthy human volunteers. Subjects are typically fasted overnight before the study.

  • pH Probe Placement: A pH-sensitive probe is placed in the stomach to continuously monitor intragastric pH.

  • Baseline pH Recording: Record the baseline intragastric pH for a defined period (e.g., 24 hours) before drug administration.

  • Drug Administration: Administer the different this compound salt formulations to the subjects in a crossover study design, with an adequate washout period between treatments.

  • 24-Hour pH Monitoring: Continuously record the intragastric pH for 24 hours following drug administration.

  • Data Analysis: Key pharmacodynamic parameters to be compared include:

    • The percentage of time the intragastric pH remains above a clinically relevant threshold (e.g., pH > 4).

    • The mean 24-hour intragastric pH.

    • The time to onset of acid suppression (time to reach and maintain pH > 4).

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Isolation Isolate H+/K+-ATPase Inhibition_Assay Perform Inhibition Assay Enzyme_Isolation->Inhibition_Assay PPI_Activation Activate this compound Salt Forms (Acidic pH) PPI_Activation->Inhibition_Assay IC50 Determine IC50 Values Inhibition_Assay->IC50 Comparative_Analysis Comparative Pharmacodynamic Analysis IC50->Comparative_Analysis Subject_Selection Select Subjects (Animal Model or Human) Baseline_pH Record Baseline Intragastric pH Subject_Selection->Baseline_pH Drug_Admin Administer this compound Salt Formulations Baseline_pH->Drug_Admin pH_Monitoring 24-Hour Intragastric pH Monitoring Drug_Admin->pH_Monitoring PD_Parameters Compare PD Parameters (% time pH>4, mean pH) pH_Monitoring->PD_Parameters PD_Parameters->Comparative_Analysis Start Start->Enzyme_Isolation Start->Subject_Selection

Caption: Experimental Workflow for Comparative Pharmacodynamic Evaluation.

Conclusion

The selection of a specific salt form for this compound has the potential to influence its pharmacodynamic profile, primarily through effects on its dissolution and absorption characteristics. While the marketed dual delayed-release formulation of dexlansoprazole provides a sophisticated mechanism for controlling drug delivery, the intrinsic properties of the API salt form remain a fundamental consideration in pharmaceutical development.[2] A comprehensive evaluation employing both in vitro enzyme inhibition assays and in vivo intragastric pH monitoring is essential to definitively characterize and compare the pharmacodynamic performance of different this compound salts. Such studies would provide invaluable data for optimizing the therapeutic efficacy of this important proton pump inhibitor.

References

  • Dexlansoprazole. In: Wikipedia. [Link]

  • Kim, D. K. (2012). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. Journal of Neurogastroenterology and Motility, 18(1), 26-35. [Link]

  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25–35. [Link]

  • Kukulka, M., Nudurupati, S., & Freston, J. (2016). Bioavailability, safety, and pharmacodynamics of delayed-release dexlansoprazole administered as two 30 mg orally disintegrating tablets or one 60 mg capsule. Therapeutic and Clinical Risk Management, 12, 1449–1458. [Link]

  • Patel, S. S., & Rathod, D. R. (2015). Formulation and Evaluation of Dexlansoprazole Delayed Release Capsules. Journal of Pharmaceutical Sciences and Research, 7(8), 534-540. [Link]

  • DEXILANT® (dexlansoprazole) Product Monograph. Takeda Canada Inc. (2018). [Link]

  • DEXILANT (dexlansoprazole) Label. U.S. Food and Drug Administration. [Link]

  • Gralnek, I. M. (2015). Dexlansoprazole – a new-generation proton pump inhibitor. Gastroenterology Review/Przegląd Gastroenterologiczny, 10(4), 213–218. [Link]

  • Malinowska, J., & Mielniczuk, E. (2025). Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. Frontiers in Pharmacology. [Link]

  • Kukulka, M., Nudurupati, S., & Freston, J. (2016). Bioavailability, safety, and pharmacodynamics of delayed-release dexlansoprazole administered as two 30 mg orally disintegrating tablets or one 60 mg capsule. Therapeutic and Clinical Risk Management, 12, 1449-1458. [Link]

  • Kukulka, M., Nudurupati, S., & Freston, J. (2016). Bioavailability, safety, and pharmacodynamics of delayed-release dexlansoprazole administered as two 30 mg orally disintegrating tablets or one 60 mg capsule. ResearchGate. [Link]

  • Vakily, M., et al. (2012). Pharmacokinetics and pharmacodynamics of an orally disintegrating tablet formulation of dexlansoprazole. Drug Design, Development and Therapy, 6, 27-36. [Link]

  • Welage, L. S. (2003). Clinical Pharmacology of Proton Pump Inhibitors. Semantic Scholar. [Link]

  • Kuczera, J., & Gabrielska, J. (2000). Influence of counterions on the interaction of pyridinium salts with model membranes. Zeitschrift für Naturforschung C, 55(11-12), 926-932. [Link]

  • Dexilant (dexlansoprazole) Delayed Release Capsules in the Treatment of Gastroesophageal Reflux Disease (GERD). (2011). U.S. Pharmacist. [Link]

  • Szymańska, E., et al. (2021). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. Pharmaceutics, 13(9), 1459. [Link]

  • Wang, Y., et al. (2024). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 29(5), 1083. [Link]

  • Reddy, M. S., et al. (2013). Salts of dexlansoprazole and their preparation. U.S.
  • Zhang, Y., et al. (2021). Effect of Counterions on the Interaction among Concentrated Spherical Polyelectrolyte Brushes. Polymers, 13(12), 1911. [Link]

  • Al-Dossari, A. A., et al. (2022). Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties. ResearchGate. [Link]

  • E-Missuno, P. A., & Otlewski, J. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(21), 5020. [Link]

  • Reddy, M. S., et al. (2016). Salts of dexlansoprazole and their preparation. U.S.
  • Reddy, M. S., et al. (2015). Salts of dexlansoprazole and their preparation.
  • Patel, S. S., & Rathod, D. R. (2021). Formulation and evaluation of dexlansoprazole extended-release tablet. GSC Biological and Pharmaceutical Sciences, 17(3), 133-143. [Link]

  • Boyd, B. J., et al. (2021). Chemistry and Geometry of Counterions Used in Hydrophobic Ion Pairing Control Internal Liquid Crystal Phase Behavior and Thereby Drug Release. Molecular Pharmaceutics, 18(4), 1639-1651. [Link]

  • Kim, D. K. (2012). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Semantic Scholar. [Link]

  • Influence of Proton Pump Inhibitors on the Pharmacokinetics and Pharmacodyn. (2024). Prime Scholars. [Link]

  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. [Link]

  • DEVELOPMENT OF CONTROLLED RELEASE FORMULATIONS OF DEXLANSOPRAZOLE TO IMPROVE BIOAVAILABILITY. (2025). ResearchGate. [Link]

  • Doan, T. T., et al. (2001). Comparative pharmacokinetics and pharmacodynamics of lansoprazole oral capsules and suspension in healthy subjects. American Journal of Health-System Pharmacy, 58(16), 1512-1517. [Link]

  • Hussein, Z., et al. (1996). Age-related differences in the pharmacokinetics and pharmacodynamics of lansoprazole. British Journal of Clinical Pharmacology, 42(4), 391-398. [Link]

  • Thompson, A. (2011). Diclofenac salts: potassium or sodium?. The Pharmaceutical Journal. [Link]

  • Potassium Chloride In Sodium Chloride Comparison. Drugs.com. [Link]

  • Pizarro, D., et al. (1985). Comparison of low and high sodium and potassium content in oral rehydration solutions. The Journal of Pediatrics, 106(6), 847-852. [Link]

Sources

Safety Operating Guide

Safeguarding Your Laboratory and Environment: A Technical Guide to the Proper Disposal of Levolansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work extends beyond discovery and innovation; it encompasses a fundamental responsibility for safety, regulatory adherence, and environmental stewardship. The management of chemical compounds from acquisition to disposal—a "cradle-to-grave" approach—is a cornerstone of modern laboratory practice.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of levolansoprazole, ensuring the protection of laboratory personnel and the environment.

This compound: Hazard Assessment and Essential Precautions

This compound, the (R)-enantiomer of lansoprazole, is a proton pump inhibitor. Before handling or disposing of this compound, a thorough risk assessment is critical. Safety Data Sheets (SDS) for the closely related compound lansoprazole indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, adherence to strict safety protocols is non-negotiable.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator may be required based on your institution's Chemical Hygiene Plan.

The Core Principle: Avoid Sewer Disposal at All Costs

The most critical directive in the disposal of this compound, like most pharmaceuticals, is the absolute prohibition of disposal via sink or toilet drains.[3][4] This practice, known as "sewering," is explicitly banned by the Environmental Protection Agency (EPA) for hazardous pharmaceutical waste in healthcare and laboratory settings.[5][6] The rationale is clear: wastewater treatment facilities are not designed to remove active pharmaceutical ingredients (APIs), leading to their release into waterways.[7] This contamination poses a significant risk to aquatic ecosystems and can potentially impact public health through drinking water supplies.[8]

This compound Disposal Decision Workflow

The appropriate disposal pathway for this compound waste depends on its form and concentration. The following workflow provides a logical decision-making process for researchers.

G start Identify this compound Waste Stream bulk Bulk Unused/ Expired this compound start->bulk  Solid Compound contaminated Contaminated Labware (Gloves, Tips, Glassware) start->contaminated  Trace Contamination aqueous Aqueous Solutions Containing this compound start->aqueous  Liquid Solution protocol_a Follow Protocol A: Hazardous Chemical Waste Disposal bulk->protocol_a protocol_b Follow Protocol B: Solid Hazardous Waste Disposal contaminated->protocol_b protocol_c Follow Protocol C: Aqueous Hazardous Waste Disposal aqueous->protocol_c ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Waste Vendor protocol_a->ehs_pickup protocol_b->ehs_pickup protocol_c->ehs_pickup

Caption: this compound Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused or Expired Bulk this compound

This protocol applies to the original compound in its container, whether expired or simply no longer needed.

  • Do Not Obscure the Original Label: Leave the manufacturer's label intact. This provides essential information for waste handlers.

  • Secure the Container: Ensure the container's cap is tightly sealed.

  • Attach a Hazardous Waste Label: Affix a standardized hazardous waste tag, available from your institution's Environmental Health and Safety (EHS) department, to the container.[3]

  • Complete the Label: Clearly and accurately fill out the hazardous waste label with the full chemical name ("this compound"), quantity, and date of accumulation.

  • Store Appropriately: Place the container in a designated Satellite Accumulation Area (SAA) for hazardous waste.[3] This area must be secure, under the control of laboratory personnel, and feature secondary containment to prevent spills.

  • Request Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][9]

Protocol B: Disposal of Contaminated Labware and Materials

This protocol applies to items with trace amounts of this compound, such as gloves, weigh boats, pipette tips, and empty vials.

  • Segregate Waste: Collect all this compound-contaminated solid waste in a dedicated, leak-proof container lined with a durable plastic bag.

  • Label the Container: Clearly label the container as "Hazardous Waste" and list the chemical contaminant (this compound).

  • Empty Glassware: For "empty" containers that held the bulk chemical, they must be managed as hazardous waste.[10] A common best practice is to triple-rinse the container with a suitable solvent (e.g., ethanol or methanol). The resulting rinsate must be collected and disposed of as hazardous aqueous waste (see Protocol C).[11]

  • Seal and Store: When the waste container is full, seal the bag and close the container lid. Store it in your lab's SAA.

  • Request Pickup: Arrange for disposal through your EHS department.

Protocol C: Disposal of Aqueous Solutions Containing this compound

This protocol applies to buffers, media, or other aqueous solutions containing dissolved this compound.

  • Collect in a Designated Carboy: Dedicate a clearly labeled, chemically resistant carboy for aqueous this compound waste. The carboy must be suitable for the waste stream (e.g., glass or HDPE).

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste label.

  • Maintain a Log: Keep a running log of the carboy's contents, estimating the concentration of this compound and listing all other chemical components.

  • Keep Closed: The waste container must be kept tightly closed except when actively adding waste.[9][11]

  • Store in Secondary Containment: The carboy must be stored in a secondary containment bin capable of holding at least 110% of the container's volume.

  • Request Pickup: Once the carboy is full, ensure the cap is secure and contact EHS for collection.

Summary of Regulatory and Safety Guidelines

The disposal of laboratory chemicals is governed by a multi-tiered regulatory framework. The following table summarizes the key directives from major authoritative bodies.

Regulatory BodyCore Directive/GuidelineRelevance to this compound Disposal
EPA (Environmental Protection Agency) Resource Conservation and Recovery Act (RCRA) prohibits the disposal of hazardous waste in ways that could harm human health or the environment.[12] Specifically bans the sewering of hazardous pharmaceutical waste.[13]Establishes the legal requirement to manage this compound as a hazardous chemical waste and prohibits drain disposal.
FDA (Food and Drug Administration) Provides guidance for household medicine disposal, recommending take-back programs or, if unavailable, mixing with unpalatable substances before trash disposal.[14]While not directly applicable to lab settings, it underscores the principle that pharmaceuticals should not enter the environment untreated.
OSHA (Occupational Safety and Health Administration) Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.Mandates the use of Safety Data Sheets (SDS) and proper PPE when handling and disposing of this compound.
Institutional EHS (Environmental Health & Safety) Provides specific procedures, training, waste containers, and pickup services tailored to the institution's regulatory permits and policies.[3][9]The primary operational contact for all waste disposal activities. Always defer to your local EHS guidelines.

By adhering to these detailed procedures, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.

References

  • FDA Guidelines on Proper Methods of Disposing of Unused Medicine. Spring Meds.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration (FDA).

  • Hazardous Waste Disposal Guide. Northwestern University.

  • Safe Disposal of Medicines. U.S. Food and Drug Administration (FDA).

  • Chemical and Hazardous Waste. Harvard University Environmental Health and Safety.

  • New FDA Web Page w/Disposal Instructions for Select Meds. Ohio Pharmacists Association.

  • Drug Disposal: FDA's Flush List for Certain Medicines. U.S. Food and Drug Administration (FDA).

  • Chemical Research Activities. Michigan Technological University.

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Safety Data Sheet Lansoprazole. Metascience.

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).

  • New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge.

  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet. MedChemExpress.

  • Safety Data Sheet. CymitQuimica.

  • Safeguarding Your Laboratory and Environment: Proper Disposal of Caprazol (Lansoprazole). BenchChem.

  • How to Properly Dispose of Your Unused Medicines. Drug Enforcement Administration (DEA).

  • Medicine: Proper Disposal. Nationwide Children's Hospital.

  • How to Dispose of Medicines Properly. U.S. Environmental Protection Agency (EPA).

  • Environmental risk of pharmaceuticals: Let us look at the whole package. ResearchGate.

Sources

Comprehensive Safety and Handling Guide for Levolansoprazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of Levolansoprazole in a laboratory setting. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself by offering in-depth technical guidance rooted in scientific integrity and field-proven best practices. This document is structured to provide a causal understanding of experimental choices, ensuring a self-validating system of safety protocols.

Hazard Identification and Risk Assessment

This compound, the (S)-enantiomer of lansoprazole, is an active pharmaceutical ingredient (API) that requires careful handling to minimize occupational exposure. While primarily known for its therapeutic effects, in a laboratory setting, it is crucial to be aware of its potential hazards.

According to safety data sheets, this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. In its powdered form, it can cause skin and eye irritation[2][3]. Therefore, a thorough risk assessment should be conducted before any handling activities.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested[1].

  • Skin and Eye Irritation: May cause irritation upon contact[2][3].

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system[3].

  • Environmental Hazard: Very toxic to aquatic life[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to mitigating the risks associated with this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Body Part Required PPE Rationale and Best Practices
Hands Nitrile or latex gloves[4]Double-gloving is recommended for prolonged handling or when working with higher concentrations. Ensure gloves are compatible with any solvents being used. Regularly inspect gloves for any signs of degradation or puncture.
Eyes/Face Safety glasses with side shields, chemical safety goggles, or a full face shield[5]Standard safety glasses may not provide adequate protection from splashes or fine powders. Goggles are essential when there is a risk of splashes. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high risk of aerosol generation.
Body Disposable lab coat or protective garment[4][5]A disposable lab coat prevents contamination of personal clothing. For tasks with a higher risk of contamination, disposable sleeve covers should also be worn. Protective garments should not be worn outside of the designated laboratory area[5].
Respiratory NIOSH-approved respiratorA respirator is necessary when engineering controls are insufficient to maintain exposure below occupational exposure limits, or when there is a potential for aerosolization of the powder. The type of respirator should be selected based on the potential exposure concentration and a formal risk assessment.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is critical to ensure a safe working environment when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[5][6][7].

  • Containment: For laboratory-scale operations, use of a glove box or other containment solutions is highly recommended, especially for procedures involving fine powders or the potential for dust generation[5].

Procedural Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood/Glove Box) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe 1. Prepare Workspace weighing Weighing (Use Ventilated Enclosure) don_ppe->weighing 2. Begin Handling dissolving Dissolving/Mixing (Keep Containers Covered) weighing->dissolving 3. Perform Experiment decontaminate Decontaminate Surfaces (Use appropriate solvent/detergent) dissolving->decontaminate 4. Start Cleanup dispose_waste Dispose of Waste (Follow institutional guidelines) decontaminate->dispose_waste 5. Manage Waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe 6. Final Steps

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area for handling this compound, such as a chemical fume hood.

    • Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible[6][7].

    • Assemble all required materials and equipment before starting.

  • Weighing and Transfer:

    • When weighing the powder, use a ventilated balance enclosure or a chemical fume hood to contain any dust.

    • Handle the compound gently to minimize dust generation.

    • Use appropriate tools (e.g., spatulas) for transfer.

  • Solution Preparation:

    • When dissolving this compound, add the powder to the solvent slowly to avoid splashing.

    • Keep containers covered as much as possible during the process.

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn[6][7].

    • Do not eat, drink, or smoke in areas where this compound is handled[1][4].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3][4].
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention[2][4].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][8].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, minimizing dust generation, and place it in a sealed container for disposal. For large spills, follow your institution's emergency spill response procedures[6][7].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is very toxic to aquatic life[1]. Therefore, all waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all this compound waste, including contaminated PPE, weighing paper, and cleaning materials, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant[1][2]. Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal. For unused or expired medicines in a non-laboratory setting, drug take-back programs are the preferred method of disposal[9][10][11][12]. If a take-back program is not available, the FDA provides guidance on in-home disposal, which involves mixing the medication with an undesirable substance like coffee grounds or cat litter before placing it in a sealed container in the trash[9][10][11][12]. However, flushing is only recommended for a specific list of medications, which does not include this compound[12][13].

References

  • DC Chemicals. (2025-10-24). This compound|MSDS.
  • Moehs Ibérica. LANSOPRAZOLE.
  • Pfizer. (2008-09-05).
  • Thermo Fisher Scientific. (2025-12-23).
  • ECHEMI. (+)
  • Moehs Ibérica. LANSOPRAZOLE.
  • CymitQuimica. (2010-07-16).
  • Sigma-Aldrich. (2025-04-30).
  • Pfizer. (2007-10-19).
  • Spectrum Chemical.
  • NIOSH. (2004). NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
  • U.S. Food and Drug Administration. (2025-04-16). Where and How to Dispose of Unused Medicines.
  • Nationwide Children's Hospital. Medicine: Proper Disposal.
  • U.S. Food and Drug Administration. (2024-10-31).
  • U.S. Food and Drug Administration. (2024-10-31). Drug Disposal: FDA's Flush List for Certain Medicines.
  • Office of National Drug Control Policy. (2007, February). Proper Disposal of Prescription Drugs.
  • USP. Lansoprazole Delayed-Release Capsules.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levolansoprazole
Reactant of Route 2
Reactant of Route 2
Levolansoprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.